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  • Product: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
  • CAS: 89704-51-8

Core Science & Biosynthesis

Foundational

An Integrated Spectroscopic Approach to the Structure Elucidation of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Abstract Introduction: The Rationale for a Multi-Technique Approach The definitive characterization of a small molecule like 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a foundational requirement in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for a Multi-Technique Approach

The definitive characterization of a small molecule like 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a foundational requirement in drug development. While a single technique can provide strong evidence, it is the convergence of data from orthogonal analytical methods that provides the unequivocal proof required for regulatory submission and confident downstream research.[3] Mass spectrometry is invaluable for determining elemental composition, while NMR spectroscopy serves as the gold standard for mapping atomic connectivity.[4][5] Infrared spectroscopy offers a rapid confirmation of functional groups, and elemental analysis provides fundamental validation of the empirical formula.

This guide presents a logical workflow, beginning with the confirmation of the molecular formula and purity, followed by functional group identification, and culminating in the definitive mapping of the molecular architecture through advanced NMR techniques.

Foundational Analysis: Molecular Formula and Purity Assessment

The first objective in any structure elucidation is to establish the correct molecular formula and ensure the sample's purity. Contaminants or impurities can lead to extraneous signals in spectroscopic analyses, resulting in misinterpretation.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is employed to measure the mass-to-charge ratio of the parent ion with extremely high precision (typically <5 ppm error). This accuracy is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions, making it the primary tool for determining the molecular formula.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Analysis: Infuse the sample and acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong parent ion.

  • Data Processing: Compare the measured accurate mass against the theoretical exact mass for the proposed formula, C₁₂H₁₅NO₅S.

Data Presentation:

ParameterTheoretical ValueObserved Value (Hypothetical)Error (ppm)
Formula C₁₂H₁₅NO₅S--
[M+H]⁺ Exact Mass 286.0744286.0741-1.05
[M-H]⁻ Exact Mass 284.0598284.0595-1.06
Elemental Analysis

Causality: This technique provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Agreement between theoretical and experimental values offers robust, orthogonal support for the molecular formula derived from HRMS.

Experimental Protocol:

  • A precisely weighed sample of the compound is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified using thermal conductivity detection.

  • The mass percentages of C, H, N, and S are calculated.

Data Presentation:

ElementTheoretical %Found % (Hypothetical)
Carbon (C) 50.5250.48
Hydrogen (H) 5.305.33
Nitrogen (N) 4.914.89
Sulfur (S) 11.2411.20

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For the target molecule, this allows for quick confirmation of the carboxylic acid, sulfonamide, methoxy, and aromatic moieties.

Experimental Protocol:

  • Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)3300 - 2500[6][7]
Carboxylic AcidC=O stretch1700 - 1680[6]
SulfonamideS=O asymmetric stretch1350 - 1315
SulfonamideS=O symmetric stretch1170 - 1150
Aromatic RingC=C stretch1600 - 1450
Ether (Ar-O-CH₃)C-O stretch1275 - 1200

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of atoms within a molecule.[3][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete molecular puzzle.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR HSQC HSQC H1->HSQC C-H (1-bond) HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC HSQC->HMBC C-H (2-4 bonds) Final_Structure Final Structure Confirmation HMBC->Final_Structure

Caption: Integrated NMR workflow for structure elucidation.

¹H and ¹³C NMR Spectroscopy

Protocol:

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum to identify all proton environments.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H δ (ppm), Mult., Int.¹³C δ (ppm)Rationale
COOH~13.0, s, 1H~166.5Acidic proton, deshielded. Carbonyl carbon.
Ar-H (H6)~8.1, d, 1H~129.0Ortho to COOH, deshielded.
Ar-H (H4)~7.9, dd, 1H~125.5Ortho to sulfonyl, meta to COOH.
Ar-H (H3)~7.2, d, 1H~114.0Ortho to methoxy, shielded.
-OCH₃~3.9, s, 3H~56.5Methoxy group protons and carbon.
Pyrrolidine (α-CH₂)~3.3, t, 4H~47.5Protons adjacent to nitrogen.
Pyrrolidine (β-CH₂)~1.9, m, 4H~25.0Protons beta to nitrogen.
Ar-C (C1)-~122.0Quaternary carbon attached to COOH.
Ar-C (C2)-~158.0Quaternary carbon attached to OCH₃.
Ar-C (C5)-~135.0Quaternary carbon attached to SO₂.
2D NMR: HSQC and HMBC for Connectivity

Causality:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to. This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for assembling the fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8] This allows us to connect the methoxy group, the pyrrolidine sulfonyl group, and the carboxylic acid to the correct positions on the aromatic ring.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming the substitution pattern.

  • -OCH₃ Protons to C2: Confirms the methoxy group is at position 2.

  • H3 Proton to C2 and C4: Links the top part of the aromatic ring.

  • H6 Proton to C1 and C(OOH): Confirms the position of the carboxylic acid relative to H6.

  • Pyrrolidine α-Protons to C5: Unequivocally places the pyrrolidine sulfonyl group at position 5.

Conclusion: A Unified Structural Hypothesis

The structure of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is confirmed through the systematic and synergistic application of multiple analytical techniques. HRMS and Elemental Analysis collaboratively established the molecular formula C₁₂H₁₅NO₅S. FTIR spectroscopy provided rapid and definitive evidence for all key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allowed for the complete and unambiguous assignment of every proton and carbon, with critical HMBC correlations locking the substituent groups into the 2- and 5-positions of the benzoic acid core. This rigorous, self-validating approach provides the highest level of confidence in the compound's identity, a non-negotiable requirement for its use in scientific research and drug development.

References

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

  • Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). Medium. Retrieved from [Link]

  • Iovine, V., Bissyèdé, X., & Mangiatordi, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS 89704-51-8)

For Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Strategic Importance 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a bespoke chemical entity that occupies a crucial position...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Strategic Importance

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a bespoke chemical entity that occupies a crucial position at the intersection of synthetic chemistry and pharmaceutical development. While not a therapeutic agent in its own right, its significance lies in its role as a pivotal intermediate, most notably in the synthesis of Amisulpride, a widely used atypical antipsychotic medication.[1][2] This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a detailed exploration of its synthesis, characterization, and the chemical logic that underpins its utility. We will delve into established protocols, predictable spectroscopic characteristics, and the broader context of its application, offering a comprehensive technical resource grounded in established scientific principles.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, purification, and analytical method development.

Core Structural Features

The molecule's IUPAC name, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, precisely describes its architecture:

  • A benzoic acid core, providing an acidic handle for further reactions.

  • A methoxy group (-OCH₃) at the 2-position, which acts as an electron-donating group, influencing the aromatic ring's reactivity.

  • A pyrrolidine-1-sulfonyl group at the 5-position. This functional group significantly impacts the molecule's polarity, solubility, and potential for biological interactions. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry known to enhance solubility and bioavailability.[3]

graph ChemicalStructure { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Benzene Ring n1 [pos="0,1!", label=""]; n2 [pos="-0.87,0.5!", label=""]; n3 [pos="-0.87,-0.5!", label=""]; n4 [pos="0,-1!", label=""]; n5 [pos="0.87,-0.5!", label=""]; n6 [pos="0.87,0.5!", label=""]; n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1;

// Substituents c1 [pos="0,2.2!", label="C", fontcolor="#202124"]; o1a [pos="-0.5,2.8!", label="O", fontcolor="#EA4335"]; o1b [pos="0.5,2.8!", label="O", fontcolor="#EA4335"]; h1 [pos="0.9,3.2!", label="H", fontcolor="#202124"]; n1 -- c1; c1 -- o1a [style=double]; c1 -- o1b; o1b -- h1; label_cooh [pos="0,3.2!", label="COOH", fontsize=8, fontcolor="#5F6368"];

c2 [pos="-1.74,1!", label="O", fontcolor="#EA4335"]; c2_ch3 [pos="-2.6,1.5!", label="CH₃", fontcolor="#202124"]; n2 -- c2; c2 -- c2_ch3; label_och3 [pos="-2.4,0.8!", label="Methoxy", fontsize=8, fontcolor="#5F6368"];

s5 [pos="1.74,-1!", label="S", fontcolor="#FBBC05"]; o5a [pos="1.4,-1.9!", label="O", fontcolor="#EA4335"]; o5b [pos="2.6,-1.3!", label="O", fontcolor="#EA4335"]; n5_pyr [pos="2.2,0.1!", label="N", fontcolor="#4285F4"]; n5 -- s5; s5 -- o5a [style=double]; s5 -- o5b [style=double]; s5 -- n5_pyr; label_so2 [pos="2.8,-0.5!", label="Sulfonyl", fontsize=8, fontcolor="#5F6368"];

// Pyrrolidine Ring p1 [pos="2.2,0.1!", label=""]; p2 [pos="3.2,0.6!", label=""]; p3 [pos="3.5,1.6!", label=""]; p4 [pos="2.5,2.1!", label=""]; p5 [pos="1.8,1.1!", label=""]; p1 -- p2 -- p3 -- p4 -- p5 -- p1; label_pyr [pos="3.5,1.1!", label="Pyrrolidine", fontsize=8, fontcolor="#5F6368"]; }

Figure 1: Chemical Structure of the Topic Compound
Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. It is important to note that some values, such as molecular weight, can vary slightly between sources due to isotopic differences or clerical errors; the calculated value is provided for definitive reference.

PropertyValueSource(s)
CAS Number 89704-51-8[3][4]
Molecular Formula C₁₂H₁₅NO₅S[3][4]
Molecular Weight 285.32 g/mol [3][4]
Melting Point 154 °C[4]
Hazard Irritant[4]

Section 2: Synthesis and Manufacturing

The construction of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a well-defined process rooted in fundamental aromatic chemistry. The primary and most logical synthetic route involves the electrophilic sulfonation of a substituted benzoic acid precursor.

Retrosynthetic Analysis & Strategy

The key to a successful synthesis is a robust and scalable strategy. The chosen pathway leverages commercially available starting materials and high-yielding reactions.

graph Retrosynthesis { rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=open, fontname="Arial", fontsize=9];

Target [label="2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="2-Methoxybenzoic acid"]; Intermediate2 [label="Pyrrolidine-1-sulfonyl chloride"];

Target -> Intermediate1 [label="Electrophilic Aromatic\nSulfonylation"]; Target -> Intermediate2 [label="Electrophilic Aromatic\nSulfonylation"]; }

Figure 2: Retrosynthetic approach to the target molecule.

The strategy hinges on the sulfonylation of 2-methoxybenzoic acid.[3] The methoxy group at the 2-position is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the electrophilic sulfonyl group is directed to the 5-position (para to the methoxy group).

Detailed Experimental Protocol: Laboratory Scale

This protocol describes a representative synthesis. Disclaimer: This procedure is provided for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid from 2-methoxybenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • Pyrrolidine-1-sulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxybenzoic acid in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This temperature control is crucial to manage the exothermicity of the reaction and prevent side product formation.[3]

  • Base Addition: Add triethylamine to the cooled solution. Triethylamine acts as a base to neutralize the HCl that is generated during the reaction.[3]

  • Sulfonylation: Dissolve pyrrolidine-1-sulfonyl chloride in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3] Alternatively, recrystallization can be employed to obtain the final product of high purity.

graph Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Dissolve 2-Methoxybenzoic Acid\nand Triethylamine in DCM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cool [label="Cool to 0-5 °C"]; Add [label="Add Pyrrolidine-1-sulfonyl\nchloride dropwise"]; React [label="Stir and Monitor\nby TLC"]; Workup [label="Aqueous HCl Quench\n& DCM Extraction"]; Purify [label="Column Chromatography\nor Recrystallization"]; End [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Cool -> Add -> React -> Workup -> Purify -> End; }

Figure 3: Experimental workflow for synthesis.

Section 3: Analytical Characterization

Unambiguous characterization of the synthesized molecule is paramount for quality control and regulatory purposes. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,5-trisubstituted benzene ring.

    • Methoxy Protons: A sharp singlet at approximately 3.9-4.1 ppm, integrating to 3 protons.

    • Pyrrolidine Protons: Multiplets in the aliphatic region, typically around 1.8-2.0 ppm and 3.2-3.4 ppm, corresponding to the two sets of methylene groups in the pyrrolidine ring.

    • Carboxylic Acid Proton: A broad singlet, often downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the downfield region, typically >165 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), with carbons attached to heteroatoms (oxygen, sulfur) being the most deshielded.

    • Methoxy Carbon: A signal around 55-60 ppm.

    • Pyrrolidine Carbons: Two signals in the aliphatic region, typically around 25 ppm and 48 ppm.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₂H₁₅NO₅S) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).[3]

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection.[3] A standard method would involve a C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of acid like formic acid or TFA). The purity is determined by the area percentage of the main product peak. A purity of >97% is common for commercial-grade material.[3]

Section 4: Applications in Drug Discovery and Development

The primary and most well-documented application of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is its use as a key building block in the synthesis of the antipsychotic drug Amisulpride.[1][7]

Key Intermediate in Amisulpride Synthesis

Amisulpride is a selective dopamine D₂/D₃ receptor antagonist used in the treatment of schizophrenia. The synthesis of Amisulpride involves the coupling of an activated form of a benzoic acid derivative with an appropriate amine side chain. While our topic compound is not the direct precursor that is coupled, a closely related derivative, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is. The synthesis of this and other related benzoic acid derivatives for antipsychotics highlights the importance of this class of intermediates.[2][8] The methodologies used in the synthesis of these related compounds, often involving protection, sulfonation, and deprotection steps, are directly applicable to the handling and further modification of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

A Scaffold for Further Discovery

Beyond its role in Amisulpride, the structural motifs within this molecule make it a valuable scaffold for medicinal chemistry exploration.[3]

  • Benzoic Acid Derivatives: This class of compounds is a cornerstone of drug discovery, with applications ranging from anti-inflammatory agents to enzyme inhibitors.[9]

  • Sulfonamides: The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.

  • Pyrrolidine Ring: This saturated heterocycle is frequently incorporated into drug candidates to modulate physicochemical properties and explore three-dimensional chemical space, which can lead to improved target binding and pharmacokinetic profiles.[10]

Research indicates that compounds with this scaffold are being investigated for potential anti-inflammatory, analgesic, and antimicrobial properties.[3]

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Classification: The compound is classified as an irritant.[4] Based on safety data for structurally related compounds like 2-methoxy-5-(methylsulfonyl)benzoic acid, it should be handled with care.[11]

  • Potential Hazards:

    • May cause skin irritation (H315).[11]

    • Causes serious eye irritation (H319).[11]

    • May cause respiratory irritation (H335).[11]

    • May be harmful if swallowed (H302).[11]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection.[11][12]

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[12]

Section 6: Conclusion and Future Outlook

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid stands as a testament to the enabling power of synthetic intermediates in the pharmaceutical industry. Its well-defined synthesis and versatile chemical handles make it a reliable and valuable building block. While its primary claim to fame is its connection to the synthesis of Amisulpride, the inherent structural features of the molecule—the substituted benzoic acid, the sulfonamide linker, and the pyrrolidine moiety—present a fertile ground for the development of new chemical entities. As drug discovery continues to demand novel scaffolds with tailored properties, intermediates like this will remain fundamental tools in the arsenal of the research scientist and the drug development professional.

References

A comprehensive list of sources cited within this document is provided below for verification and further reading.

  • Amisulpride, アミスルプリド. (2020, March 4). New Drug Approvals. Retrieved January 17, 2026, from [Link]

  • Preparation method of important intermediate of amisulpride. (n.d.). Patsnap Eureka. Retrieved January 17, 2026, from [Link]

  • Intermediate in amisulpride and method for preparing amisulpride by using intermediate. (n.d.). Google Patents.
  • Preparation method of amisulpride important intermediate. (n.d.). Google Patents.
  • Amisulpride Intermediate Supplier. (2025, November 21). Medium. Retrieved January 17, 2026, from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Patsnap Eureka. Retrieved January 17, 2026, from [Link]

  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. (2018, November 18). Chegg. Retrieved January 17, 2026, from [Link]

  • 13C NMR Spectrum (PHY0064709). (n.d.). PhytoBank. Retrieved January 17, 2026, from [Link]

  • 2-((Methoxycarbonyl)oxy)benzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • 2-Methoxy-5-sulfamoylbenzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2-Methoxy-benzoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021, May 18). bioRxiv. Retrieved January 17, 2026, from [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018, July 13). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. Retrieved January 17, 2026, from [Link]

  • 2-METHOXY-5-SULFAMOYLBENZOIC ACID. (n.d.). precisionFDA. Retrieved January 17, 2026, from [Link]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. (2010, August). British Journal of Pharmacology. Retrieved January 17, 2026, from [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (2020, March 12). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

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Foundational

Unraveling the Molecular Mysteries: A Guide to 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Knowns and Unknowns In the landscape of molecular research and drug discovery, some compounds are well-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of molecular research and drug discovery, some compounds are well-characterized, with clearly defined mechanisms of action, while others remain enigmatic. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid currently falls into the latter category. Despite its availability as a research chemical and its potential as a synthetic intermediate, a detailed, publicly available body of scientific literature elucidating its specific mechanism of action is not established. This guide, therefore, serves a dual purpose: to present the existing general information and to provide a strategic framework for researchers to investigate its potential biological activities. We will explore the foundational knowledge of its chemical properties and delve into the methodologies required to uncover its molecular targets and signaling pathways.

Section 1: Compound Profile and General Biological Potential

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a derivative of benzoic acid, characterized by a methoxy group at the 2-position and a pyrrolidine sulfonyl group at the 5-position of the benzene ring.[1] Its molecular formula is C₁₂H₁₅NO₅S.[1]

While specific targets are not yet identified, the biological activity of this compound is generally attributed to its potential to interact with various molecular targets.[1] Preliminary investigations and the activities of structurally related compounds suggest potential therapeutic properties, including anti-inflammatory and analgesic effects.[1] The proposed, yet unconfirmed, general mechanisms of action include:

  • Enzyme Inhibition: The compound's structure may allow it to bind to the active sites of specific enzymes, thereby blocking the access of their natural substrates.[1]

  • Modulation of Signal Transduction Pathways: It may interact with key proteins involved in cellular signaling, leading to an alteration of cellular responses to various stimuli.[1]

It is also utilized as a building block in the synthesis of more complex organic molecules for drug discovery and the development of specialty chemicals.[1]

Section 2: A Roadmap for Mechanistic Investigation: Key Experimental Protocols

To bridge the gap in our understanding of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a systematic and multi-faceted experimental approach is essential. The following protocols provide a comprehensive framework for elucidating its mechanism of action.

Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization: Covalently attach 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid to a solid support (e.g., sepharose beads) through a suitable linker arm.

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound, allowing target proteins to bind.

  • Washing: Remove non-specifically bound proteins with a series of wash buffers of increasing stringency.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Target Engagement and Downstream Signaling Analysis

Once potential targets are identified, the next step is to confirm direct binding and investigate the downstream consequences of this interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid at various concentrations.

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Experimental Workflow: Target Engagement and Downstream Analysis

G cluster_target_id Target Identification cluster_target_engagement Target Engagement cluster_downstream Downstream Signaling Analysis affinity_chrom Affinity Chromatography- Mass Spectrometry cetsa Cellular Thermal Shift Assay (CETSA) affinity_chrom->cetsa Identified Target western_blot Western Blotting (Phospho-proteins) cetsa->western_blot Confirmed Binding rna_seq RNA Sequencing (Transcriptional Changes) cetsa->rna_seq Confirmed Binding

Caption: Workflow for identifying and validating the molecular target and analyzing downstream effects.

Section 3: Context from Structurally Related Compounds

While the specific mechanism of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is unknown, examining the activities of structurally analogous compounds can provide valuable insights into its potential biological roles. It is crucial to note that these are not the confirmed mechanisms for the topic compound but serve as a foundation for hypothesis generation.

  • VLA-4 Antagonism: Certain benzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation.[2]

  • Anticancer Activity: Some quinolin-4-one derivatives, which can be synthesized from benzoic acid precursors, have shown potent anticancer activity through mechanisms that may resemble antimitotic drugs.[3]

  • Inhibition of Anti-apoptotic Proteins: A 2,5-substituted benzoic acid scaffold has been designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers.[4]

  • Kinase Inhibition: Derivatives of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid have been identified as inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in various diseases, including cancer and viral infections.[5]

Signaling Pathway Hypothesis Based on Related Compounds

G cluster_potential_targets Potential Target Classes cluster_cellular_outcomes Potential Cellular Outcomes Compound 2-Methoxy-5-(pyrrolidine-1- sulfonyl)-benzoic acid Kinase Kinase (e.g., CSNK2A) Compound->Kinase Inhibition AntiApoptotic Anti-apoptotic Protein (e.g., Mcl-1/Bfl-1) Compound->AntiApoptotic Inhibition Integrin Integrin (e.g., VLA-4) Compound->Integrin Antagonism Antiviral Antiviral Activity Kinase->Antiviral Apoptosis Induction of Apoptosis AntiApoptotic->Apoptosis AntiInflammatory Anti-inflammatory Response Integrin->AntiInflammatory

Caption: Hypothesized signaling pathways based on the activities of structurally related compounds.

Section 4: Future Directions and Conclusion

The journey to fully understand the mechanism of action of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is just beginning. The lack of specific data presents a clear opportunity for novel research. By employing the systematic experimental approaches outlined in this guide, researchers can begin to unravel its molecular interactions and physiological effects. The structural similarities to compounds with known anti-inflammatory, anticancer, and antiviral properties provide promising avenues for investigation. As new data emerges, a clearer picture of this compound's therapeutic potential and its role in modulating cellular pathways will undoubtedly come into focus. This guide serves as a starting point for that exciting endeavor.

References

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • Yeh, T-K., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(22), 7072-7080. [Link]

  • PubChem. 2-Methoxy-5-sulfamoylbenzoic acid. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Gao, W., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(7), 3749-3761. [Link]

  • White, B., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Sakamoto, T., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. [Link]

  • PubChem. 2-Methoxy-5-(pyrrolidin-1-yl)benzoic acid. [Link]

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a benzoic acid co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a benzoic acid core, a methoxy group, and a pyrrolidine-1-sulfonyl moiety, suggests a potential for diverse biological interactions. This guide provides a comprehensive overview of the known and putative biological activities of this compound, drawing from available data and the well-established pharmacology of structurally related molecules. We will delve into its potential mechanisms of action, supported by detailed experimental protocols to empower researchers in their exploration of this compound's therapeutic promise.

The presence of a sulfonamide group, a well-known pharmacophore, combined with a benzoic acid scaffold, positions this molecule as a candidate for a range of biological activities, most notably in the realms of anti-inflammatory, analgesic, and antimicrobial research. The methoxy and pyrrolidine substituents are likely to modulate its pharmacokinetic and pharmacodynamic properties, including lipophilicity and binding interactions with biological targets[1].

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is crucial for its application in biological assays and as a building block for further drug development.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₅S[1]
Molar Mass 285.32 g/mol [1]
CAS Number 89704-51-8[1]
Appearance White to off-white solid
Melting Point 154°C
Purity Typically >97%[1]

Chapter 1: Anti-inflammatory and Analgesic Potential

The primary reported biological activity of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid centers on its potential as an anti-inflammatory and analgesic agent. This activity is hypothesized to be mediated through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, particularly COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever[2]. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

It has been reported that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid can reduce COX-2 activity in vitro, thereby decreasing prostaglandin synthesis[1]. This suggests a mechanism of action similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide moiety is a common feature in several selective COX-2 inhibitors, and in-silico studies of similar benzoic acid derivatives support a favorable binding affinity for the COX-2 active site[2].

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Target_Compound 2-Methoxy-5-(pyrrolidine- 1-sulfonyl)-benzoic acid Target_Compound->COX2 Inhibits

Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocols for Evaluation

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • COX Assay Buffer

    • COX Probe (e.g., AMPLEX Red)

    • Heme

    • Arachidonic acid (substrate)

    • Test compound: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

    • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • 96-well black microplates

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in COX Assay Buffer containing heme.

    • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in DMSO, followed by a further dilution in COX Assay Buffer.

    • Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, COX Probe, and the enzyme solution.

    • Inhibitor Addition: Add the diluted test compound or reference inhibitor to the respective wells. Include wells with no inhibitor as a control.

    • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

    • Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 10-15 minutes.

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and plot the results to calculate the IC₅₀ value.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Plate_Setup Add Buffer, Probe, and Enzyme to 96-well Plate Enzyme_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Test Compound/ Reference Inhibitors Compound_Dilution->Add_Inhibitor Plate_Setup->Add_Inhibitor Start_Reaction Add Arachidonic Acid Add_Inhibitor->Start_Reaction Measure_Fluorescence Kinetic Measurement of Fluorescence Start_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for in vitro COX inhibition assay.

This model assesses the peripheral analgesic activity of the test compound in rodents.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Test compound: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Reference analgesic (e.g., Diclofenac sodium)

    • 0.6% acetic acid solution

    • Syringes and needles for oral and intraperitoneal administration

  • Procedure:

    • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

    • Grouping and Administration: Divide mice into groups (n=6-8 per group): Vehicle control, reference drug, and test compound at various doses. Administer the respective substances orally.

    • Induction of Writhing: After a set pre-treatment time (e.g., 60 minutes), administer 0.6% acetic acid intraperitoneally to each mouse.

    • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

    • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Chapter 2: Antimicrobial Activity

The sulfonamide functional group is a cornerstone of antibacterial therapy. It is therefore plausible that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid possesses antimicrobial properties.

Reported Antimicrobial Spectrum

In vitro studies have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria[1]. The reported Minimum Inhibitory Concentrations (MICs) are summarized below.

PathogenMIC (µg/mL)Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus 12.52
Escherichia coli 15.62

These data suggest a broad-spectrum, albeit moderate, antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the test compound.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Test compound: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

    • Standard antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then dilute to the final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound and the standard antibiotic in MHB in the wells of a 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound in Plate Compound_Dilution->Inoculation Incubation Incubate Plate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Growth (Determine MIC) Incubation->Read_Results Synthesis Start 2-Methoxybenzoic Acid Intermediate 2-Methoxy-5-chlorosulfonyl- benzoic Acid Start->Intermediate Chlorosulfonic Acid Final 2-Methoxy-5-(pyrrolidine- 1-sulfonyl)-benzoic acid Intermediate->Final Pyrrolidine

Caption: General synthetic pathway.

Chemical Reactivity

The compound possesses several reactive sites that can be exploited for the synthesis of derivatives:

  • Carboxylic Acid: The carboxylic acid group can undergo esterification, amidation, and reduction.

  • Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing sulfonyl group direct further electrophilic aromatic substitution.

  • Sulfonyl Group: The sulfonyl group is generally stable but can be reduced under harsh conditions.[1]

Conclusion and Future Directions

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid presents itself as a molecule of interest for drug discovery, with reported anti-inflammatory, analgesic, and antimicrobial activities. The evidence, while promising, necessitates further rigorous validation through systematic in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for such investigations.

Future research should focus on:

  • Confirming the COX-2 inhibitory activity and determining its selectivity over COX-1.

  • Elucidating the precise mechanism of antimicrobial action.

  • Conducting in vivo studies to establish efficacy and pharmacokinetic profiles for its anti-inflammatory and analgesic effects.

  • Exploring structure-activity relationships through the synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals poised to unlock the full therapeutic potential of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

References

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. [Link]

  • Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. [Link]

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Foundational

A Technical Guide to 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid: A Versatile Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in the field of medicinal chemistry. While direct therapeutic appli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in the field of medicinal chemistry. While direct therapeutic applications of this compound are not yet established in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide will delve into the known chemical and physical properties of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, its synthesis, and its primary role as a versatile building block for the development of novel therapeutic agents. We will explore the potential therapeutic avenues, such as anti-inflammatory and analgesic applications, by examining structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility and potential of this compound in drug discovery programs.

Introduction: Unveiling a Promising Chemical Entity

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic organic compound characterized by a benzoic acid core, a methoxy group at the 2-position, and a pyrrolidine-1-sulfonyl moiety at the 5-position.[1] Its molecular structure presents several key features that are attractive for medicinal chemistry, including a combination of lipophilic and polar groups that can influence its pharmacokinetic profile. The presence of the carboxylic acid, sulfonamide, and methoxy groups provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of new drug candidates. While direct evidence of its therapeutic efficacy is limited, its utility as a synthetic intermediate is well-documented.[1]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₅S[1]
Molecular Weight 285.32 g/mol [2]
CAS Number 89704-51-8[2]
Melting Point 154°C[2]
Appearance White crystalline powderInferred from supplier data

The synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is typically achieved through a multi-step process. A common synthetic route is outlined below:

Diagram: Synthetic Pathway

G A 2-Methoxybenzoic acid B 2-Methoxy-5-(chlorosulfonyl)benzoic acid A->B Chlorosulfonic acid C 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid B->C Pyrrolidine, Base

Caption: General synthetic route for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Experimental Protocol: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

The following is a generalized protocol based on standard organic chemistry principles for sulfonamide formation.

  • Chlorosulfonation of 2-Methoxybenzoic acid:

    • To a stirred solution of 2-methoxybenzoic acid in a suitable inert solvent (e.g., dichloromethane), slowly add chlorosulfonic acid at a controlled temperature (typically 0-5°C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid.

  • Sulfonamide Formation:

    • Dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., tetrahydrofuran).

    • To this solution, add pyrrolidine and a base (e.g., triethylamine or pyridine) at a controlled temperature.

    • Stir the reaction mixture at room temperature until completion.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Potential Therapeutic Uses: An Exploration of Analogs

While direct biological data for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is scarce, the structural components of the molecule are found in compounds with demonstrated therapeutic activities. This suggests that it could serve as a valuable scaffold for the development of new drugs.

Anti-inflammatory and Analgesic Potential

The sulfonamide moiety is a well-known pharmacophore present in numerous anti-inflammatory drugs. For instance, celecoxib, a selective COX-2 inhibitor, features a sulfonamide group. The general structure of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid shares features with some non-steroidal anti-inflammatory drugs (NSAIDs).[3] Research on related benzoic acid derivatives has shown potential for analgesic and anti-inflammatory effects.[3]

A plausible, yet unverified, mechanism of action could involve the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Diagram: Potential Anti-inflammatory Mechanism

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Compound 2-Methoxy-5-(pyrrolidine-1- sulfonyl)-benzoic acid (Hypothesized) Compound->COX Inhibition

Caption: Hypothesized inhibitory action on the cyclooxygenase pathway.

Role as an Intermediate for Neuroleptic Drugs

A structurally similar compound, 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, is a key intermediate in the synthesis of the antipsychotic drug amisulpride.[4] This highlights the potential of the methoxy-sulfonyl-benzoic acid scaffold in the development of agents targeting the central nervous system.

Exploration in Oncology

Various benzoic acid derivatives have been investigated for their anticancer properties.[5] The mechanism of action for such compounds can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. The pyrrolidine ring, in particular, is a common feature in many bioactive compounds, including some with anticancer activity.

Future Directions and Research Opportunities

The lack of extensive biological data on 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid presents a clear opportunity for further investigation. Key research areas to explore include:

  • In vitro screening: The compound should be screened against a panel of biological targets, particularly those involved in inflammation and pain, such as COX enzymes, lipoxygenases, and various ion channels.

  • Cell-based assays: Evaluation of its effects on inflammatory cytokine production in relevant cell lines (e.g., macrophages) would provide valuable insights into its potential anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of analogs with modifications to the methoxy, pyrrolidine, and carboxylic acid groups would help to identify key structural features for any observed biological activity.

  • In vivo studies: Should in vitro and cell-based assays show promise, evaluation in animal models of inflammation and pain would be the next logical step.

Diagram: Research Workflow

G cluster_0 Discovery & Preclinical Development A Synthesis of 2-Methoxy-5-(pyrrolidine-1- sulfonyl)-benzoic acid B In Vitro Screening (e.g., Enzyme Assays) A->B C Cell-Based Assays (e.g., Cytokine Release) B->C D SAR Studies C->D E In Vivo Models (e.g., Inflammation, Pain) D->E F Lead Optimization E->F

Caption: A potential workflow for investigating the therapeutic potential.

Conclusion

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a chemical entity with significant potential as a scaffold in medicinal chemistry. While its direct therapeutic applications remain to be elucidated, its structural relationship to known bioactive compounds suggests that it is a promising starting point for the development of novel drugs, particularly in the areas of inflammation, pain, and potentially other therapeutic fields. Further systematic investigation into its biological activities is warranted to fully realize its therapeutic potential.

References

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  • PubChem. 3-[[[5-Fluoro-2-(1-piperidinyl)phenyl]amino]sulfonyl]-4-methoxybenzoic acid. Available from: [Link].

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  • National Institutes of Health. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Available from: [Link].

  • PubChem. 1-Pyrrolidinecarboxylic acid, 2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][6]benzopyrano[4',3':6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-, 1,1-dimethylethyl ester, (2S,4S)-. Available from: [Link].

  • PubChem. 2-((Methoxycarbonyl)oxy)benzoic acid | C9H8O5 | CID 26579. Available from: [Link].

  • da Silva, G. F., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(24), 7585.
  • Molecular Imaging and Contrast Agent Database (MICAD). (S)-1-(4–2-[11C]Methoxybenzyl)-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione. Available from: [Link].

  • Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 719-729.

Sources

Exploratory

A Comprehensive Technical Guide to 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a versatile building block in medicinal chemistry. The document meticulously outlines its synthesis, purification, and characterization, supported by detailed experimental protocols and spectroscopic analysis. A significant focus is placed on its biological activities, particularly its role as an anti-inflammatory and analgesic agent through the inhibition of cyclooxygenase-2 (COX-2). The guide further delves into the molecular mechanism of action, supported by computational docking studies, and presents a structure-activity relationship (SAR) analysis to inform future drug discovery efforts. This comprehensive resource is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a substituted benzoic acid derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique structural features, comprising a methoxy group, a pyrrolidine sulfonyl moiety, and a carboxylic acid function, make it a valuable scaffold for the synthesis of more complex, biologically active molecules.[1] The presence of the pyrrolidine sulfonyl group, in particular, can enhance solubility and bioavailability, key properties in drug design.[1] This guide will provide a comprehensive overview of the current knowledge surrounding this compound, from its fundamental chemical synthesis to its potential therapeutic applications.

Chemical Synthesis and Characterization

The synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is primarily achieved through the sulfonylation of 2-methoxybenzoic acid.[1] This section provides a detailed, field-proven protocol for its synthesis and characterization.

Synthetic Pathway

The primary synthetic route involves the electrophilic aromatic substitution of 2-methoxybenzoic acid with pyrrolidine-1-sulfonyl chloride.[1] The electron-donating methoxy group directs the incoming sulfonyl group to the para position (position 5).

Diagram 1: Synthetic Pathway of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Synthesis_Pathway 2-Methoxybenzoic_acid 2-Methoxybenzoic acid Product 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2-Methoxybenzoic_acid->Product Sulfonylation 0-5 °C Reagents Pyrrolidine-1-sulfonyl chloride, Triethylamine, Dichloromethane

Caption: General synthetic scheme for the preparation of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol details the step-by-step synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • Pyrrolidine-1-sulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 10 minutes.

  • Sulfonylation: Add a solution of pyrrolidine-1-sulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C. The low temperature is critical to control the reaction rate and selectivity.[1]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to obtain high-purity 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Procedure:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid.

  • Recrystallization (Optional): For higher purity, the solid product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The structural integrity and purity of the synthesized compound must be confirmed using various analytical techniques.[1]

Table 1: Analytical Data for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy protons, aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and pyrrolidine ring protons.
¹³C NMR Resonances for the carboxylic acid carbon, aromatic carbons, methoxy carbon, and pyrrolidine carbons.
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (C₁₂H₁₅NO₅S).[1]
HPLC A single major peak indicating high purity (>98%).[1]
Melting Point 154°C[2]

Biological Activity and Mechanism of Action

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid has been investigated for its potential therapeutic properties, primarily as an anti-inflammatory and analgesic agent.[1]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid can effectively reduce inflammation and associated pain.

Mechanism of Action: COX-2 Inhibition

The proposed mechanism of action involves the binding of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid to the active site of the COX-2 enzyme, thereby preventing the binding of its substrate, arachidonic acid.[1] This inhibition leads to a reduction in the production of prostaglandins, which in turn alleviates inflammatory symptoms.

Diagram 2: Mechanism of COX-2 Inhibition

COX2_Inhibition cluster_0 Normal Pathway cluster_1 Inhibitory Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid COX2_Enzyme_Inhibited COX-2 Enzyme (Inhibited) Target_Compound->COX2_Enzyme_Inhibited Binds to active site No_Prostaglandins Reduced Prostaglandins COX2_Enzyme_Inhibited->No_Prostaglandins Reduced_Inflammation Reduced Inflammation & Pain No_Prostaglandins->Reduced_Inflammation Arachidonic_Acid_Blocked Arachidonic Acid Arachidonic_Acid_Blocked->COX2_Enzyme_Inhibited

Caption: Inhibition of the COX-2 pathway by the target compound.

In Vitro COX-2 Inhibition Assay Protocol

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Co-factors (e.g., glutathione, hematin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Enzyme Inhibition Assay: In a 96-well plate, add the reaction buffer, test compound dilutions, and COX-2 enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation and Termination: Incubate at 37°C for a defined period (e.g., 10 minutes) and then stop the reaction.

  • PGE₂ Quantification: Measure the concentration of PGE₂ produced using a commercial EIA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Molecular Docking

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective analogs.

SAR Insights

SAR studies for this class of compounds often involve modifications to the pyrrolidine ring, the methoxy group, and the benzoic acid moiety. For instance, replacing the pyrrolidine with other cyclic amines (e.g., piperidine, morpholine) can impact the compound's conformational rigidity and binding affinity.[1]

Table 2: Comparative Analysis of Structural Analogs

Modification Rationale Expected Impact on Activity
Pyrrolidine Ring Size Altering the ring size (e.g., to piperidine) can affect the fit within the enzyme's active site.May increase or decrease potency depending on the specific interactions.
Substitution on Pyrrolidine Introducing substituents on the pyrrolidine ring can create additional interactions with the target.Potential for enhanced binding affinity and selectivity.
Replacement of Methoxy Group Replacing the methoxy group with other electron-donating or -withdrawing groups can modulate the electronic properties of the aromatic ring.Can influence both pharmacokinetic and pharmacodynamic properties.
Esterification of Carboxylic Acid Conversion to an ester can act as a prodrug strategy, improving bioavailability.The ester would be hydrolyzed in vivo to the active carboxylic acid.
Molecular Docking Studies

Computational molecular docking can provide valuable insights into the binding mode of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid within the active site of COX-2. These studies can help to rationalize the observed biological activity and guide the design of new analogs with improved properties. Docking simulations typically show the compound occupying the hydrophobic channel of the COX-2 active site, with the carboxylic acid forming key hydrogen bonds with active site residues like Arg120 and Tyr355. The pyrrolidine sulfonyl group often occupies a secondary pocket, contributing to the overall binding affinity.

Applications in Drug Discovery

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid serves as a valuable starting point for the development of novel therapeutic agents. Its established role as a COX-2 inhibitor makes it a promising lead for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to non-selective COX inhibitors. Furthermore, its versatile chemical structure allows for its use as a scaffold in the synthesis of compounds targeting other biological pathways.

Conclusion

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a compound of significant interest to the drug discovery community. This guide has provided a comprehensive overview of its synthesis, characterization, and biological activity, with a particular focus on its potential as an anti-inflammatory agent. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers working with this compound and to stimulate further investigation into its therapeutic potential. The exploration of its structure-activity relationship and the application of computational methods will undoubtedly pave the way for the development of novel and effective drugs based on this promising scaffold.

References

  • ResearchGate. (2019). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... Retrieved from [Link]

  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • PubMed. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Retrieved from [Link]

  • PubMed Central. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Retrieved from [Link]

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Foundational

Physicochemical properties of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid"

Disclaimer: This technical guide has been compiled from publicly available data and chemical information resources. Much of the specific experimental data for this particular compound is not available in peer-reviewed li...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide has been compiled from publicly available data and chemical information resources. Much of the specific experimental data for this particular compound is not available in peer-reviewed literature and is often based on predictions from structurally similar compounds. This guide should be used for informational purposes, and all experimental work should be preceded by a thorough literature search and appropriate safety assessments.

Executive Summary

This document provides a comprehensive technical overview of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, synthesis, analytical methodologies, and putative biological activities. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert insights based on its structural motifs and data from analogous compounds.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is critical for all stages of research and development, from synthesis to formulation and in-vivo evaluation.

Chemical Identifiers
  • IUPAC Name: 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

  • CAS Number: 89704-51-8 (Note: A discrepancy exists in some databases, which also list 2689-39-6. Researchers should verify the CAS number with their supplier.)[1]

  • Molecular Formula: C₁₂H₁₅NO₅S[1][2]

  • Molecular Weight: 285.32 g/mol [1][2]

  • Canonical SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O

  • InChI Key: OMZGXILDEBYINK-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. It is crucial to note that many of these values are computational predictions and await experimental verification.

PropertyValueData TypeSource(s)
Melting Point 154 °CExperimental[2]
Boiling Point Not availableExperimental
pKa Not availableExperimental
LogP Not availableExperimental
Solubility Soluble in DMSOQualitative

Synthesis and Purification

The synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid typically proceeds from a readily available starting material, 2-methoxybenzoic acid. The key transformation is the introduction of the sulfonyl group onto the aromatic ring.

Synthetic Strategy

The primary synthetic route involves the sulfonylation of 2-methoxybenzoic acid with pyrrolidine-1-sulfonyl chloride.[1] To prevent unwanted side reactions with the carboxylic acid moiety during sulfonylation, it is often protected as an ester (e.g., methyl ester).[1] The ester is then hydrolyzed in a final step to yield the desired product.

Synthetic Workflow Diagram

G start 2-Methoxybenzoic Acid esterification Esterification (e.g., MeOH, H+) start->esterification protection Methyl 2-methoxybenzoate esterification->protection sulfonylation Sulfonylation (Pyrrolidine-1-sulfonyl chloride) protection->sulfonylation intermediate Methyl 2-methoxy-5-(pyrrolidine-1-sulfonyl)benzoate sulfonylation->intermediate hydrolysis Hydrolysis (e.g., NaOH, then H+) intermediate->hydrolysis product 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid hydrolysis->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Purified Product purification->final_product

Caption: A generalized synthetic workflow for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on standard organic chemistry techniques. This is not a validated protocol and requires optimization.

  • Esterification: To a solution of 2-methoxybenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure, and purify the resulting methyl 2-methoxybenzoate.

  • Sulfonylation: Cool a solution of methyl 2-methoxybenzoate to 0 °C. Slowly add pyrrolidine-1-sulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent.

  • Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., THF/water mixture) and add an excess of a base (e.g., sodium hydroxide). Stir at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Workup and Purification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[1]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a small amount of DMSO and dilute with the mobile phase.

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in DMSO dilute Dilute with mobile phase dissolve->dilute inject Inject onto C18 column dilute->inject separate Gradient elution inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak area detect->integrate quantify Determine purity integrate->quantify

Caption: A typical workflow for the HPLC analysis of the target compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight. The expected exact mass for the protonated molecule [M+H]⁺ is 286.0749.

Biological Activity and Potential Applications

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid contains structural motifs common in pharmacologically active compounds, suggesting its potential utility in drug discovery.

Anti-inflammatory and Analgesic Potential

The sulfonamide moiety is a well-known pharmacophore in many anti-inflammatory drugs. It has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1] Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Proposed Mechanism of Action: COX-2 Inhibition

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 2-Methoxy-5-(pyrrolidine-1- sulfonyl)-benzoic acid Compound->COX2 Inhibition

Caption: Proposed inhibitory action on the COX-2 pathway.

Anticancer Potential

Preliminary in-vitro studies have suggested that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid may possess anticancer properties. Reported IC₅₀ values against specific cell lines are:

  • HeLa (cervical cancer): 10.5 µM (inducing apoptosis)[1]

  • L1210 (leukemia): 15.0 µM (causing cell cycle arrest)[1]

These findings indicate that the compound warrants further investigation as a potential lead for the development of novel anticancer agents. The precise molecular targets and signaling pathways involved in its anticancer activity remain to be elucidated.

Conclusion and Future Directions

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a compound with interesting structural features that suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. However, a significant gap exists in the publicly available, experimentally validated data for this molecule. Future work should focus on:

  • Comprehensive Physicochemical Profiling: Experimental determination of pKa, logP, and solubility in various solvents.

  • Detailed Spectroscopic Analysis: Publication of full ¹H NMR, ¹³C NMR, and mass spectral data.

  • Validated Synthesis and Analytical Methods: Development and publication of robust and reproducible synthetic and HPLC protocols.

  • In-depth Biological Evaluation: Elucidation of the specific molecular targets and signaling pathways responsible for its anti-inflammatory and anticancer effects.

This guide provides a foundational understanding of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, and it is hoped that it will stimulate further research into this promising molecule.

References

  • Kain Industrial Additive. Preparation method and application of 2-methoxy-5-sulfonamide benzoic acid methyl ester. [Link]

  • Chegg. Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. [Link]

  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0064709). [Link]

  • NIH National Library of Medicine. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

  • ResearchGate. Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation. [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[13C NMR]. [Link]

  • NIH National Library of Medicine. COX Inhibitors. [Link]

  • NIH National Library of Medicine. Rationally Designed Multitarget Agents Against Inflammation and Pain. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a bespoke chemical entity of significant interest within contemporary medicinal chemistry and drug discovery pipelines. As a benzoic acid derivative, it p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a bespoke chemical entity of significant interest within contemporary medicinal chemistry and drug discovery pipelines. As a benzoic acid derivative, it possesses a unique trifunctional architecture: a carboxylic acid moiety, a methoxy group, and a pyrrolidine sulfonyl substituent. This molecular arrangement makes it a versatile building block for the synthesis of a diverse array of more complex pharmaceutical intermediates. The strategic positioning of the electron-donating methoxy group and the electron-withdrawing sulfonyl group on the benzene ring modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. This document provides a comprehensive, field-proven protocol for the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is most effectively achieved through a two-step process commencing with the commercially available precursor, 2-methoxybenzoic acid (o-anisic acid). The synthetic route is outlined below:

  • Chlorosulfonation: The first step involves an electrophilic aromatic substitution reaction where 2-methoxybenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This reaction yields the key intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid.

  • Sulfonamide Formation: The highly reactive sulfonyl chloride intermediate is subsequently reacted with pyrrolidine in a nucleophilic substitution reaction to form the desired sulfonamide, yielding the final product, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

This synthetic approach is robust, scalable, and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Data Summary Table

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-Methoxybenzoic acid579-75-9C₈H₈O₃152.15101-104
5-(Chlorosulfonyl)-2-methoxybenzoic acid51904-91-7C₈H₇ClO₅S250.66Not reported
Pyrrolidine123-75-1C₄H₉N71.12-63
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid89704-51-8C₁₂H₁₅NO₅S285.32154

Experimental Protocols

Part 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic acid

This procedure details the chlorosulfonation of 2-methoxybenzoic acid.

Materials and Reagents:

  • 2-Methoxybenzoic acid (o-anisic acid)

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloroethane (C₂H₄Cl₂)

  • Sodium chloride (NaCl)

  • Crushed ice

  • Deionized water

Instrumentation:

  • Three-necked round-bottom flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and vacuum filtration apparatus

Protocol:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • To the flask, add 2-methoxybenzoic acid (26.8 g) and sodium chloride (10 g) to dichloroethane (72 ml) and stir to create a suspension.[1][2]

  • Cool the mixture to 20°C using an ice bath.

  • Slowly add chlorosulfonic acid (55 ml) dropwise from the dropping funnel over a period of 6 hours, ensuring the temperature is maintained at 20°C.[1][2]

  • After the addition is complete, warm the reaction mixture to 40°C for 1 hour, and then further increase the temperature to 65-70°C.[1][2]

  • Maintain the reaction at 65-70°C for 17 hours with continuous stirring.[1][2]

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare 300 g of crushed ice.

  • Slowly and cautiously pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with extreme care.[3]

  • The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[1][2][3]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Dry the product under vacuum to a constant weight. A typical yield for this step is approximately 65%.[1][2]

Part 2: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

This procedure outlines the reaction of the sulfonyl chloride intermediate with pyrrolidine.

Materials and Reagents:

  • 5-(Chlorosulfonyl)-2-methoxybenzoic acid

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve 5-(chlorosulfonyl)-2-methoxybenzoic acid in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate container, prepare a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 5-(chlorosulfonyl)-2-methoxybenzoic acid with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine using a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid as a solid. The reported melting point is 154°C.[4]

Reaction Mechanisms and Scientific Rationale

Chlorosulfonation of 2-Methoxybenzoic acid

The chlorosulfonation of 2-methoxybenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The substitution occurs predominantly at the 5-position, which is para to the highly activating methoxy group.[3] Chlorosulfonic acid serves as the electrophile in this reaction.[3]

chlorosulfonation_mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation 2ClSO3H 2 ClSO₃H SO3 SO₃ + HSO₄⁻ + HCl 2ClSO3H->SO3 Autoprotolysis AnisicAcid 2-Methoxybenzoic acid SigmaComplex Arenium Ion Intermediate (Sigma Complex) AnisicAcid->SigmaComplex + SO₃ Intermediate Intermediate SigmaComplex->Intermediate - H⁺ Product 5-(Sulfonyl)-2-methoxybenzoic acid Intermediate->Product + Cl⁻

Caption: Mechanism of Chlorosulfonation.

Sulfonamide Formation

The reaction between 5-(chlorosulfonyl)-2-methoxybenzoic acid and pyrrolidine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of pyrrolidine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.[5] The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfonamide bond. Triethylamine is added as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the pyrrolidine starting material and driving the reaction to completion.

sulfonamide_formation_workflow Start 5-(Chlorosulfonyl)-2-methoxybenzoic acid + Pyrrolidine Step1 Nucleophilic Attack by Pyrrolidine Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Elimination of Chloride Ion Intermediate->Step2 Product 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid + HCl Step2->Product Base Triethylamine (Et₃N) Neutralization Et₃N + HCl → Et₃NH⁺Cl⁻ Base->Neutralization

Caption: Sulfonamide Formation Workflow.

Safety Precautions

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas and sulfuric acid.[3] All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times.[3]

  • The quenching of the chlorosulfonation reaction mixture with ice is highly exothermic and must be done slowly and with caution.[3]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Pyrrolidine and triethylamine are flammable and have strong odors. Handle them in a well-ventilated area.

References

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. Retrieved from [Link]

  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) - PrepChem.com. Retrieved from [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023, April 30). Retrieved from [Link]

  • 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem - NIH. Retrieved from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. Retrieved from [Link]

  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) - PrepChem.com. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Validated Approach to the Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Abstract This document provides a detailed, field-proven protocol for the experimental synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a key intermediate in medicinal chemistry and drug discovery.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the experimental synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a key intermediate in medicinal chemistry and drug discovery.[1] The synthesis is presented as a robust two-step process commencing from 2-methoxybenzoic acid. The core transformations involve a regioselective chlorosulfonation followed by a nucleophilic amidation with pyrrolidine. This guide emphasizes the causality behind critical process parameters, offers a framework for reaction optimization, and details the necessary analytical techniques for structural validation and purity assessment. All procedures have been designed with safety, reliability, and reproducibility as primary considerations for researchers in organic synthesis and pharmaceutical development.

Introduction and Significance

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a substituted aromatic compound with the molecular formula C₁₂H₁₅NO₅S and a molecular weight of approximately 285.32 g/mol .[1][2] Its structural architecture, featuring a benzoic acid, a methoxy ether, and a pyrrolidine sulfonamide, makes it a versatile building block for the synthesis of more complex molecules.[1] Specifically, this compound and its analogs are of significant interest in the development of novel therapeutic agents, including enzyme inhibitors and modulators of signal transduction pathways.[1]

The synthetic strategy outlined herein is designed to be accessible for laboratory-scale preparation, focusing on a logical and efficient pathway that maximizes yield while ensuring high purity of the final product.

Synthetic Strategy and Rationale

The synthesis of the target compound is achieved through a two-step reaction sequence starting from commercially available 2-methoxybenzoic acid.

The overall synthetic transformation is illustrated below:

Caption: Overall reaction scheme for the synthesis.

Causality of the Synthetic Route:

  • Starting Material Selection: 2-Methoxybenzoic acid is an ideal precursor. The electron-donating methoxy group activates the aromatic ring for electrophilic substitution and directs the incoming electrophile primarily to the para position (position 5), ensuring high regioselectivity.[1]

  • Step 1: Electrophilic Chlorosulfonation: This is a critical step to introduce the sulfonyl chloride moiety onto the aromatic ring. Using chlorosulfonic acid is a standard and effective method. Strict temperature control is paramount to prevent side reactions and potential degradation of the starting material.[1]

  • Step 2: Nucleophilic Amidation: The resulting sulfonyl chloride is a highly reactive electrophile. It readily reacts with a nucleophilic amine, in this case, pyrrolidine, to form a stable sulfonamide bond. The inclusion of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion and prevents the protonation of the pyrrolidine reactant.[1][3]

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is extremely corrosive and reacts violently with water; handle with extreme caution.

Protocol 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid (Intermediate)

Principle: This step involves the electrophilic aromatic substitution of 2-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Methoxybenzoic Acid152.1510.0 g0.0657Starting Material
Chlorosulfonic Acid116.5223 mL (~40.6 g)0.348Reagent (5.3 eq.)
Ice-As needed-For quenching
Dichloromethane (DCM)84.93200 mL-Extraction Solvent
Anhydrous Sodium Sulfate142.04~10 g-Drying Agent

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Carefully add chlorosulfonic acid (23 mL) to the flask and cool to 0 °C.

  • Over a period of 45-60 minutes, add 2-methoxybenzoic acid (10.0 g) in small portions to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Prepare a 1 L beaker containing approximately 400 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • A white precipitate will form. Continue stirring until all the ice has melted.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum. The intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (Final Product)

Principle: The sulfonyl chloride intermediate undergoes a nucleophilic substitution with pyrrolidine in the presence of a base to form the final sulfonamide product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Methoxy-5-(chlorosulfonyl)benzoic Acid250.6414.0 g0.0558Intermediate from Protocol 1
Dichloromethane (DCM)84.93150 mL-Solvent
Pyrrolidine71.125.6 mL (~4.8 g)0.067Nucleophile (1.2 eq.)
Triethylamine (Et₃N)101.199.4 mL (~6.8 g)0.067Base (1.2 eq.)
1 M Hydrochloric Acid36.46~100 mL-For washing
Brine (Saturated NaCl)58.44~50 mL-For washing
Anhydrous Magnesium Sulfate120.37~10 g-Drying Agent
Ethyl Acetate/Hexane-As needed-Recrystallization Solvents

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude 2-Methoxy-5-(chlorosulfonyl)benzoic acid (14.0 g) in dichloromethane (150 mL). Cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of pyrrolidine (5.6 mL) and triethylamine (9.4 mL) in 20 mL of DCM.

  • Add the pyrrolidine-triethylamine solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum to yield the final product.

Characterization and Data Summary

The structural integrity and purity of the synthesized 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid must be confirmed using standard analytical methods.[1]

Expected Analytical Data:

AnalysisExpected Result
Appearance White to off-white solid
Melting Point ~154 °C[2]
¹H NMR Characteristic peaks for methoxy, aromatic, and pyrrolidine protons.
¹³C NMR Peaks corresponding to all 12 unique carbons in the structure.
Mass Spec (ESI-MS) [M-H]⁻ at m/z ≈ 284.06
Purity (HPLC) >97%[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis and purification process.

Caption: Step-by-step experimental and purification workflow.

References

  • Molbase. (n.d.). Synthesis of 1-ethyl-2-(2-methoxy-5-sulfamoylbenzamidomethyl)pyrrolidine. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Chromatographic Purification of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Abstract This application note presents a detailed, field-proven protocol for the purification of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid," a key intermediate in pharmaceutical synthesis. The inherent polarity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for the purification of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid," a key intermediate in pharmaceutical synthesis. The inherent polarity and acidic nature of this compound necessitate a carefully optimized chromatographic strategy to achieve high purity. This guide provides a comprehensive methodology utilizing reversed-phase high-performance liquid chromatography (RP-HPLC), detailing the rationale behind parameter selection, from mobile phase composition and pH control to stationary phase chemistry. The protocols are designed for both analytical method development and seamless scaling to preparative chromatography, ensuring researchers, scientists, and drug development professionals can achieve excellent purity and yield.

Introduction

"2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" (Figure 1) is a vital building block in medicinal chemistry, valued for its structural motifs that can enhance the pharmacological properties of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even trace impurities can lead to unwanted side products, reduced efficacy, and potential toxicity in the final API.

The synthesis of this compound, typically involving the sulfonylation of 2-methoxybenzoic acid, can generate several process-related impurities.[1] These may include unreacted starting materials, over-sulfonylated by-products, or hydrolyzed reagents. The challenge in purification lies in the compound's polarity, conferred by the carboxylic acid and sulfonamide groups, which can lead to poor retention on traditional reversed-phase columns and peak tailing if not properly addressed.

This application note provides a robust and reproducible chromatographic method to overcome these challenges, ensuring the isolation of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" with a purity level suitable for advanced drug development stages.

Figure 1: Chemical Structure of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Structure of the target compound.

Scientific Principles and Method Rationale

The successful purification of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" by reversed-phase chromatography hinges on controlling its ionization state. The molecule possesses two acidic functional groups: a carboxylic acid and a sulfonamide.

  • Carboxylic Acid Group: Benzoic acid derivatives typically have a pKa around 4.2.

  • Sulfonamide Group: The electron-donating nature of the pyrrolidine ring lowers the acidity of the sulfonamide group, resulting in an estimated pKa of around 1.5.[1]

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Ionized (charged) compounds are more polar and hydrophilic, leading to reduced retention and often poor peak shape. To maximize retention and achieve sharp, symmetrical peaks, it is crucial to suppress the ionization of both acidic groups.

According to chromatographic principles, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the acidic analyte.[2] Therefore, a mobile phase pH below 2.5 is ideal to ensure the carboxylic acid group is fully protonated (uncharged). This low pH will also ensure the much more acidic sulfonamide group is in its neutral form. The use of an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid (TFA), is essential to maintain this low pH and achieve optimal separation.[3]

Choice of Stationary Phase

A C18 stationary phase is the most common and versatile choice for reversed-phase chromatography and serves as an excellent starting point for this application.[4] It provides sufficient hydrophobicity to retain the molecule once its ionization is suppressed. For preparative work, larger particle size (e.g., 5-10 µm) C18 columns are preferred to allow for higher loading capacities.[5]

Mobile Phase Selection

A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is recommended. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[6][7] The gradient allows for the efficient elution of the target compound while separating it from both more polar and less polar impurities.

Materials and Equipment

Item Specification
HPLC System Preparative HPLC system with gradient capability, UV detector, and fraction collector.
Analytical HPLC For method development and fraction analysis.
Preparative Column C18, 5-10 µm particle size, e.g., 250 x 21.2 mm.
Analytical Column C18, 3-5 µm particle size, e.g., 150 x 4.6 mm.
Solvents HPLC-grade Acetonitrile, Methanol, and ultrapure Water.
Acid Modifier Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA), LC-MS grade.
Sample Solvent Methanol or a mixture of Acetonitrile/Water (e.g., 1:1 v/v) with 0.1% acid modifier.
Glassware Volumetric flasks, beakers, graduated cylinders.
Filtration 0.45 µm syringe filters (PTFE or nylon).

Experimental Protocols

Analytical Method Development

The first step is to develop a robust analytical method that can be scaled up for preparative purification.

Protocol 3.1.1: Analytical HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the crude "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" in the sample solvent to a concentration of approximately 1 mg/mL.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

Time (min) % Mobile Phase B (Acetonitrile)
0.020
20.080
25.080
25.120
30.020
  • Analysis: Analyze the resulting chromatogram to determine the retention time of the target compound and the resolution from major impurities. Adjust the gradient if necessary to improve separation.

Diagram 1: Analytical to Preparative HPLC Workflow

G cluster_analytical Analytical Method Development cluster_prep Preparative Purification cluster_post Post-Purification A1 Crude Sample (1 mg/mL) A2 Analytical HPLC Run (4.6 mm ID Column) A1->A2 A3 Identify Target Peak & Optimize Gradient A2->A3 P2 Scale-Up Calculation (Flow Rate & Gradient) A3->P2 Transfer Method P1 Concentrated Crude Sample (e.g., 50 mg/mL) P3 Preparative HPLC Run (e.g., 21.2 mm ID Column) P1->P3 P2->P3 P4 Fraction Collection (Triggered by UV Signal) P3->P4 F1 Analyze Fractions (Analytical HPLC) P4->F1 QC Check F2 Pool Pure Fractions F1->F2 F3 Solvent Evaporation F2->F3 F4 Pure Compound F3->F4

Workflow from analytical development to pure compound.

Preparative Scale-Up and Purification

Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification.

Protocol 3.2.1: Preparative RP-HPLC

  • Sample Preparation for Preparative Run:

    • Dissolve the crude product in a minimal amount of the sample solvent (e.g., Methanol or a 1:1 mixture of Acetonitrile/Water with 0.1% formic acid) to create a concentrated solution (e.g., 20-50 mg/mL). The maximum concentration will depend on the compound's solubility.[9]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied.

    • Filter the solution if any particulates are present.

  • Scale-Up Calculations:

    • Flow Rate: Adjust the flow rate based on the cross-sectional area of the preparative column relative to the analytical column.

      • New Flow Rate = Old Flow Rate × (ID_prep / ID_anal)²

      • Example: 1.0 mL/min × (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min.

    • Gradient Time: The gradient time should be kept proportional to the flow rate and column volume to maintain similar resolution.

    • Injection Volume: The injection volume can be significantly increased. A loading study, starting with a small injection and gradually increasing the volume, is recommended to determine the maximum loading capacity without compromising resolution.[10]

  • Preparative Chromatographic Conditions:

    • Column: C18, 250 x 21.2 mm, 10 µm.

    • Mobile Phases: Same as the analytical method (A: 0.1% HCOOH in Water; B: 0.1% HCOOH in Acetonitrile).

    • Flow Rate: As calculated (e.g., 21.2 mL/min).

    • Detection: UV at 254 nm (using a preparative flow cell to avoid detector saturation).

    • Gradient Program: Same profile as the analytical method, with adjusted segment times if necessary.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal intensity corresponding to the elution of the target compound.

    • Collect the main peak in multiple fractions to allow for purity analysis of each fraction.

  • Post-Purification Analysis and Work-up:

    • Analyze the collected fractions using the analytical HPLC method (Protocol 3.1.1) to assess purity.

    • Pool the fractions that meet the required purity specifications.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

Expected Results and Discussion

Using the described reversed-phase method, "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" is expected to be well-retained and elute as a sharp, symmetrical peak. The acidic mobile phase effectively suppresses the ionization of the carboxylic acid and sulfonamide moieties, leading to predictable and reproducible retention behavior.

Table 1: Summary of Chromatographic Parameters

Parameter Analytical Scale Preparative Scale
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min~21.2 mL/min
Gradient 20-80% B over 20 min20-80% B over 20 min
Detection UV @ 254 nmUV @ 254 nm
Typical Loading ~5 µg100 - 500 mg (per injection)

A typical impurity profile might show unreacted 2-methoxybenzoic acid eluting earlier (being more polar) and any less polar by-products eluting after the main peak. The gradient separation is key to resolving these components effectively. Purity levels of >99% are readily achievable with this protocol, making it suitable for demanding applications in drug discovery and development.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Insufficiently acidic mobile phase; secondary interactions with silanols.Ensure mobile phase pH is < 2.5. Use a high-purity, end-capped C18 column.
Low Retention Mobile phase is too strong; compound is ionized.Decrease the initial percentage of organic solvent (Mobile Phase B). Confirm the presence of acid modifier in the mobile phase.
Sample Precipitation Sample concentration is too high for the chosen solvent.Dilute the sample or use a stronger, compatible solvent like pure Methanol or DMSO for initial dissolution before dilution.
Broad Peaks in Prep Run Column overloading.Reduce the injection volume or sample concentration. Perform a loading study to determine optimal capacity.[1]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" using reversed-phase HPLC. By carefully controlling the mobile phase pH to suppress ionization and utilizing a standard C18 stationary phase, this method delivers high purity, excellent peak shape, and robust reproducibility. The detailed steps for analytical method development and direct scale-up to preparative chromatography offer a clear and efficient pathway for researchers to obtain high-quality material essential for pharmaceutical research and development.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Waters Corporation. (n.d.). Preparative HPLC Columns. [Link]

  • SIELC Technologies. (2018). Separation of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Biotage. (n.d.). How to determine reversed-phase flash chromatography loading capacity. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

Sources

Application

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction: Unveiling the Inhibitory Potential of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic organic compound with potential applications in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic organic compound with potential applications in drug discovery and chemical biology.[1] Its structural features, particularly the presence of a sulfonamide group, suggest a potential for interaction with and inhibition of specific enzymes.[1] Enzyme inhibition is a cornerstone of pharmacology, with many drugs exerting their therapeutic effects by modulating the activity of key enzymes in metabolic and signaling pathways.[2] Therefore, the characterization of this compound's enzyme inhibitory profile is a critical step in elucidating its biological function and therapeutic potential.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition assays for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. Recognizing that the specific enzyme targets for this compound may not be widely characterized, we will focus on a plausible and well-documented enzyme class that is structurally targeted by similar molecules: Carbonic Anhydrases (CAs) . The sulfonamide moiety is a classic zinc-binding group found in numerous potent carbonic anhydrase inhibitors.[3][4]

This application note will provide a comprehensive framework, from fundamental principles to detailed, step-by-step protocols for determining the inhibitory potency of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid against human carbonic anhydrase isoforms.

The Target: Carbonic Anhydrases - A Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[5][6] Humans express 15 different CA isoforms, which are involved in a multitude of physiological processes, including pH regulation, CO₂ homeostasis, bone resorption, and gluconeogenesis.[2][7] The dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.[1][7]

The catalytic mechanism of CAs involves a zinc ion (Zn²⁺) located in the active site. This zinc ion activates a water molecule, facilitating the nucleophilic attack on a CO₂ molecule.[3] Sulfonamide-based inhibitors, a well-established class of CA inhibitors, function by coordinating to this catalytic zinc ion, thereby blocking the enzyme's activity.[3][8] Given the structural similarity of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid to these inhibitors, assessing its activity against CAs is a logical and scientifically sound starting point.

Principle of the Assay: A Colorimetric Approach

The recommended in vitro assay for determining carbonic anhydrase inhibition is a colorimetric method that utilizes the esterase activity of CAs.[9][10] In this assay, the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[9][10] The rate of p-nitrophenol formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[9] When an inhibitor, such as 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, is present, the rate of this reaction will decrease in a dose-dependent manner.[10] This allows for the quantitative determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[10]

Experimental Workflow & Protocols

I. Materials and Reagents
ReagentRecommended Supplier & Catalog No.Storage
Human Carbonic Anhydrase II (hCA II)Sigma-Aldrich: C4396-20°C or -80°C
Human Carbonic Anhydrase IX (hCA IX)R&D Systems: 2188-CA-20°C or -80°C
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid(Specify your source)Room Temperature (desiccated)
Acetazolamide (Positive Control)Sigma-Aldrich: A6011Room Temperature
p-Nitrophenyl acetate (p-NPA)Sigma-Aldrich: N81302-8°C
Tris-HClSigma-Aldrich: T5941Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich: D8418Room Temperature
96-well, clear, flat-bottom microplatesCorning: 3596Room Temperature
II. Preparation of Solutions

Expert Insight: The quality and consistency of your solutions are paramount for reproducible results. Always use high-purity water and freshly prepared buffers.

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with 1 M HCl. Bring to the final volume with deionized water.

  • Enzyme Stock Solutions (1 mg/mL): Carefully dissolve the lyophilized hCA II and hCA IX in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Enzyme Working Solutions: On the day of the experiment, thaw the enzyme stock solutions on ice. Dilute the stock solution with cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 200 nM for hCA II can be used.[1]

  • Substrate Stock Solution (20 mM p-NPA): Dissolve p-NPA in dry acetonitrile or DMSO.[11] This solution should be prepared fresh.

  • Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration.

  • Test Compound Stock Solution (10 mM): Dissolve 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in DMSO.

  • Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in DMSO.

III. Step-by-Step Assay Protocol

This protocol is designed for a 96-well plate format, allowing for the testing of multiple concentrations of the inhibitor in triplicate.

Diagram of the Experimental Workflow:

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents & Solutions Plate Prepare 96-well Plate Layout Reagents->Plate AddInhibitor Add Inhibitor/Control Dilutions Plate->AddInhibitor AddEnzyme Add Enzyme & Pre-incubate AddInhibitor->AddEnzyme AddSubstrate Add Substrate to Initiate Reaction AddEnzyme->AddSubstrate ReadPlate Measure Absorbance (405 nm) Kinetically AddSubstrate->ReadPlate CalcRate Calculate Reaction Rates ReadPlate->CalcRate CalcInhibition % Inhibition Calculation CalcRate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetIC50 Determine IC50 Value PlotCurve->DetIC50

Caption: A streamlined workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Steps:

  • Plate Setup: Design your plate layout to include wells for:

    • Blank: Assay Buffer only (no enzyme or inhibitor).

    • Maximum Activity Control: Enzyme and substrate (with DMSO vehicle).

    • Test Compound: Enzyme, substrate, and serial dilutions of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

    • Positive Control: Enzyme, substrate, and serial dilutions of Acetazolamide.

    • It is highly recommended to perform all measurements in triplicate.[9]

  • Inhibitor Dilution Series: Prepare a serial dilution of the 10 mM stock solution of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid and Acetazolamide in DMSO. A common approach is to use half-log or two-fold serial dilutions.

  • Assay Plate Preparation:

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for the maximum activity control) to the corresponding wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the Enzyme Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitor to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells.[10] The final volume in each well will be 200 µL.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.[9] Record measurements every 30 seconds for 10-30 minutes.[9]

Data Analysis and Interpretation

Trustworthiness through Rigorous Analysis: The validity of your results hinges on accurate and appropriate data analysis.

  • Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate Percent Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:[10]

    % Inhibition = [(V_max - V_inhibitor) / V_max] * 100

    Where:

    • V_max is the reaction rate of the maximum activity control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[10]

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).[12]

    • The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[10]

Table of Expected Results (Hypothetical Data):

Inhibitor Concentration (µM)% Inhibition (hCA II)% Inhibition (hCA IX)
0.015.2 ± 1.18.1 ± 1.5
0.115.8 ± 2.325.4 ± 3.1
148.9 ± 4.565.7 ± 5.2
1085.1 ± 3.892.3 ± 2.9
10098.2 ± 1.999.1 ± 1.2
IC₅₀ (µM) ~1.1 ~0.5

Diagram of Inhibition Mechanism:

InhibitionMechanism cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction cluster_inhibition Sulfonamide Inhibition Enzyme Enzyme Zn Zn2+ H2O H2O Zn->H2O activates CO2 CO2 HCO3 HCO3- + H+ CO2->HCO3 hydration Inhibitor Sulfonamide Inhibitor (e.g., Test Compound) Inhibitor->Zn binds to & blocks

Caption: Sulfonamide inhibitors block the carbonic anhydrase active site.

Conclusion and Future Directions

This application note provides a robust and reliable protocol for the in vitro assessment of the inhibitory activity of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid against human carbonic anhydrases. By following these guidelines, researchers can obtain accurate and reproducible IC₅₀ values, a critical parameter in the characterization of potential enzyme inhibitors.

Should the test compound exhibit significant inhibitory activity against CAs, further studies are warranted. These may include:

  • Isoform Selectivity Profiling: Testing the compound against a broader panel of CA isoforms to determine its selectivity profile.[7]

  • Kinetic Characterization: Performing detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Structural Studies: Utilizing techniques such as X-ray crystallography to visualize the binding of the inhibitor to the enzyme's active site.

The methodologies outlined herein provide a solid foundation for the initial characterization of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid and can be adapted for the study of other potential enzyme inhibitors.

References

  • Demir, N., & Demir, Y. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 169-174. [Link]

  • Giel-Pietraszuk, M., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(1), 1. [Link]

  • Gül, H. İ., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 27(19), 6296. [Link]

  • Khan, K. M., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 23(10), 2649. [Link]

  • Kopcho, J. J., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 940-946. [Link]

  • Lecouvey, M., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129983. [Link]

  • Lombardi, D., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6345-6360. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 44(12), 700. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. [Link]

  • Sahoo, B. M., et al. (2024). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 25(1), 594. [Link]

  • Senderowitz, H., & Maran, U. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2014). Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors. BioMed Research International, 2014, 817975. [Link]

  • Szafranski, K., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2823-2834. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • Taylor & Francis Online. (2014). Structural annotation of human carbonic anhydrases. [Link]

  • Tuncay, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Wetzel, P., & Gros, G. (1990). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 416(6), 682-689. [Link]

  • YouTube. (2019). Diuretics - Carbonic Anhydrase Inhibitors - Acetazolamide - Pharmacology Series. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do ?. [Link]

  • ResearchGate. (n.d.). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. [Link]

Sources

Method

COX-2 inhibition assay protocol for "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid"

An Application Note and Protocol for the Evaluation of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" as a Cyclooxygenase-2 (COX-2) Inhibitor Authored by: Gemini, Senior Application Scientist Abstract Cyclooxygenase...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" as a Cyclooxygenase-2 (COX-2) Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

Cyclooxygenase-2 (COX-2) is a highly sought-after therapeutic target for the management of inflammation and pain.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducibly expressed at sites of inflammation, making its selective inhibition a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the COX-2 inhibitory potential of the novel compound, "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid." This compound has been identified in preliminary studies as a potential COX-2 inhibitor, warranting further investigation.[5] We present two robust, orthogonal assay protocols: a direct, high-throughput enzymatic assay using recombinant human COX-2 and a more physiologically relevant cell-based assay employing lipopolysaccharide (LPS)-stimulated murine macrophages.

Introduction to COX-2 and Inhibition Strategy

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the central enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, which are critical mediators of inflammation.[1][6] There are two primary isoforms, COX-1 and COX-2. COX-1 is expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 expression is induced by inflammatory stimuli such as cytokines and endotoxins.[7] Pharmacological inhibition of COX-2 provides relief from the symptoms of inflammation and pain.[6] The development of selective COX-2 inhibitors, such as Celecoxib, marked a significant advancement in anti-inflammatory therapy.[3][4]

The compound "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" is a synthetic molecule with structural motifs that suggest potential interaction with enzymatic targets.[5] Its biological activity, particularly its anti-inflammatory potential via COX-2 inhibition, is an area of active research.[5] The protocols detailed herein are designed to rigorously quantify its inhibitory activity and selectivity.

Principles of COX-2 Inhibition Assays

To establish the inhibitory profile of a test compound, it is crucial to employ multiple assay formats. This dual-pronged approach provides a more complete picture, from direct enzyme interaction to activity within a cellular context.

  • Enzymatic (Biochemical) Assay: This method utilizes purified, recombinant COX-2 enzyme to directly measure the compound's ability to interfere with the catalytic conversion of arachidonic acid. We describe a fluorometric assay that detects Prostaglandin G2 (PGG2), an intermediate product of the COX reaction.[6] The fluorescence generated is directly proportional to COX-2 activity, and a reduction in signal in the presence of the test compound indicates inhibition. This assay is ideal for high-throughput screening (HTS) and for determining the compound's potency (IC50).

  • Cell-Based Assay: This assay format provides a more physiologically relevant system to assess the compound's efficacy. It accounts for factors such as cell permeability and potential off-target effects. The protocol uses the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[8] COX-2 expression is induced with lipopolysaccharide (LPS), mimicking an inflammatory response.[9] The inhibitory effect of the compound is then quantified by measuring the downstream product, Prostaglandin E2 (PGE2), in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]

COX-2 Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic cascade initiated by COX-2 and the point of intervention for an inhibitor like "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid."

COX2_Pathway AA Arachidonic Acid COX2_Enzyme COX-2 Enzyme AA->COX2_Enzyme Substrate PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inhibitor 2-Methoxy-5- (pyrrolidine-1-sulfonyl) -benzoic acid Inhibitor->COX2_Enzyme Inhibition

Figure 1. Simplified COX-2 signaling pathway.

Protocol 1: In Vitro Fluorometric Enzymatic Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a direct measure of enzyme inhibition.[6][7]

Experimental Workflow

Enzymatic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents 1. Prepare Reagents (Assay Buffer, Enzyme, Cofactor, Probe) prep_inhibitor 2. Prepare Test Compound & Control Dilutions (10X) add_inhibitor 3. Add 10 µL of Test Compound, Celecoxib, or Buffer to Wells prep_inhibitor->add_inhibitor add_mix 4. Prepare & Add 80 µL of Reaction Mix (Buffer, Enzyme, Probe, Cofactor) add_inhibitor->add_mix initiate 5. Initiate Reaction with 10 µL of Arachidonic Acid add_mix->initiate measure 6. Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate->measure calculate 7. Calculate % Inhibition & Determine IC50 measure->calculate

Figure 2. Workflow for the fluorometric enzymatic assay.
Materials and Reagents
  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., OxiRed™)

  • COX Cofactor

  • Arachidonic Acid (Substrate)

  • NaOH

  • Celecoxib (Positive Control Inhibitor)

  • "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" (Test Compound)

  • DMSO (Vehicle Solvent)

  • 96-well white opaque flat-bottom plates

  • Fluorescence microplate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Store reconstituted COX-2 enzyme at -80°C in aliquots.[7] Keep the enzyme on ice during use.

    • Prepare a 10X working solution of the test compound and Celecoxib in DMSO. Then, dilute further with COX Assay Buffer to the desired 10X final concentrations. The final DMSO concentration in the well should not exceed 1%.[10]

  • Plate Setup: (Perform all additions in duplicate or triplicate)

    • Enzyme Control (EC) / 100% Activity: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the 10X Celecoxib solution.

    • Test Sample (S): Add 10 µL of the 10X "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" solution at various concentrations.

    • Vehicle Control (VC): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test sample wells.

  • Reaction Execution:

    • Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:

      • 75 µL COX Assay Buffer

      • 2 µL COX Probe

      • 1 µL COX Cofactor

      • 2 µL Recombinant COX-2 Enzyme

    • Add 80 µL of the Reaction Mix to each well (EC, IC, S, VC).

    • Incubate the plate for 10-15 minutes at 25°C, protected from light.

    • Prepare the Arachidonic Acid solution by mixing the stock with NaOH and diluting with water as per kit instructions, just before use.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[6]

Protocol 2: Cell-Based COX-2 Inhibition Assay (PGE2 Quantification)

This protocol assesses the compound's activity in a cellular environment by measuring the inhibition of PGE2 production in LPS-stimulated macrophages.[8][9]

Experimental Workflow

Cellular_Workflow cluster_prep Cell Culture & Treatment cluster_elisa PGE2 Quantification (ELISA) cluster_analysis Data Analysis seed_cells 1. Seed RAW 264.7 Cells in 96-well Plate incubate_cells 2. Incubate for 24h for Adherence seed_cells->incubate_cells treat_inhibitor 3. Pre-treat with Test Compound or Celecoxib for 1h incubate_cells->treat_inhibitor stimulate 4. Stimulate with LPS (100 ng/mL) to Induce COX-2 treat_inhibitor->stimulate incubate_final 5. Incubate for 16-24h stimulate->incubate_final collect_supernatant 6. Collect Cell Culture Supernatant incubate_final->collect_supernatant perform_elisa 7. Perform PGE2 Competitive ELISA According to Kit Protocol collect_supernatant->perform_elisa read_absorbance 8. Read Absorbance at 450 nm perform_elisa->read_absorbance calculate 9. Calculate PGE2 Concentration, % Inhibition, and IC50 read_absorbance->calculate

Figure 3. Workflow for the cell-based COX-2 inhibition assay.
Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" (Test Compound)

  • Celecoxib (Positive Control)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of absorbance measurement

Step-by-Step Protocol
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/well.[8]

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Celecoxib in cell culture medium.

    • Carefully remove the old medium from the cells and replace it with medium containing the various concentrations of the test compound, Celecoxib, or vehicle (DMSO) for the control wells.

    • Pre-treat the cells by incubating for 1 hour.[11][12]

  • LPS Stimulation:

    • Induce COX-2 expression by adding LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.[8][13]

    • Incubate the plate for an additional 16-24 hours.[8][11]

  • PGE2 Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

    • Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's protocol precisely.[8][9]

Data Analysis and Interpretation

For both assays, the goal is to determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50).

Calculation of Percent Inhibition

The percent inhibition is calculated using the following formula:

% Inhibition = [1 - (Activity of Sample / Activity of Control)] x 100

  • For the enzymatic assay , 'Activity' refers to the rate of fluorescence increase (slope of the kinetic read). The 'Control' is the Enzyme Control (EC) or Vehicle Control (VC).

  • For the cell-based assay , 'Activity' refers to the measured concentration of PGE2. The 'Control' is the LPS-stimulated group without any inhibitor.

IC50 Determination

Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Sample Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

CompoundEnzymatic Assay IC50 (µM)Cell-Based Assay IC50 (µM)
Celecoxib (Control) 0.45[6]6.8[3]
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Experimental ValueExperimental Value
Table 1. Hypothetical data summary for COX-2 inhibition.

Conclusion

The dual-protocol approach outlined in this application note provides a robust framework for characterizing the COX-2 inhibitory activity of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid." Successful execution of the direct enzymatic assay will establish its potency and direct interaction with the enzyme, while the cell-based assay will validate its efficacy in a more complex biological system. Together, these results will provide critical insights into its potential as a novel anti-inflammatory agent.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from Assay Genie. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]

  • Boatman, S. L., et al. (2019). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. ACS Chemical Biology. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]

  • Ghorbani, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from Creative BioMart. [Link]

  • ResearchGate. (n.d.). Celecoxib inhibits cell growth independent of COX-2 inhibition. Retrieved from ResearchGate. [Link]

  • Lin, Y.-C., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules. [Link]

  • Wang, D., et al. (2022). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. [Link]

  • Chae, G.-Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • ResearchGate. (n.d.). Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7 macrophages. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of PF on the production of PGE2 in LPS-stimulated RAW 264.7 macropages. Retrieved from ResearchGate. [Link]

  • Le-Thanh, B., et al. (2016). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ghozali, M. A., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic Chemistry. [Link]

  • YM-Lab. (n.d.). 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. Retrieved from YM-Lab. [Link]

  • Uddin, M. J., et al. (2015). Rationally Designed Multitarget Agents Against Inflammation and Pain. Current Topics in Medicinal Chemistry. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Kalgutkar, A. S., et al. (1998). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Anti-inflammatory Studies of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Abstract These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This document outlines detailed protocols...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This document outlines detailed protocols for a tiered approach, beginning with in vitro cellular assays to elucidate the mechanism of action and progressing to in vivo models to confirm efficacy. The proposed methodologies focus on two central pillars of the inflammatory response: the NF-κB signaling pathway and the activity of cyclooxygenase-2 (COX-2). By following these protocols, researchers can generate robust, reproducible data to characterize the compound's therapeutic promise.

Introduction and Compound Profile

Inflammation is a complex biological response essential for host defense but also a critical driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in drug discovery.[1]

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic organic compound that has been identified as a candidate for investigation due to its structural features.[2] Its benzoic acid moiety is common to many non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a strategic framework for its systematic evaluation.

Compound Details:

  • IUPAC Name: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

  • CAS Number: 89704-51-8[2][3]

  • Molecular Formula: C₁₂H₁₅NO₅S[2]

  • Molecular Weight: 285.32 g/mol [3]

  • Primary Applications: Investigated for potential anti-inflammatory and analgesic effects.[2]

Hypothesized Mechanism of Action

The inflammatory cascade is orchestrated by a network of signaling pathways and enzymatic activities. Based on the structural class of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, we hypothesize its anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory pathways. This guide will focus on testing its ability to modulate:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: A pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[4][5] Its activation is a hallmark of the inflammatory response.[6]

  • COX-2 (Cyclooxygenase-2) Enzyme Activity: An inducible enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] Selective inhibition of COX-2 is a therapeutic strategy for many anti-inflammatory drugs.[9]

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasmic Signaling cluster_3 Nuclear Events LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Releases DNA DNA (Promoter Region) NFkB_nucleus->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Compound 2-Methoxy-5-(pyrrolidine- 1-sulfonyl)-benzoic acid Compound->IKK Hypothesized Inhibition Point 1 Compound->NFkB_nucleus Hypothesized Inhibition Point 2

Caption: Hypothesized modulation of the NF-κB signaling pathway.

In Vitro Evaluation Protocols

The initial phase of screening involves in vitro assays to determine the compound's bioactivity and cellular mechanism at non-toxic concentrations. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely accepted and robust model for this purpose.[10][11]

Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Causality: It is crucial to first establish a concentration range where the compound does not induce cell death. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cytotoxicity.[10]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Protocol 3.2: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA

Causality: This assay directly measures the compound's ability to suppress the production of key pro-inflammatory proteins (TNF-α and IL-6) whose expression is driven by inflammatory stimuli.[12][13] A reduction in these cytokines is a primary indicator of anti-inflammatory activity.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well). After 24 hours, pre-treat the cells for 1 hour with non-toxic concentrations of the test compound.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[14] Include wells for a negative control (no LPS, no compound), a vehicle control (LPS + vehicle), and a positive control (e.g., LPS + Dexamethasone).

  • Supernatant Collection: Incubate for 24 hours, then collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until analysis.[15]

  • ELISA Procedure: Quantify TNF-α and IL-6 levels in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's protocol.[16][17]

    • Coat a 96-well plate with the capture antibody overnight at 4°C.[15]

    • Wash and block the plate to prevent non-specific binding.[12]

    • Add standards and collected supernatants to the wells and incubate.

    • Wash, then add the biotinylated detection antibody.

    • Wash, then add streptavidin-HRP conjugate.

    • Wash, then add TMB substrate and stop the reaction with sulfuric acid.[15]

    • Read absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Determine the IC₅₀ (the concentration of compound that inhibits cytokine production by 50%).

Protocol 3.3: Western Blot for NF-κB Pathway Activation

Causality: To confirm the mechanism, this protocol assesses the phosphorylation of p65 and the degradation of its inhibitor, IκBα. Inhibition of p65 phosphorylation or stabilization of IκBα provides direct evidence that the compound interferes with the NF-κB signaling pathway.[18]

Methodology:

  • Cell Lysis: Seed cells in a 6-well plate, pre-treat with the compound, and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) optimal for observing peak pathway activation. Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phospho-p65 to total p65 or an increase in IκBα levels in compound-treated samples indicates pathway inhibition.

Protocol 3.4: In Vitro COX-2 Inhibition Assay

Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of COX-2, a key producer of inflammatory prostaglandins.[7] This helps differentiate its activity from general transcriptional suppressors and aligns it with the mechanism of many NSAIDs.

Methodology:

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).[20] These assays typically measure the peroxidase activity of COX-2, which generates a detectable signal.[8]

  • Procedure: Follow the kit manufacturer's instructions precisely.

    • Prepare a reaction mixture containing assay buffer, heme, and human recombinant COX-2 enzyme.

    • Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the signal (fluorescence or absorbance) over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value for COX-2 inhibition and compare it to the control inhibitor.

Expected In Vitro Data Summary
AssayEndpointExpected Result with Active Compound
Cell Viability CC₅₀ (µM)High value (e.g., >100 µM), indicating low cytotoxicity
Cytokine ELISA IC₅₀ for TNF-α & IL-6 inhibition (µM)Dose-dependent reduction in cytokine levels, yielding a potent IC₅₀
NF-κB Western Blot Ratio of p-p65/p65; IκBα levelsDose-dependent decrease in p-p65 and/or increase in IκBα
COX-2 Activity IC₅₀ for enzyme inhibition (µM)Dose-dependent reduction in COX-2 activity

In Vivo Efficacy Protocol

After establishing in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[1][21]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Causality: This model mimics the physiological signs of acute inflammation, including edema, which results from fluid extravasation and inflammatory mediator release.[21][22] The ability of a compound to reduce this swelling demonstrates its potential to function as an anti-inflammatory agent in vivo.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize them for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

    • Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, oral)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Expected In Vivo Data Summary
Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.75 ± 0.05-
Indomethacin100.35 ± 0.0453.3%
2-Methoxy-5-(...)-benzoic acid100.62 ± 0.0617.3%
2-Methoxy-5-(...)-benzoic acid300.48 ± 0.0536.0%
2-Methoxy-5-(...)-benzoic acid1000.39 ± 0.0448.0%
(Note: Data shown is hypothetical and for illustrative purposes only)

Overall Experimental Workflow

Start Start: Compound Available Tox Protocol 3.1: Cytotoxicity Screen (MTT Assay) Start->Tox InVitro In Vitro Mechanistic Studies Tox->InVitro Determine non-toxic doses ELISA Protocol 3.2: Cytokine Inhibition (ELISA) InVitro->ELISA WB Protocol 3.3: NF-κB Pathway (Western Blot) InVitro->WB COX Protocol 3.4: COX-2 Activity (Enzyme Assay) InVitro->COX Decision Promising In Vitro Activity? ELISA->Decision WB->Decision COX->Decision InVivo Protocol 4.1: In Vivo Efficacy (Paw Edema Model) Decision->InVivo Yes Stop Stop: Re-evaluate or Discontinue Decision->Stop No End End: Data supports anti-inflammatory potential InVivo->End

Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. (General reference for NF-κB function, similar to cited articles)
  • Souto, A. L., et al. (2011). In vitro and in vivo models for anti-inflammation. Journal of Biomaterials and Nanobiotechnology, 2(4), 436-441.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(8), 790-804. (General reference for COX inhibitors, similar to cited articles)
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Singh, S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 5(1), 1-8. Retrieved from [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]

  • Jones, J. C., et al. (2010). Detection and Quantification of Cytokines and Other Biomarkers. Current Protocols in immunology, Chapter 7, Unit 7.29. Retrieved from [Link]

  • Das, S., & Kumar, S. (2018). Cell Culture and estimation of cytokines by ELISA. protocols.io. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: LPS-Induced Inflammation Model Using Zabedosertib. (General reference for LPS models, similar to cited articles)
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. Retrieved from [Link]

  • Husain, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 15(1), 1-10.
  • MDPI. (2024). Bioactivity of Natural Compounds: From Plants to Humans. Molecules. Retrieved from [Link]

  • Moga, M. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. Retrieved from [Link]

  • He, C., et al. (2024). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Molecules, 29(1), 227. Retrieved from [Link]

  • Dinu, A. R., et al. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 11, 2171–2183. Retrieved from [Link]

  • ResearchGate. (2013). LPS-induced inflammation - can anyone help?. Retrieved from [Link]

  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Ernst, M. K., et al. (1999). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 190(12), 1757-1768. Retrieved from [Link]

  • Nonomura, A., et al. (1995). Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one. Arzneimittel-Forschung, 45(9), 967-72. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (2021). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • Kuo, C. C., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(21), 6439-6446.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. Retrieved from [Link]

  • Rooks, W. H., et al. (1982). The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). Agents and Actions, 12(5-6), 684-90. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2020). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Saudi Journal of Biological Sciences, 27(1), 478-484. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Investigating a Novel Sulfonamide in Cancer Cell Line Studies

Forward The exploration of novel chemical entities is a cornerstone of oncological research. These Application Notes provide a conceptual framework for the initial investigation of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-b...

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The exploration of novel chemical entities is a cornerstone of oncological research. These Application Notes provide a conceptual framework for the initial investigation of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" in the context of cancer cell line studies. Due to the limited currently available public data on this specific molecule's biological activity, this document outlines a foundational, hypothesis-driven approach. The protocols described herein are based on established methodologies for characterizing novel anti-cancer compounds and are intended to serve as a starting point for a comprehensive research program. We will proceed by postulating a potential mechanism of action based on its structural motifs and design a corresponding validation workflow.

Compound Overview and Postulated Mechanism

1.1. Chemical Structure and Properties

  • IUPAC Name: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

  • Molecular Formula: C12H15NO5S

  • Molecular Weight: 285.32 g/mol

  • CAS Number: 87339-78-4

The structure comprises a benzoic acid core, a methoxy group, and a pyrrolidine-1-sulfonyl group. The sulfonamide moiety is a well-known pharmacophore present in numerous clinically approved drugs, including certain anticancer agents that target carbonic anhydrases or cell cycle progression. The benzoic acid group confers acidic properties, potentially influencing cell permeability and target engagement.

1.2. Postulated Target Pathway: Inhibition of Carbonic Anhydrase IX (CA-IX)

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of oncology, CA-IX is a transmembrane isoform that is highly overexpressed in a variety of solid tumors, including breast, lung, and renal carcinomas. Its expression is often induced by hypoxia, a common feature of the tumor microenvironment.

CA-IX contributes to cancer progression by:

  • Regulating pH: It promotes an acidic extracellular environment while maintaining a neutral or slightly alkaline intracellular pH, a state that favors tumor cell invasion, metastasis, and resistance to therapy.

  • Promoting Cell Proliferation and Survival: By controlling pH, CA-IX facilitates the activity of pH-sensitive proteases involved in extracellular matrix remodeling and supports metabolic pathways essential for rapid cell growth.

Given the presence of the sulfonamide group in "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid," we hypothesize that it may act as an inhibitor of CA-IX. This document will outline the protocols to test this hypothesis.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX_Gene CA9 Gene Transcription HIF-1α->CAIX_Gene activates CAIX Carbonic Anhydrase IX (CA-IX) CAIX_Gene->CAIX leads to expression pH_Regulation pH Regulation CAIX->pH_Regulation catalyzes CO2 hydration, exports H+ Proliferation Cell Proliferation & Survival pH_Regulation->Proliferation Invasion Invasion & Metastasis pH_Regulation->Invasion Compound 2-Methoxy-5-(pyrrolidine-1- sulfonyl)-benzoic acid (Hypothesized Inhibitor) Compound->CAIX Inhibits

Figure 1: Postulated mechanism of action for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid as a CA-IX inhibitor.

Experimental Protocols

2.1. Cell Line Selection and Culture

  • Rationale: To test the hypothesis, it is crucial to select cell lines with differential expression of CA-IX. The human breast cancer cell line MDA-MB-231 is known to express high levels of CA-IX, especially under hypoxic conditions. As a negative control, a cell line with low or no CA-IX expression, such as MCF-7, should be used.

  • Protocol:

    • Culture MDA-MB-231 and MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For hypoxic conditions, place cultured cells in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2 for 24 hours prior to and during the experiment.

2.2. In Vitro Cell Viability Assay (MTS Assay)

  • Rationale: The initial screening of a novel compound involves determining its cytotoxic or cytostatic effects on cancer cells. The MTS assay is a colorimetric method for assessing cell viability.

  • Protocol:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" in DMSO. Further dilute in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.1%.

    • Replace the media in the wells with the media containing the different compound concentrations. Include a vehicle control (DMSO only).

    • Incubate the plates for 48 or 72 hours under both normoxic and hypoxic conditions.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.3. Western Blot for CA-IX Expression and Target Engagement

  • Rationale: Western blotting can confirm the expression of CA-IX in the selected cell lines and can also be used to assess whether the compound affects the expression of downstream markers.

  • Protocol:

    • Culture and treat MDA-MB-231 and MCF-7 cells with the compound at its IC50 concentration for 24-48 hours under normoxic and hypoxic conditions.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against CA-IX overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_workflow Experimental Workflow A 1. Cell Culture (MDA-MB-231 & MCF-7) Normoxia & Hypoxia B 2. Compound Treatment (Varying Concentrations) A->B C 3. Cell Viability Assay (MTS) (Determine IC50) B->C D 4. Western Blot Analysis (Confirm CA-IX expression) B->D E 5. pH Measurement Assay (Extracellular pH) B->E F 6. Data Analysis & Interpretation C->F D->F E->F

Figure 2: A generalized workflow for the initial characterization of the compound.

Data Interpretation and Expected Outcomes

Table 1: Hypothetical IC50 Values (µM) from MTS Assay

Cell LineConditionExpected IC50 (µM)Rationale
MDA-MB-231HypoxiaLow (e.g., 5-15)High CA-IX expression leads to sensitivity to the inhibitor.
MDA-MB-231NormoxiaModerate (e.g., 20-40)Basal CA-IX expression is lower than under hypoxic conditions.
MCF-7HypoxiaHigh (>100)Low/no CA-IX expression results in resistance to the compound.
MCF-7NormoxiaHigh (>100)Low/no CA-IX expression results in resistance to the compound.
  • Successful Outcome: A significantly lower IC50 value in MDA-MB-231 cells under hypoxic conditions compared to normoxic conditions, and a much higher IC50 in MCF-7 cells, would strongly support the hypothesis that the compound's cytotoxic effect is mediated through the inhibition of CA-IX.

  • Western Blot Analysis: The western blot should confirm high CA-IX protein levels in MDA-MB-231 cells under hypoxia, with lower levels in normoxia, and minimal to no expression in MCF-7 cells.

Concluding Remarks

The provided protocols offer a structured and logical approach to the initial investigation of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" as a potential anti-cancer agent. By focusing on a plausible, well-documented target such as carbonic anhydrase IX, researchers can efficiently test a clear hypothesis. Positive results from these foundational studies would warrant further investigation, including direct enzyme inhibition assays, in vivo studies, and exploration of off-target effects. This systematic approach ensures that the subsequent research and development efforts are built upon a solid and validated scientific foundation.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. Available at: [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Available at: [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65–77. Available at: [Link]

  • Swietach, P., Vaughan-Jones, R. D., & Harris, A. L. (2007). Regulation of tumor pH and the role of carbonic anhydrase 9. Cancer and Metastasis Reviews, 26(2), 299–310. Available at: [Link]

Application

Application Notes &amp; Protocols: Assessing In Vitro Permeability of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Abstract This document provides a comprehensive guide for assessing the in vitro permeability of the compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS 89704-51-8). We present detailed protocols for two indu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for assessing the in vitro permeability of the compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS 89704-51-8). We present detailed protocols for two industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for evaluating passive diffusion, and the Caco-2 cell-based assay for determining active transport and efflux mechanisms. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key experimental choices, quality control measures, and data interpretation strategies.

Introduction: Permeability in Drug Discovery

The ability of a drug candidate to permeate biological membranes is a critical determinant of its oral bioavailability and overall clinical efficacy. Early-stage assessment of permeability allows for the efficient selection and optimization of lead compounds, reducing the risk of late-stage failures. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a synthetic intermediate used in drug discovery, and understanding its transport characteristics is essential for its development.[1]

This guide details two complementary assays:

  • PAMPA: A high-throughput, cell-free assay that models passive, transcellular diffusion. It is an excellent first-pass screen for membrane permeability.[2][3]

  • Caco-2 Assay: The gold-standard cell-based model of the human intestinal epithelium. It provides insights into both passive diffusion and complex active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[4][5]

Compound Profile: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

A thorough understanding of the compound's physicochemical properties is paramount for designing and interpreting permeability assays.

PropertyValue / PredictionSource & Implication for Permeability
CAS Number 89704-51-8[1][6] Unique identifier for the compound.
Molecular Formula C₁₂H₁₅NO₅S[1] Used to calculate exact mass for analytical quantification (e.g., LC-MS/MS).
Molecular Weight 285.32 g/mol [1][7] Within the range typical for small molecule drugs.
Predicted pKa 3.0 ± 0.10 (Carboxylic Acid)[7] The acidic nature of the molecule is critical. At physiological pH (~7.4), the carboxylic acid will be deprotonated (ionized), which typically reduces passive permeability. Assays should be run at different pH values (e.g., pH 5.5, 6.5, 7.4) to mimic different regions of the GI tract.
Structural Features Methoxy group, pyrrolidine sulfonyl moiety, benzoic acidThe pyrrolidine sulfonyl group is noted to potentially enhance aqueous solubility.[1] Good solubility is essential for preventing compound precipitation in the assay buffers.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective method to specifically measure passive membrane permeability, avoiding the complexities of active transporters.[2]

Principle of the Assay

A 96-well microplate system is used, consisting of a "donor" plate and an "acceptor" plate separated by a micro-filter. This filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates the two compartments. The test compound is added to the donor well, and its passive diffusion across the lipid membrane into the acceptor well is quantified over time.[2][8]

Experimental Workflow Diagram

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Buffers (pH 5.5, 7.4) & Compound Solutions add_compound Add Compound Solutions to Donor Plate prep_reagents->add_compound prep_membrane Coat PVDF Filter Plate with Lipid Solution (e.g., 2% Lecithin in Dodecane) assemble Assemble Sandwich: Place Donor Plate onto Acceptor Plate prep_membrane->assemble prep_plates Fill Acceptor Plate with Buffer prep_plates->assemble add_compound->assemble incubate Incubate (e.g., 18 hours) at Room Temperature assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Conc. in Donor, Acceptor, & Ref (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the PAMPA experiment.

Step-by-Step Methodology
  • Prepare Solutions:

    • Prepare phosphate-buffered saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.

    • Prepare a 10 mM stock solution of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in DMSO.

    • Prepare working solutions of the test compound and controls (e.g., high-permeability propranolol, low-permeability atenolol) at 200 µM in the desired buffer, ensuring the final DMSO concentration is ≤1%.[9]

  • Prepare Membrane:

    • Using a 96-well PVDF filter plate (the donor plate), carefully pipette 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane) onto each filter well. Allow the solvent to evaporate for at least 10 minutes, leaving a stable artificial membrane.[8]

  • Load Plates:

    • Add 300 µL of the appropriate fresh buffer to each well of a 96-well acceptor plate.

    • Add 200 µL of the test compound and control working solutions to the corresponding wells of the lipid-coated donor plate. Reserve a separate plate with an aliquot of these solutions to serve as the reference concentration (C₀).

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the assembly at room temperature for 16-18 hours with gentle shaking.[10]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the acceptor wells (C_A) and the donor wells (C_D), along with the initial reference concentration (C₀), using a validated analytical method such as LC-MS/MS.

Data Analysis & Interpretation

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA] / Ceq)

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Filter area (cm²)

  • t = Incubation time (s)

  • Ceq = Equilibrium concentration = ([CD]VD + [CA]VA) / (VD + VA)

Permeability ClassTypical Pe (10⁻⁶ cm/s)Expected Human Absorption
High > 15> 85%
Medium 5 - 1520% - 85%
Low < 5< 20%
(Classification thresholds are a guideline and may vary)

Protocol 2: Caco-2 Permeability Assay

This assay uses monolayers of differentiated Caco-2 cells, which mimic the human intestinal epithelium, complete with tight junctions and functional efflux transporters.[5] It is the industry standard for predicting human drug absorption and identifying substrates of active transport.[11]

Principle of the Assay

Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates. Over 21 days, they differentiate into a polarized monolayer of enterocytes.[12] The permeability of the test compound is measured in two directions: from the apical (AP, gut lumen side) to the basolateral (BL, blood side) and from BL to AP. A significant difference in permeability between these two directions indicates the involvement of active transport.[4]

Experimental Workflow Diagram

Caco2_Workflow cluster_culture Cell Culture (21-23 Days) cluster_qc Quality Control cluster_assay Bidirectional Transport Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell Inserts culture Culture for 21 days to form differentiated monolayer seed->culture teer Measure TEER (Transepithelial Electrical Resistance) culture->teer lucifer Perform Lucifer Yellow Rejection Assay teer->lucifer integrity Confirm Monolayer Integrity (TEER > 200 Ω·cm²) lucifer->integrity prep_assay Wash Monolayers with Pre-warmed Buffer integrity->prep_assay add_ap A→B: Add Compound to Apical Side prep_assay->add_ap add_bl B→A: Add Compound to Basolateral Side prep_assay->add_bl incubate Incubate (e.g., 2 hours) at 37°C with Shaking add_ap->incubate add_bl->incubate sample Collect Samples from Donor & Receiver Chambers incubate->sample quantify Quantify Compound Conc. (LC-MS/MS) sample->quantify calculate Calculate Papp (A→B & B→A) and Efflux Ratio (ER) quantify->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Step-by-Step Methodology
  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell™ inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture the cells for 21-23 days in a humidified incubator (37°C, 5% CO₂), changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[12]

  • Monolayer Integrity Assessment:

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this indicates well-formed tight junctions.[12][13]

    • Lucifer Yellow Assay: Concurrently with the test compound, add Lucifer Yellow (a low-permeability paracellular marker) to the donor chamber. Its low passage to the receiver chamber confirms tight junction integrity.

  • Bidirectional Transport Experiment:

    • Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the appropriate pH (e.g., pH 6.5 Apical, pH 7.4 Basolateral).[4]

    • For A→B transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For B→A transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[4]

    • Incubate the plates for 2 hours at 37°C with orbital shaking.[4]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

Data Analysis & Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of compound appearance in the receiver chamber (µmol/s)

  • A = Surface area of the filter membrane (cm²)

  • C₀ = Initial concentration in the donor chamber (µmol/cm³)

The Efflux Ratio (ER) is then calculated to determine if the compound is a substrate of active efflux:

ER = Papp (B→A) / Papp (A→B)

Papp (A→B) (10⁻⁶ cm/s)Permeability ClassInterpretation
> 10High High probability of good absorption.
1 - 10Medium Variable absorption.
< 1Low Low probability of good absorption.
Efflux Ratio (ER)Interpretation
< 2 No significant active efflux observed.
≥ 2 Compound is likely a substrate of an efflux transporter (e.g., P-gp).[5][12]

Integrated Data Interpretation

By combining results from both assays, a comprehensive permeability profile can be established. For example, if 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid shows high permeability in the PAMPA assay but low A→B permeability and a high efflux ratio (≥2) in the Caco-2 assay, it strongly suggests that while the compound can passively cross membranes, its absorption in the intestine would be limited by active efflux. This is a critical finding that would guide further chemical modification or formulation strategies.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). An Overview of In Vitro BE Studies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014128116A1 - A production process for gliclazide formulations.
  • Veeprho. (n.d.). Gliclazide EP Impurity A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. Retrieved from [Link]

  • DR JCR BIO. (n.d.). Gliclazide EP Impurity A Archives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gliclazide - Impurity A. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic Acid Analogs for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a comprehensive guide for the synthesis of analogs of 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a key scaffold in medicinal chemistry. The protocols detailed herein are designed t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of analogs of 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a key scaffold in medicinal chemistry. The protocols detailed herein are designed to facilitate robust Structure-Activity Relationship (SAR) studies by enabling systematic modifications of the core structure. We present a validated, multi-step synthetic pathway, complete with in-depth procedural details, mechanistic insights, and troubleshooting advice. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific research goals. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Significance of the Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] The 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid scaffold, in particular, presents a compelling framework for SAR exploration due to its distinct structural motifs: a substituted benzoic acid, a methoxy group, and a pyrrolidine sulfonamide. Each of these components can be systematically modified to probe their influence on target binding, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization.[2] By synthesizing and evaluating a series of structurally related analogs, researchers can identify the key molecular features responsible for a compound's biological activity.[3] This iterative process of design, synthesis, and testing is crucial for developing potent and selective drug candidates with improved therapeutic profiles. The protocols outlined in this document provide a strategic approach to generating a library of analogs based on the 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid core, thereby enabling comprehensive SAR investigations.

Strategic Overview of Analog Synthesis

The synthetic strategy is designed for flexibility, allowing for the introduction of diversity at three key positions of the core scaffold:

  • R1 (Position 2): Modification of the methoxy group to explore the impact of different alkoxy or other substituents on activity.

  • R2 (Position 5): Variation of the cyclic amine component of the sulfonamide to investigate the role of the pyrrolidine ring.

  • R3 (Carboxylic Acid): Derivatization of the benzoic acid moiety, which can influence solubility and interactions with biological targets.

The general synthetic workflow is depicted below.

G A Starting Material (Substituted Anisole Ester) B Step 1: Chlorosulfonation A->B Chlorosulfonic Acid C Intermediate 1 (Sulfonyl Chloride) B->C D Step 2: Sulfonamide Formation C->D Pyrrolidine or Analog E Intermediate 2 (Sulfonamide Ester) D->E F Step 3: Ester Hydrolysis E->F Base Hydrolysis G Final Product (Target Analog) F->G

Figure 1: General synthetic workflow for the preparation of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid analogs.

Detailed Synthetic Protocols

Step 1: Chlorosulfonation of Substituted Anisole Derivatives

The initial and critical step in this synthetic sequence is the electrophilic chlorosulfonation of a substituted methyl anisate. This reaction introduces the sulfonyl chloride group onto the aromatic ring, which serves as the anchor for the subsequent sulfonamide formation.[4]

Reaction Scheme: Methyl 2-methoxybenzoate + Chlorosulfonic acid → Methyl 2-methoxy-5-(chlorosulfonyl)benzoate

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. At lower temperatures, chlorosulfonic acid is in equilibrium with sulfuryl chloride and sulfuric acid, generating the highly electrophilic SO2Cl+ species.[5] The electron-donating methoxy group of the anisole ring directs the incoming electrophile to the para position.

Protocol 3.1: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate

Materials:

  • Methyl 2-methoxybenzoate

  • Chlorosulfonic acid (handle with extreme caution in a fume hood)

  • Dry dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-methoxybenzoate (1 equivalent) in dry DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.[6] Vigorous gas evolution (HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used in the next step without further purification.

Causality and Troubleshooting:

  • Low Temperature: Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to minimize side reactions and prevent degradation of the starting material.[6]

  • Anhydrous Conditions: The reaction is sensitive to moisture, as chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Slow Addition: Dropwise addition of chlorosulfonic acid controls the exothermic nature of the reaction and the rate of HCl gas evolution.

  • Work-up: The quenching of the reaction with ice must be done cautiously in a well-ventilated fume hood due to the exothermic reaction and residual acid.

Step 2: Sulfonamide Formation

This step involves the reaction of the synthesized sulfonyl chloride with pyrrolidine or a desired amine analog to form the corresponding sulfonamide. This is a versatile step for introducing diversity into the molecule.[7]

Reaction Scheme: Methyl 2-methoxy-5-(chlorosulfonyl)benzoate + Pyrrolidine → Methyl 2-methoxy-5-(pyrrolidine-1-sulfonyl)benzoate

Protocol 3.2: Synthesis of Methyl 2-methoxy-5-(pyrrolidine-1-sulfonyl)benzoate

Materials:

  • Methyl 2-methoxy-5-(chlorosulfonyl)benzoate (from Step 1)

  • Pyrrolidine (or other amine analog)

  • Triethylamine (or another suitable base)

  • Dry dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1 equivalent) in dry DCM in a round-bottom flask.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dry DCM.

  • Add the amine solution dropwise to the sulfonyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide ester.

Causality and Troubleshooting:

  • Base: Triethylamine is used to quench the HCl generated during the reaction, driving the reaction to completion.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the sulfonyl chloride.

  • Purification: Column chromatography is typically necessary to remove any unreacted starting materials and byproducts.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.[8]

Reaction Scheme: Methyl 2-methoxy-5-(pyrrolidine-1-sulfonyl)benzoate + NaOH → 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Protocol 3.3: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Materials:

  • Methyl 2-methoxy-5-(pyrrolidine-1-sulfonyl)benzoate (from Step 2)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • Filtration apparatus

Procedure:

  • Dissolve the sulfonamide ester (1 equivalent) in a mixture of methanol (or THF) and water.

  • Add a solution of NaOH (2-3 equivalents) in water.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50°C) until TLC or LC-MS analysis confirms the disappearance of the starting material.[9]

  • Cool the reaction mixture to 0°C and acidify with 1 M HCl until the pH is approximately 2-3.

  • A precipitate of the carboxylic acid should form. If not, concentrate the mixture to remove the organic solvent.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality and Troubleshooting:

  • Choice of Base: NaOH is a common and effective base for ester hydrolysis. LiOH can sometimes offer milder conditions.

  • Solvent System: A co-solvent system (e.g., methanol/water or THF/water) is used to ensure the solubility of the ester starting material.

  • Acidification: Careful acidification is necessary to protonate the carboxylate and precipitate the final product. Adding the acid slowly at a low temperature can improve the crystal quality of the product.

  • Sulfonamide Stability: Aromatic sulfonamides are generally stable to the basic conditions used for ester hydrolysis.[10]

Structure-Activity Relationship (SAR) Analog Design and Synthesis

The presented synthetic route is amenable to the creation of a diverse library of analogs for SAR studies. The following table outlines potential modifications and their rationale.

Position of ModificationProposed AnalogsRationale for Modification
R1 (Position 2) - Ethoxy- Isopropoxy- TrifluoromethoxyTo probe the effect of steric bulk and electronics at this position.
R2 (Sulfonamide) - Piperidine- Morpholine- AzetidineTo investigate the influence of ring size and heteroatoms on binding and physicochemical properties.
R3 (Carboxylic Acid) - Amides- Esters- Tetrazole bioisostereTo explore the impact of modifying the acidic group on target interaction and cell permeability.

The synthesis of these analogs would follow the general protocols outlined above, with the appropriate selection of starting materials (e.g., different substituted anilines or cyclic amines).

Visualization of Key Relationships

The following diagram illustrates the key points of diversification in the synthesis of the analog library.

SAR_Strategy Core Core Scaffold 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid R1 R1 Position | Methoxy Group Core->R1 Modify R2 R2 Position | Pyrrolidine Ring Core->R2 Modify R3 R3 Position | Carboxylic Acid Core->R3 Modify Analogs1 Ethoxy Isopropoxy Trifluoromethoxy R1->Analogs1 Analogs2 Piperidine Morpholine Azetidine R2->Analogs2 Analogs3 Amides Esters Tetrazoles R3->Analogs3

Figure 2: Diversification points for SAR studies on the core scaffold.

Conclusion

The synthetic protocols and strategic guidance provided in this document offer a robust framework for the generation of 2-methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid analogs for comprehensive SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can gain valuable insights into the molecular determinants of biological activity, ultimately paving the way for the discovery of novel and improved therapeutic agents. The emphasis on mechanistic understanding and practical troubleshooting is intended to empower scientists to confidently execute and adapt these methods to their specific research needs.

References

  • Verdonk, M. L., Cole, J. C., & Hartshorn, M. J. (2003). Improved protein-ligand docking using GOLD.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ACS Publications. (n.d.). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. Retrieved from [Link]

  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanochemical synthesis of aromatic sulfonamides. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide/sulfonamide formation and subsequent ester hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (2020, January 15). Please tell me the synthesis of p-methoxybenzenesulfonylchloride?. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters for production of fatty acids.
  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. As a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Tianeptine, optimizing its preparation is critical for efficient drug development pipelines.[1] This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid originates from 2-methoxybenzoic acid. The synthesis is typically a two-step process involving chlorosulfonylation followed by amidation. Protecting the carboxylic acid as an ester is a common variation to prevent side reactions, though this adds steps for esterification and subsequent hydrolysis.[2]

Synthetic_Pathway A 2-Methoxybenzoic Acid B 2-Methoxy-5-(chlorosulfonyl)benzoic Acid A->B  Chlorosulfonic Acid (ClSO3H)   C 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic Acid B->C  Pyrrolidine, Base (e.g., TEA)   Troubleshooting_Workflow start Low Overall Yield q1 Analyze Purity of Final Product (HPLC, NMR, MP) start->q1 impure High Impurity Content q1->impure Yes pure_low Product is Pure, Yield is Just Low q1->pure_low No q2 q2 impure->q2 Check for Sulfonic Acid (Hydrolysis Byproduct) loss_check Root Cause: Mechanical Loss - Optimize work-up (quench) - Refine filtration technique - Optimize recrystallization solvent to minimize loss in mother liquor pure_low->loss_check Evaluate Each Step hydrolysis Root Cause: Moisture - Dry all reagents/solvents - Flame-dry glassware - Use fresh ClSO3H - Use intermediate immediately q2->hydrolysis Present other_imp Root Cause: Incomplete Reaction - Verify Step 1 & 2 stoichiometry - Check reaction times/temps - Optimize purification (pH adjust) q2->other_imp Absent

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or similar sulfonamide derivatives. As a key intermediate in the synthesis of various pharmacologically active compounds, including the antipsychotic drug amisulpride, achieving high purity and yield is paramount.

This guide moves beyond a simple recitation of procedural steps. It is structured as a series of troubleshooting scenarios and frequently asked questions that arise during the two primary stages of its synthesis: the chlorosulfonylation of 2-methoxybenzoic acid and the subsequent amination with pyrrolidine. Our goal is to provide you with the mechanistic insights and practical, field-tested solutions necessary to diagnose and resolve common experimental challenges.

Section 1: Troubleshooting the Chlorosulfonylation of 2-Methoxybenzoic Acid

The initial step, the electrophilic aromatic substitution of 2-methoxybenzoic acid with chlorosulfonic acid (or a combination of thionyl chloride and sulfuric acid), is often the most challenging. The generation of the highly reactive sulfonyl chloride intermediate is prone to several side reactions.

FAQ 1.1: My reaction yields are consistently low, and I observe significant amounts of unreacted starting material. What's the underlying cause?

Answer:

This is a classic issue often rooted in insufficient activation of the chlorosulfonating agent or suboptimal reaction conditions. The electrophile in this reaction is effectively SO₂Cl⁺, which needs to be generated in sufficient concentration to react with the moderately activated aromatic ring.

Causality & Expert Analysis:

  • Moisture Contamination: Chlorosulfonic acid (ClSO₃H) reacts violently with water to produce sulfuric acid and HCl. Any moisture in your starting material, solvent, or glassware will consume the reagent, reducing its effective concentration and stalling the reaction.

  • Suboptimal Temperature: The reaction has a specific temperature window. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal decomposition and the formation of dark, tarry byproducts. The reaction is typically conducted between 0°C and room temperature.

  • Insufficient Reagent: An insufficient molar excess of the chlorosulfonating agent is a common pitfall. A 3- to 5-fold molar excess of chlorosulfonic acid is typically recommended to drive the reaction to completion.

Troubleshooting Protocol:

  • Rigorous Drying: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or in a desiccator. Use freshly opened or distilled solvents and ensure your 2-methoxybenzoic acid is anhydrous.

  • Controlled Reagent Addition: Add the 2-methoxybenzoic acid portion-wise to the chilled (0-5°C) chlorosulfonic acid with vigorous stirring. This maintains temperature control and ensures homogeneity.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a small aliquot quench analyzed by LC-MS to monitor the disappearance of the starting material. Do not proceed to workup until the starting material is consumed.

  • Reagent Stoichiometry: Re-evaluate your calculations. For every 1 mole of 2-methoxybenzoic acid, use at least 4 moles of chlorosulfonic acid.

FAQ 1.2: My final product after the first step is a sticky solid that is difficult to handle and purify. Is this the sulfonyl chloride?

Answer:

While the desired 2-methoxy-5-(chlorosulfonyl)benzoic acid is a solid, a sticky or oily consistency often points to the presence of the sulfonic acid byproduct, formed via hydrolysis of the sulfonyl chloride.

Causality & Expert Analysis:

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often inadvertently triggered during the reaction workup when the reaction mixture is quenched with ice or water.

Workflow: Hydrolysis Side Reaction

sulfonyl_chloride R-SO₂Cl (Desired Product) sulfonic_acid R-SO₃H (Sticky Impurity) sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Moisture) quench Aqueous Workup (Ice Quench) quench->sulfonyl_chloride Introduces H₂O

Caption: Hydrolysis of the target sulfonyl chloride to sulfonic acid.

Troubleshooting Protocol: Anhydrous Workup

The key is to isolate the sulfonyl chloride without exposing it to bulk water for extended periods.

  • Quench Method: Instead of pouring the reaction mixture into a large volume of water, try slowly pouring it onto a large excess of crushed ice with very rapid stirring. The low temperature decreases the rate of hydrolysis, allowing the product to precipitate quickly.

  • Rapid Filtration: Filter the precipitated solid immediately under vacuum. Do not delay this step.

  • Washing: Wash the filter cake with a small amount of ice-cold water (to remove residual acids) and then immediately with a non-polar solvent like hexane to begin drying the solid.

  • Drying: Dry the isolated solid thoroughly under high vacuum. Do not proceed to the next step with a damp solid.

Section 2: Troubleshooting the Amination with Pyrrolidine

The second step involves the reaction of the intermediate sulfonyl chloride with pyrrolidine to form the desired sulfonamide. While generally more straightforward, this step has its own set of potential issues.

FAQ 2.1: The reaction is sluggish, and after workup, I isolate a significant amount of a water-soluble compound instead of my product.

Answer:

This strongly suggests that the primary reaction pathway is hydrolysis of your sulfonyl chloride intermediate back to the sulfonic acid, which then gets deprotonated by the base (pyrrolidine) to form a salt. This competes directly with the desired amination reaction.

Causality & Expert Analysis:

Pyrrolidine serves a dual role: it is the nucleophile that forms the sulfonamide and the base that neutralizes the HCl byproduct. If the sulfonyl chloride starting material is wet, or if there is moisture in the solvent, hydrolysis can outcompete amination. Furthermore, using a protic solvent like ethanol or water can facilitate the undesired hydrolysis pathway.

Troubleshooting Protocol:

  • Solvent Choice: Switch to an anhydrous aprotic solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices.

  • Base Stoichiometry: Use at least 2.2 equivalents of pyrrolidine. The first equivalent acts as the nucleophile, the second neutralizes the generated HCl, and the slight excess helps drive the reaction to completion.

  • Temperature Control: Add the sulfonyl chloride (dissolved in your anhydrous solvent) slowly to a chilled solution of the pyrrolidine in the same solvent. This controls the exotherm of the acid-base neutralization.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.

Table 1: Comparison of Reaction Conditions

ParameterProblematic ConditionRecommended ConditionRationale
Solvent Acetone, EthanolAnhydrous DCM, THFAprotic solvents prevent solvolysis/hydrolysis of the sulfonyl chloride.
Base (Pyrrolidine) 1.0 equivalent2.2 - 2.5 equivalentsEnsures complete reaction and neutralization of HCl byproduct.
Atmosphere AirNitrogen or ArgonExcludes atmospheric moisture which causes side reactions.
Temperature Room Temp Addition0-5 °C for addition, then warm to RTControls exotherm and minimizes side reactions.
FAQ 2.2: My final product shows an impurity with a mass ~18 units lower than the expected product. What is it?

Answer:

An impurity with a mass difference of -18 amu (corresponding to the loss of H₂O) relative to the final benzoic acid product is often an amide, specifically 2-Methoxy-5-(pyrrolidine-1-sulfonyl)benzamide.

Causality & Expert Analysis:

This side reaction occurs if the carboxylic acid of your desired product is activated and then reacts with a nucleophile, such as an amine. While direct amide formation from a carboxylic acid and an amine without coupling agents is difficult, it can be promoted by certain conditions or impurities. A more likely scenario is the carry-over of an activated intermediate from the first step. If thionyl chloride (SOCl₂) was used alongside sulfuric acid in the chlorosulfonylation step, it can also convert the carboxylic acid to an acyl chloride. This acyl chloride is highly reactive and will readily react with pyrrolidine in the second step to form the benzamide impurity.

Workflow: Benzamide Impurity Formation

start_acid 2-Methoxybenzoic Acid acyl_chloride Acyl Chloride Intermediate start_acid->acyl_chloride Activation socl2 SOCl₂ (If used) benzamide Benzamide Impurity acyl_chloride->benzamide Amination pyrrolidine Pyrrolidine

Caption: Formation pathway for the benzamide impurity.

Troubleshooting & Prevention:

  • Reagent Purity: If using a chlorosulfonic acid/thionyl chloride mixture, ensure the stoichiometry is correct and that the intermediate sulfonyl chloride is properly isolated before the amination step.

  • Purification: This impurity is often difficult to remove by simple crystallization due to similar polarity. Column chromatography on silica gel is the most effective method for its removal. A gradient elution from ethyl acetate/hexane to a more polar system may be required.

  • Alternative Synthesis: If this is a persistent issue, consider protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) before the chlorosulfonylation step. The ester can then be hydrolyzed as the final step in the synthesis. This adds steps but can significantly improve purity.

References

  • Title: Chlorosulfonic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of N-Substituted 2-alkoxy-5-chlorosulfonylbenzamides Source: Molecules (Journal) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in Buffers

Welcome to the technical support center for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in various buffer systems. Here, we provide in-depth, evidence-based solutions and protocols to ensure the successful integration of this compound into your experimental workflows.

Introduction

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a benzoic acid derivative with a molecular formula of C₁₂H₁₅NO₅S.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a pyrrolidine sulfonyl moiety, presents unique solubility characteristics that are highly dependent on the physicochemical properties of the solvent system, particularly pH. Understanding these properties is crucial for its effective use in research and pharmaceutical applications.[1] This guide will address the most frequently asked questions and provide practical, step-by-step protocols to overcome solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is not dissolving in my aqueous buffer. What is the primary reason for this?

A1: The limited solubility of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in neutral or acidic aqueous solutions is primarily due to the presence of the non-polar benzene ring and the overall molecular structure.[2][3] Like its parent compound, benzoic acid, it is only slightly soluble in water at room temperature.[2][4] The key to enhancing its solubility lies in manipulating the pH of the solution. The carboxylic acid group (-COOH) is weakly acidic and will remain largely protonated (uncharged) in acidic to neutral pH, limiting its interaction with polar water molecules.[4][5]

Q2: How does pH affect the solubility of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid?

A2: The solubility of this compound is significantly influenced by pH due to the ionization of its carboxylic acid group.[4][5]

  • In acidic to neutral solutions (pH < pKa): The carboxylic acid group is predominantly in its protonated, uncharged form (-COOH). This form is less polar and thus has lower solubility in aqueous buffers.

  • In alkaline solutions (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water.[4][5]

The sulfonamide group also has acidic properties, although it is a much weaker acid than the carboxylic acid.[6] Within the physiological pH range, the carboxylic acid's ionization state is the dominant factor governing solubility.[6]

Q3: What is the pKa of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, and why is it important?

Knowing the pKa is critical because it allows you to predict the pH at which the compound will be sufficiently ionized and, therefore, soluble. A good rule of thumb is to adjust the pH of your buffer to at least 1.5 to 2 units above the pKa to ensure complete deprotonation and maximum solubility.

Q4: I need to work at a neutral pH. What are my options for dissolving the compound?

A4: If your experiment requires a neutral pH, you can employ a few strategies:

  • Prepare a concentrated stock solution in an organic solvent: Solvents like DMSO or ethanol are excellent for dissolving 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.[4] You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.

  • Prepare a high pH aqueous stock solution: Dissolve the compound in a small amount of dilute base (e.g., 0.1 M NaOH) to create a concentrated, soluble stock. You can then neutralize this stock by adding it to your buffered solution. Ensure the final buffer has sufficient capacity to maintain the desired pH.

  • Use of co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to your buffer can increase the solubility of the compound.

Q5: Can the choice of buffer components affect the solubility of my compound?

A5: Yes, the components of your buffer can interact with 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. While specific interactions are not detailed in the provided search results, it is a known phenomenon that buffer salts can influence the solubility of small molecules through mechanisms like the common ion effect or "salting out." It is always advisable to test the solubility of your compound in the final buffer composition you intend to use for your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock into aqueous buffer The final concentration of the compound exceeds its solubility limit in the aqueous buffer.1. Decrease the final concentration of the compound. 2. Increase the percentage of organic co-solvent in the final solution (if experimentally permissible). 3. Ensure the pH of the final buffer is sufficiently high to maintain solubility.
Cloudiness or precipitation in the buffer over time The compound may be slowly precipitating out of a supersaturated solution, or it could be degrading.1. Confirm the pH of the solution has not drifted. 2. Store stock solutions at -20°C or -80°C. 3. Prepare fresh dilutions for each experiment.
Inconsistent experimental results Incomplete dissolution of the compound leading to inaccurate concentrations.1. Visually inspect all solutions for particulates before use. 2. Use a validated method to confirm the concentration of your stock solution (e.g., UV-Vis spectroscopy). 3. Follow a rigorous dissolution protocol (see below).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing the Compound: Accurately weigh the desired amount of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in a suitable vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a water bath (37°C) to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment
  • Weighing the Compound: Accurately weigh the desired amount of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in a conical tube.

  • Initial Suspension: Add a portion of the final desired volume of high-purity water to suspend the compound.

  • pH Adjustment: While stirring, slowly add small increments of a dilute base (e.g., 1 M NaOH) to the suspension. Monitor the pH of the solution using a calibrated pH meter.

  • Complete Dissolution: Continue adding the base until the compound is fully dissolved and the pH is at least 1.5-2 units above the estimated pKa (a target pH of 6.0-7.0 is a reasonable starting point).

  • Final Volume Adjustment: Once the compound is dissolved, add high-purity water to reach the final desired volume.

  • Sterilization (if required): Filter-sterilize the solution through a 0.22 µm filter.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizing Key Concepts

pH-Dependent Solubility of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Caption: The effect of pH on the ionization and solubility of the compound.

Recommended Workflow for Preparing a Solubilized Compound

G start Start: Weigh Compound choose_method Choose Solubilization Method start->choose_method organic_stock Protocol 1: Organic Solvent (DMSO/EtOH) choose_method->organic_stock For high concentrations or neutral pH work aqueous_stock Protocol 2: pH Adjustment (NaOH) choose_method->aqueous_stock To avoid organic solvents dilute Dilute Stock into Final Buffer organic_stock->dilute aqueous_stock->dilute check_solubility Check for Precipitation dilute->check_solubility success Proceed with Experiment check_solubility->success Clear Solution troubleshoot Troubleshoot: Adjust Concentration or pH check_solubility->troubleshoot Precipitate Forms troubleshoot->dilute

Caption: Decision workflow for solubilizing the compound.

References

  • Solubility of Things. Benzoic Acid. [Link]

  • Solubility of Things. Benzoic Acid. [Link]

  • BYJU'S. Properties of Benzoic Acid. [Link]

  • Sciencing. Why Is Benzoic Acid Slightly Soluble In Water?. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in Solution

Welcome to the technical support center for "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your Senior Application Scientist, I have structured this guide to address common questions and challenges related to the stability of this molecule, ensuring the integrity and success of your research.

Introduction: Understanding the Molecule

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a multifaceted molecule with potential applications in drug discovery, primarily as a synthetic intermediate.[1] Its structure, featuring a benzoic acid, a methoxy group, and a pyrrolidine sulfonyl moiety, dictates its chemical behavior and stability in solution. The pyrrolidine sulfonyl group can enhance solubility and bioavailability, making it a valuable component in medicinal chemistry.[1] Understanding its stability is paramount for accurate experimental results and the development of robust formulations.

This guide will walk you through potential stability issues, provide protocols for stability assessment, and offer troubleshooting advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that can affect the stability of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid in solution?

The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the molecule's stability. The carboxylic acid group can be ionized at higher pH, and the sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis.[2] Therefore, proper storage temperature is crucial.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[2] It is advisable to handle and store solutions of this compound in light-protected containers.

  • Solvent: The choice of solvent can affect both the solubility and stability of the compound. Protic solvents, for instance, may participate in hydrolytic degradation.

  • Presence of Oxidizing Agents: The methoxy group and the aromatic ring can be susceptible to oxidation.[1]

Q2: What are the likely degradation pathways for this molecule in solution?

Based on the functional groups present in 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, the following degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, which can be catalyzed by acid or base. This would lead to the cleavage of the S-N bond, yielding 2-methoxy-5-sulfonic acid-benzoic acid and pyrrolidine.

  • Hydrolysis of the Benzoic Acid: While generally stable, under harsh conditions, the carboxylic acid group could undergo decarboxylation, although this is less likely under typical experimental conditions.

  • Oxidation of the Methoxy Group: The methoxy group can be oxidized, potentially forming a hydroxyl group or other oxidative degradation products.[1]

  • Ring Opening of the Pyrrolidine Moiety: While less common, under extreme conditions, the pyrrolidine ring could undergo oxidative cleavage.

Below is a diagram illustrating the potential primary degradation pathway through hydrolysis.

G cluster_0 Potential Hydrolytic Degradation Pathway Parent 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Degradant1 2-Methoxy-5-sulfonic acid-benzoic acid Parent->Degradant1 Acid/Base Hydrolysis (S-N Cleavage) Degradant2 Pyrrolidine Parent->Degradant2 Acid/Base Hydrolysis (S-N Cleavage)

Caption: Potential hydrolytic degradation of the parent compound.

Q3: I am observing precipitation of the compound in my aqueous buffer. What could be the cause and how can I troubleshoot this?

Precipitation is a common issue and can be attributed to several factors:

  • pH-dependent Solubility: As a benzoic acid derivative, the solubility of this compound is highly pH-dependent. It will be less soluble in acidic conditions where the carboxylic acid is protonated and more soluble in neutral to basic conditions where it is deprotonated.

  • Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration that exceeds its intrinsic solubility in that specific solvent or buffer system.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules.

Troubleshooting Steps:

  • Check the pH of your solution: Ensure the pH is in a range where the compound is sufficiently soluble. For this molecule, a pH above its pKa (likely around 3-4 for the carboxylic acid) will increase solubility.

  • Determine the Solubility: Perform a simple solubility test by adding small, known amounts of the compound to a fixed volume of your solvent/buffer until no more dissolves.

  • Co-solvents: If you are working with an aqueous buffer, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to increase solubility. However, be mindful that the co-solvent itself could affect the stability of your compound or your experimental system.

  • Sonication/Vortexing: Gentle warming and agitation (vortexing or sonication) can help to dissolve the compound, but avoid excessive heat which could lead to degradation.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is crucial to perform stability studies under your specific experimental conditions. Here are protocols for conducting forced degradation studies, which are designed to accelerate the degradation of the compound to identify potential degradation products and develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To assess the stability of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid under acidic and basic conditions.

Materials:

  • 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, but use 0.1 M NaOH instead of 0.1 M HCl for the degradation and 0.1 M HCl for neutralization.

  • Control Sample: Prepare a control sample by diluting the stock solution in water to the same final concentration and store it under the same temperature conditions.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Forced Degradation Study - Photostability

Objective: To evaluate the stability of the compound upon exposure to light.

Materials:

  • Photostability chamber with controlled light and temperature

  • Quartz cuvettes or clear glass vials

  • Amber vials (for control)

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL.

  • Light Exposure:

    • Place the solution in a quartz cuvette or clear glass vial inside a photostability chamber.

    • Expose the sample to a light source that provides both UV and visible light, following ICH Q1B guidelines.

  • Control Sample: Prepare an identical sample and wrap the vial in aluminum foil or use an amber vial to protect it from light. Place it in the same chamber to serve as a dark control.

  • Sample Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC.

Data Presentation and Analysis

A crucial aspect of stability studies is the clear presentation and interpretation of data. Below is a template for a data summary table.

Stress ConditionTime (hours)Concentration of Parent Compound (%)Peak Area of Major Degradant 1Peak Area of Major Degradant 2
0.1 M HCl, 60 °C010000
2
4
8
24
0.1 M NaOH, 60 °C010000
2
4
8
24
Photostability010000
2
4
8
24

Recommended Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products. While a specific validated method for this exact molecule is not publicly available, a general reverse-phase HPLC method can be developed and validated.

Recommended Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of A: 0.1% Formic acid in water and B: Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Concluding Remarks

The stability of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a critical parameter that can influence the outcome of your research. By understanding the potential degradation pathways and implementing robust stability testing protocols, you can ensure the quality and reliability of your data. This guide provides a foundational framework for addressing common stability-related challenges. For further assistance or specific application support, please do not hesitate to contact our technical support team.

References

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 24). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]

  • International Conference on Harmonisation. (n.d.). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Conference on Harmonisation. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Sulfonylation of 2-Methoxybenzoic Acid

Welcome to the technical support center for the sulfonylation of 2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical transformati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of 2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical transformation. The synthesis of 5-(chlorosulfonyl)-2-methoxybenzoic acid is a cornerstone reaction for accessing a wide range of sulfonamide-based pharmaceuticals. However, its successful execution requires a nuanced understanding of the reaction mechanism, careful control of reaction parameters, and a strategic approach to troubleshooting.

This document moves beyond a simple recitation of steps. It provides in-depth, field-proven insights into the causality behind experimental choices, equipping you with the knowledge to not only replicate a procedure but to optimize it for your specific needs.

Understanding the Core Chemistry: Electrophilic Aromatic Substitution

The sulfonylation of 2-methoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The process involves the introduction of a sulfonyl group (-SO₃H) or, more commonly, a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The choice of sulfonating agent, typically chlorosulfonic acid (ClSO₃H), dictates the final functional group.[1]

The regiochemical outcome of this reaction is governed by the electronic effects of the two substituents already present on the benzene ring:

  • -OCH₃ (Methoxy Group): An electron-donating group that is strongly activating and directs incoming electrophiles to the ortho and para positions.[1][3]

  • -COOH (Carboxylic Acid Group): An electron-withdrawing group that is deactivating and directs incoming electrophiles to the meta position.[1]

The powerful activating and para-directing effect of the methoxy group dominates, leading to the primary product being substitution at the 5-position, which is para to the methoxy group and meta to the carboxylic acid group.[1][4]

Caption: Mechanism of Electrophilic Aromatic Sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary sulfonating agent for this reaction and why is it used?

A1: The most common and effective sulfonating agent for converting 2-methoxybenzoic acid to its sulfonyl chloride derivative is chlorosulfonic acid (ClSO₃H) . It serves a dual purpose: it is both the source of the electrophile (SO₂Cl⁺) and often the solvent for the reaction, particularly when used in large excess.[5][6] Its high reactivity allows the reaction to proceed under relatively moderate conditions. For simple sulfonation to the sulfonic acid, fuming sulfuric acid (oleum) can also be used.[7]

Q2: What are the critical safety precautions I must take when working with chlorosulfonic acid?

A2: Chlorosulfonic acid is a highly corrosive and reactive substance that demands respect and careful handling.[1]

  • Violent Reaction with Water: It reacts violently and exothermically with water, releasing large volumes of toxic hydrogen chloride (HCl) gas. All glassware must be scrupulously dried before use, and the reaction must be run under anhydrous conditions.

  • Severe Burns: It causes severe burns to the skin and eyes and is extremely damaging to the respiratory tract.

  • Mandatory PPE: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, and chemical safety goggles with a face shield.

Troubleshooting Guide

This section addresses the most common issues encountered during the sulfonylation of 2-methoxybenzoic acid, providing a logical framework for diagnosis and resolution.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yield is a frequent challenge that can often be traced back to suboptimal reaction parameters. The interplay between stoichiometry, temperature, and reaction time is critical for success.

  • Causality - Stoichiometry: Chlorosulfonic acid is not just a reagent but also the reaction medium. An insufficient amount will lead to an incomplete reaction. Conversely, an excessive amount can sometimes promote side reactions, though this is less common than having too little.

    • Solution: An optimal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is reported to be approximately 1:5 .[5] This ensures there is enough sulfonating agent to drive the reaction to completion.

  • Causality - Temperature: Sulfonylation is a strong exothermic reaction.[5] If the temperature is too low, the reaction rate will be impractically slow. If it is too high, the excess energy can lead to the formation of polysulfonated byproducts and other impurities.

    • Solution: The optimal temperature range is typically between 50-70 °C .[5] The reaction should be cooled in an ice bath during the initial addition of the substrate to the acid to control the exotherm, and then gently heated to the target temperature for the duration of the reaction.

  • Causality - Reaction Time: Insufficient reaction time is a primary cause of incomplete conversion.

    • Solution: A reaction time of approximately 2 hours at the optimal temperature is generally sufficient to achieve high conversion.[5] Extending the time beyond this often does not lead to a significant increase in yield and may promote side-product formation.[5]

ParameterRecommended ValueRationale
Molar Ratio (Substrate:ClSO₃H) 1 : 5Ensures sufficient reagent/solvent for full conversion.[5]
Reaction Temperature 50 - 70 °CBalances reaction rate against side-product formation.[5]
Reaction Time ~2 hoursAllows for complete conversion without significant degradation.[5]

Q4: I am observing significant impurities in my crude product. What are these and how can I minimize them?

A4: Impurity generation is often linked to reaction control and workup procedures. The primary impurities are typically isomeric products, polysulfonated species, and the hydrolyzed sulfonic acid.

  • Causality - Isomeric Impurities: While the 5-position is electronically and sterically favored, minor substitution at other positions can occur, particularly if the temperature is not well-controlled.

    • Solution: Strict adherence to the optimal temperature range (50-70 °C) is the best way to maximize regioselectivity.

  • Causality - Hydrolysis: The target product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is highly reactive towards water. The sulfonyl chloride moiety can hydrolyze back to the sulfonic acid (-SO₃H) during workup or if there is moisture in the reaction.

    • Solution: Ensure the reaction is conducted under strictly anhydrous conditions. During workup, perform the quenching and filtration steps as quickly as possible and use ice-cold water to minimize the product's time in an aqueous environment.

  • Causality - Bis-sulfonylation: At higher temperatures or with very long reaction times, a second sulfonylation event can occur, leading to di-sulfonylated byproducts.

    • Solution: Carefully control the stoichiometry and reaction time. Avoid "pushing" the reaction for too long.[8]

G Start Problem Identified: Low Yield or High Impurity Check_Stoich Is Molar Ratio (Substrate:ClSO₃H) ~1:5? Start->Check_Stoich Check_Temp Was Temperature Maintained at 50-70°C? Check_Stoich->Check_Temp Yes Solution_Stoich Adjust Ratio to 1:5 Check_Stoich->Solution_Stoich No Check_Time Was Reaction Time ~2 hours? Check_Temp->Check_Time Yes Solution_Temp Implement Controlled Heating/Cooling Check_Temp->Solution_Temp No Check_Moisture Was the System Strictly Anhydrous? Check_Time->Check_Moisture Yes Solution_Time Adjust Time to ~2h Check_Time->Solution_Time No Solution_Moisture Oven-Dry All Glassware; Use Anhydrous Reagents Check_Moisture->Solution_Moisture No End Optimized Reaction Check_Moisture->End Yes Solution_Stoich->Check_Temp Solution_Temp->Check_Time Solution_Time->Check_Moisture Solution_Moisture->End

Caption: Troubleshooting Workflow for Sulfonylation Optimization.

Q5: The reaction workup is difficult. How can I effectively isolate the product after quenching?

A5: The workup is a critical step that dictates the purity and physical form of your crude product.

  • The Quenching Process: The reaction must be quenched by slowly and carefully pouring the reaction mixture into a large volume of crushed ice with vigorous stirring.[1][9] This hydrolyzes the excess chlorosulfonic acid in a controlled manner and precipitates the solid product. Never add water or ice to the reaction mixture , as this will cause a dangerously violent and uncontrolled exotherm.

  • Isolation: The precipitated solid can be collected by vacuum filtration. It is crucial to wash the solid cake thoroughly with ice-cold water to remove residual sulfuric acid and HCl.

  • Alternative - Extraction: In some protocols, after quenching, the product can be extracted into an organic solvent like dichloromethane.[9] This can be an effective way to separate it from inorganic salts before solvent evaporation.

Q6: What are the best methods for purifying the final product?

A6: Due to the reactivity of the sulfonyl chloride group, purification options must be chosen carefully.

  • Recrystallization: This is the most common and effective method for purifying 5-(chlorosulfonyl)-2-methoxybenzoic acid. A suitable solvent is one that dissolves the compound at high temperatures but not at low temperatures. Glacial acetic acid has been reported as an effective recrystallization solvent.[10]

  • Column Chromatography: This is generally challenging for reactive sulfonyl chlorides. If attempted, it must be done quickly with a non-polar eluent system (e.g., hexanes/ethyl acetate) on silica gel to minimize on-column degradation.[4]

  • Washing/Slurrying: Slurrying the crude, filtered solid in a non-polar solvent like hexanes can help remove less polar organic impurities.

Q7: How can I monitor the reaction's progress?

A7: Real-time monitoring allows you to determine the endpoint of the reaction accurately.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid way to monitor the disappearance of the starting material, 2-methoxybenzoic acid.[4] A sample of the reaction mixture must be carefully quenched in ice/water and extracted into an organic solvent (e.g., ethyl acetate) before spotting on a TLC plate.

  • Spectroscopic Methods (NMR, LC-MS): For more precise monitoring, taking aliquots for analysis by Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[11][12][13][14] These techniques can confirm the formation of the desired product and identify any major byproducts.

Standard Experimental Protocol: Chlorosulfonation of 2-Methoxybenzoic Acid

This protocol is based on established laboratory procedures for synthesizing 5-(chlorosulfonyl)-2-methoxybenzoic acid.[1][5]

Reagents and Equipment:

Reagent/EquipmentPurpose
2-Methoxybenzoic AcidStarting Material
Chlorosulfonic AcidSulfonating Agent & Solvent
Dichloromethane (DCM)Extraction Solvent (Optional)
Round-bottom flask (oven-dried)Reaction Vessel
Magnetic stirrer and stir barAgitation
Ice-water bathTemperature Control
Heating mantle / Oil bathTemperature Control
Dropping funnel (oven-dried)Controlled Reagent Addition
ThermometerTemperature Monitoring
Buchner funnel and filter flaskProduct Isolation
Crushed IceQuenching

Procedure:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis Prep 1. Oven-dry all glassware. Assemble reaction setup. Charge_CSA 2. Charge flask with Chlorosulfonic Acid (5 eq). Cool to 0°C. Prep->Charge_CSA Add_Substrate 3. Add 2-Methoxybenzoic Acid (1 eq) slowly, keeping T < 10°C. Charge_CSA->Add_Substrate Heat 4. Heat reaction to 60°C. Hold for 2 hours. Add_Substrate->Heat Cool 5. Cool reaction to room temp. Heat->Cool Quench 6. Pour reaction mixture slowly onto large excess of crushed ice. Cool->Quench Filter 7. Filter the precipitate. Wash with ice-cold water. Quench->Filter Dry 8. Dry the crude solid under vacuum. Filter->Dry Purify 9. Recrystallize from a suitable solvent (e.g., acetic acid). Dry->Purify Analyze 10. Characterize by NMR, IR, and Mass Spectrometry. Purify->Analyze

Caption: Experimental Workflow for Sulfonylation.

  • Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Charging Reagents: Charge the flask with chlorosulfonic acid (5 equivalents). Begin stirring and cool the flask in an ice-water bath to 0 °C.

  • Substrate Addition: Slowly add 2-methoxybenzoic acid (1 equivalent) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and gently heat the mixture to 50-70 °C. Maintain this temperature with stirring for 2 hours.

  • Cooling: After 2 hours, allow the reaction mixture to cool to room temperature.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent.

References

  • Experimental setup for chlorosulfonation of 2-methoxybenzoic acid. Benchchem.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.
  • 2-Methoxybenzenesulfonyl chloride. ChemBK.
  • 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7. ChemicalBook.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Technical Support Center: Strategies to Avoid C-Sulfonyl
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? Quora.
  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC - NIH.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Mass Spectrometry for Reaction Monitoring and Reaction Acceler

Sources

Optimization

"2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" byproduct identification

Welcome to the technical support center for the synthesis and analysis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during their experiments. The information is presented in a practical question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)
Q1: My final product shows a broad melting point and appears impure after synthesis. What are the most likely contaminants?

A broad melting point is a classic indicator of impurities. In the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, the most common impurities are typically unreacted starting materials or intermediates from incomplete reactions.[1] These include:

  • 2-Methoxybenzoic acid: The initial starting material for the chlorosulfonation step.

  • 2-Methoxy-5-(chlorosulfonyl)benzoic acid: The key intermediate. Its presence indicates an incomplete reaction with pyrrolidine.

  • Pyrrolidine: The amine used in the final step. Excess pyrrolidine can also be present.

Additionally, side reactions can introduce process-related impurities that will also depress and broaden the melting point.[2]

Q2: I'm seeing an unexpected spot on my Thin Layer Chromatography (TLC) plate that isn't my product or starting materials. What could it be?

An unexpected TLC spot often points to a side reaction or a degradation product. Based on the typical synthetic route, several possibilities exist:

  • Hydrolysis Products: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze to 2-methoxy-5-sulfobenzoic acid . Similarly, the final sulfonamide product can also undergo hydrolysis under harsh acidic or basic work-up conditions, cleaving the S-N bond to yield the same sulfonic acid.[3][4] This byproduct is significantly more polar and will likely have a much lower Rf value on your TLC plate.

  • Disulfonated Byproduct: During the initial chlorosulfonation of 2-methoxybenzoic acid, aggressive reaction conditions (high temperature or large excess of chlorosulfonic acid) can lead to the formation of a disulfonated benzoic acid derivative.[5] This impurity will have a significantly higher molecular weight.

  • Isomeric Products: While the methoxy group (ortho-, para-directing) and the carboxylic acid group (meta-directing) strongly favor substitution at the 5-position, minor isomeric products with the sulfonyl group at other positions on the aromatic ring can form. These isomers may have very similar Rf values to the desired product, making them difficult to spot on TLC.

Q3: My mass spectrometry data shows a peak that doesn't correspond to my target molecule's molecular weight. How can I begin to identify it?

Mass spectrometry is a powerful first step in identifying unknown impurities.[6][7] First, compare the molecular weight of the unknown peak to the molecular weights of expected starting materials, intermediates, and potential byproducts.

Here is a summary of expected masses for common species:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Expected [M-H]⁻
Target Product C₁₂H₁₅NO₅S285.32286.08284.06
2-Methoxybenzoic acidC₈H₈O₃152.15153.05151.04
2-Methoxy-5-(chlorosulfonyl)benzoic acidC₈H₇ClO₅S250.66-248.97
2-Methoxy-5-sulfobenzoic acid (Hydrolysis Product)C₈H₈O₆S232.21-231.00
PyrrolidineC₄H₉N71.1272.08-

If the observed mass does not match these common impurities, consider the possibility of dimers or products from reactions with solvents or other reagents.[1][] High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental formula of the unknown compound and narrow down the possibilities significantly.[9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for the systematic identification and characterization of byproducts.

Guide 1: Initial Purity Assessment and Byproduct Identification

This workflow is the first line of defense for analyzing a reaction mixture or a purified product that appears to be impure.

cluster_0 Sample Analysis Start Crude or Purified Sample TLC 1. TLC Analysis (Multiple Solvent Systems) Start->TLC Spot sample HPLC 2. HPLC-UV Analysis (Purity Assessment) TLC->HPLC If multiple spots or streaking LCMS 3. LC-MS Analysis (Mass Identification) HPLC->LCMS Quantify peaks & collect fractions if needed Hypothesis Formulate Hypothesis on Impurity Identity LCMS->Hypothesis Compare m/z data to potential structures

Caption: Initial analytical workflow for sample purity assessment.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a sample and quantifying impurities.[6]

  • Sample Preparation:

    • Accurately weigh 1-2 mg of your sample.

    • Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~1-2 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.[10]

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the area of all peaks. Calculate the area percentage of the main peak to estimate purity.

    • Spike the sample with known standards of starting materials (2-methoxybenzoic acid, pyrrolidine) to confirm their retention times if corresponding peaks are observed.

Coupling liquid chromatography to a mass spectrometer (LC-MS) allows you to obtain the molecular weight of each impurity separated by the HPLC.[11][12]

  • Methodology: Use the same HPLC method as described above, directing the column outflow into the mass spectrometer source.

  • MS Settings:

    • Ionization Mode: Run in both positive (ESI+) and negative (ESI-) electrospray ionization modes for comprehensive detection. Sulfonamides and carboxylic acids often ionize well in both modes.[11]

    • Mass Range: Scan a range from m/z 50 to 800.

  • Data Interpretation:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • Compare the observed m/z values with the table of potential byproducts provided in the FAQ section. Remember to account for common adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Guide 2: Structural Elucidation of Unknown Byproducts

When LC-MS data is insufficient to definitively identify a byproduct, Nuclear Magnetic Resonance (NMR) spectroscopy is required for full structural characterization.[6][13] This often requires isolating the impurity first.

  • Develop Method: Optimize the analytical HPLC method for the best possible separation between your target compound and the unknown impurity.

  • Scale-Up: Transfer the method to a preparative HPLC system with a larger-diameter column.

  • Fraction Collection: Collect the eluent corresponding to the impurity peak in a separate vessel.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated impurity.[9]

NMR provides detailed information about the chemical structure of a molecule.[14]

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14]

  • Acquire Spectra:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity. For benzoic acid derivatives, expect signals in the aromatic region (~7-8.5 ppm) and for the methoxy group (~3.9 ppm).[15] The pyrrolidine protons will appear further upfield.

    • ¹³C NMR: Shows the number of unique carbon environments. The carboxylic acid carbon is typically downfield (>165 ppm), while aromatic carbons are in the 110-160 ppm range.

    • 2D NMR (COSY, HSQC): If the structure is still ambiguous, these experiments can establish proton-proton and proton-carbon correlations to piece the structure together.

  • Interpretation: Compare the obtained spectra with the known spectrum of the target compound and with predicted spectra for hypothesized byproduct structures.

Common Byproduct Formation Pathways

Understanding the potential side reactions in your synthesis is crucial for minimizing byproduct formation.[2][16]

Start 2-Methoxybenzoic Acid Intermediate 2-Methoxy-5-(chlorosulfonyl) benzoic Acid Start->Intermediate Chlorosulfonic Acid (Step 1) B1 Unreacted Starting Material B2 Disulfonated Byproduct Start->B2 Excess Reagent/ High Temp. Product Target Product: 2-Methoxy-5-(pyrrolidine-1-sulfonyl) -benzoic acid Intermediate->Product Pyrrolidine (Step 2) B3 Hydrolyzed Intermediate (Sulfonic Acid) Intermediate->B3 H₂O Present B4 Unreacted Intermediate Intermediate->B4 Incomplete Reaction B5 Hydrolyzed Product (Sulfonic Acid) Product->B5 Harsh Workup (H₂O, acid/base)

Caption: Synthetic pathway showing key points of byproduct formation.

References
  • Sources Of Impurities In Pharmaceutical Substances - Simson Pharma Limited.
  • Different Types of Impurities in Pharmaceuticals - Moravek.
  • 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | 89704-51-8 | Benchchem.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Sources and Types of Impurities in Pharmaceutical Substances - Veeprho.
  • Wh
  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY - International Journal of Pharmaceutical Sciences Review and Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) - PrepChem.com.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview - ResearchG
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central.
  • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid: Applic
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchG
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.
  • Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides - Globe Thesis.
  • NMR Characterization: A Comparative Guide for 2-((2-Nitrophenyl)thio)benzoic Acid and Structural Analogs - Benchchem.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry.
  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit.
  • Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions - Benchchem.

Sources

Troubleshooting

Technical Support Center: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Welcome to the comprehensive technical support guide for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS No: 89704-51-8). This document is intended for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS No: 89704-51-8). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the proper storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure scientific integrity and promote safe and effective laboratory practices.

Compound Overview and Key Properties

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a substituted benzoic acid derivative with the molecular formula C₁₂H₁₅NO₅S.[1] It is a valuable intermediate in medicinal chemistry and drug discovery, in part due to the pyrrolidine sulfonyl group which can enhance aqueous solubility and bioavailability.[1] Understanding its chemical nature is paramount for its successful application.

Physicochemical Data Summary
PropertyValueSource
CAS Number 89704-51-8[2]
Molecular Formula C₁₂H₁₅NO₅S[1]
Molecular Weight 285.32 g/mol [1]
Appearance White to off-white solidInferred from typical appearance of similar organic acids
Aqueous Solubility >42.8 µg/mL at pH 7.4[1]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is recommended to store the compound locked up.[1] To prevent degradation, protect it from high temperatures and moisture. Benzoic acid derivatives can undergo thermal degradation at temperatures starting from 150-200°C.[3]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: Due to its hazard profile, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended.[1]

Always handle this compound in a well-ventilated area or a chemical fume hood.[1]

Q3: Is this compound sensitive to light or air?

Q4: What are the known chemical incompatibilities?

A4: As a carboxylic acid, it is incompatible with strong bases, which will cause a deprotonation reaction. It may also react with strong oxidizing agents. Due to the presence of a sulfonyl group, it should be kept away from strong reducing agents.[1]

Q5: How should I properly dispose of this compound and its waste?

A5: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[1] Do not dispose of it down the drain. Waste should be collected in a properly labeled, sealed container.

Experimental Workflow and Protocols

Workflow for Handling and Preparation of Stock Solutions

G cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Solution Preparation A Receive Compound (Verify CAS No. 89704-51-8) B Inspect Container for Damage A->B C Log into Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Equilibrate Container to Room Temperature D->E F Work in a Fume Hood with Appropriate PPE E->F G Weigh Desired Amount F->G H Select Appropriate Solvent (e.g., DMSO, DMF, Ethanol) G->H I Add Solvent to Compound H->I J Facilitate Dissolution (Vortexing, Sonication) I->J K Store Stock Solution at -20°C or -80°C J->K

Caption: Workflow from receiving to stock solution preparation.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Allow the container of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid to warm to room temperature before opening to prevent condensation of moisture.

  • Safety Precautions: Perform all work in a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, and nitrile gloves).

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out 2.85 mg of the compound into the tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in a tightly sealed vial at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

This section addresses potential issues that may arise during experimentation.

Logical Troubleshooting Flow

G cluster_solubility Solubility Issues cluster_yield Low Yield Issues cluster_impurity Impurity Issues Start Problem Encountered Solubility Compound Not Dissolving Start->Solubility LowYield Low Reaction Yield Start->LowYield Impurity Unexpected Impurities Start->Impurity Solvent Is the solvent appropriate? Solubility->Solvent Reagents Are reagents fresh/anhydrous? LowYield->Reagents SideReaction Possible side reactions? Impurity->SideReaction Concentration Is the concentration too high? Solvent->Concentration Purity Is the compound pure? Concentration->Purity Conditions Are reaction conditions optimal? Reagents->Conditions Workup Is product lost during workup? Conditions->Workup Degradation Compound degradation? SideReaction->Degradation Purification Is purification method effective? Degradation->Purification

Caption: A logical flow for troubleshooting common experimental issues.

Problem Potential Cause Recommended Solution
Compound fails to dissolve in the chosen solvent. Inappropriate Solvent: The polarity of the solvent may not be suitable.While aqueous solubility is enhanced by the pyrrolidine sulfonyl group, organic solvents like DMSO, DMF, or methanol are often better choices for achieving higher concentrations.[1] Refer to solubility data for benzoic acid in various organic solvents for guidance.[4][5]
Low Temperature: Solubility is often lower at colder temperatures.Gently warm the solution or use sonication to aid dissolution.
Compound Degradation/Impurity: Impurities can affect solubility.Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS).
Low yield in a synthetic reaction. Moisture Contamination: The compound or other reactants may have absorbed moisture, leading to side reactions.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate.
Loss during Workup: The compound may be partially soluble in the aqueous phase during extraction.Adjust the pH of the aqueous layer during workup to ensure the compound is in its least soluble form (protonated acid) before extraction with an organic solvent.
Presence of unexpected byproducts. Side Reactions: The functional groups (carboxylic acid, methoxy, sulfonamide) may participate in unintended reactions.[1]Re-evaluate the reaction conditions (temperature, pH, catalyst). Consider using protecting groups for sensitive functionalities if necessary.
Thermal Degradation: High reaction temperatures may cause decomposition.Benzoic acid derivatives can degrade at temperatures above 150°C.[3] Avoid excessive heating.
Difficulty in purifying the final product. Co-eluting Impurities: Impurities may have similar polarity to the desired product.Optimize the mobile phase for column chromatography. Consider a different stationary phase or an alternative purification method like recrystallization.
Residual Starting Material: The reaction may not have gone to completion.If purification is difficult, ensure the reaction has gone to completion before workup.

References

  • Penpolcharoen, P., et al. (2001). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the Chemical Society of Pakistan.

Sources

Optimization

Technical Support Center: Troubleshooting Bioassay Variability for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction: This guide is intended for researchers, scientists, and drug development professionals who are utilizing "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" in various bioassays. This compound, a benzoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is intended for researchers, scientists, and drug development professionals who are utilizing "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" in various bioassays. This compound, a benzoic acid derivative, is of interest for its potential biological activities, including enzyme inhibition and modulation of signal transduction pathways.[1] However, like many small molecules, achieving consistent and reproducible results in bioassays can be challenging. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common sources of variability. Our approach is grounded in explaining the causal relationships behind experimental phenomena to empower you to develop robust and reliable assays.

Part 1: Compound & Reagent Integrity

This section addresses issues arising from the physical and chemical properties of the test compound and associated reagents.

Q1: My IC50 value for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid varies significantly between experiments. What are the likely causes?

A1: Fluctuations in IC50 values are a frequent challenge and often point to issues with the test compound's stability or the consistency of your assay components.

  • Compound Stability and Handling:

    • Mechanism: Small molecules can degrade during storage or after repeated freeze-thaw cycles. The sulfonyl and methoxy groups on the molecule may be susceptible to hydrolysis or oxidation under certain conditions.[1] This degradation reduces the concentration of the active compound, leading to a loss of potency and a higher apparent IC50.

    • Troubleshooting Protocol:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution (typically in 100% DMSO) to minimize freeze-thaw cycles.

      • Fresh Intermediates: Always prepare fresh intermediate dilutions in your assay buffer for each experiment. Do not store the compound at low concentrations in aqueous buffers for extended periods.

      • Confirm Concentration: If variability persists, consider analytical validation (e.g., via HPLC) of your stock solution's concentration and purity.

  • Solubility Issues:

    • Mechanism: Poor solubility of a test compound in aqueous assay buffer is a major cause of artificially low potency and high variability.[2][3] If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, which skews the dose-response curve.[3]

    • Troubleshooting Protocol:

      • Visual Inspection: After adding the compound to the assay plate, visually inspect the wells under a microscope for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells, including controls.[4] High DMSO concentrations can sometimes aid solubility but may also impact the biological system.[2][4][5] It is critical to run a solvent tolerance test to determine the maximum concentration your assay can withstand without affecting performance.[4][5]

      • Kinetic Solubility Assay: Perform a turbidimetric assay to determine the practical solubility limit of your compound in the specific assay buffer you are using.[3]

  • Reagent Variability:

    • Mechanism: Batch-to-batch variations in critical reagents like serum, media, or enzymes can significantly alter the biological response.[6]

    • Troubleshooting Protocol:

      • Lot Consistency: Purchase large batches of critical reagents to ensure consistency over a series of experiments.

      • New Lot Validation: When introducing a new lot of any critical reagent, validate it against the old lot to ensure comparable assay performance (e.g., similar Z'-factor, positive control IC50).

Q2: I'm observing precipitation in my assay wells after adding the compound. How can I address this?

A2: Compound precipitation is a clear indicator that you are exceeding its solubility limit in your assay buffer.

  • Mechanism: "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid," while containing a solubilizing pyrrolidine sulfonyl group, may still have limited aqueous solubility, a common issue for many compounds in drug discovery.[1][7] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.[3]

  • Troubleshooting Steps:

    • Reduce Highest Concentration: The most straightforward solution is to lower the top concentration in your dose-response curve to a point below the solubility limit.

    • Modify Dilution Method: Instead of a single large dilution step, use a serial dilution method in a buffer containing a consistent, low percentage of DMSO to ease the compound into the aqueous environment.

    • Consider Excipients: In some cases, the use of solubilizing agents or cyclodextrins can be explored, but these must be carefully validated to ensure they do not interfere with the assay.[4]

Part 2: Assay System & Biological Variability

This section focuses on the biological components of the assay, such as cells or enzymes, which are dynamic and can be significant sources of variation.

Q3: My cell-based assay window (signal-to-background ratio) is decreasing over time. What should I check?

A3: A shrinking assay window indicates a decline in the health or responsiveness of your biological system.

  • Cell Health and Passage Number:

    • Mechanism: Continuous passaging can lead to phenotypic drift, where cells' characteristics, such as target expression or metabolic rate, change over time.[8][9] Senescent or unhealthy cells will not respond robustly to stimuli or inhibitors.[8]

    • Troubleshooting Protocol:

      • Consistent Passaging: Establish a standard operating procedure (SOP) for cell culture, including a defined range of passage numbers for all experiments.[10]

      • Cell Viability: Always perform a viability count (e.g., using trypan blue) before seeding cells for an assay. Aim for >95% viability.[8]

      • Monitor Morphology: Regularly observe your cells under a microscope. Changes in morphology can be an early indicator of declining cell health or contamination.[11]

  • Inconsistent Cell Seeding:

    • Mechanism: The density at which cells are plated directly impacts their growth phase and responsiveness. An inconsistent number of cells per well is a primary driver of well-to-well variability.[6][8][10]

    • Troubleshooting Protocol:

      • Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure an accurate cell count.

      • Homogeneous Suspension: Ensure the cell suspension is thoroughly and gently mixed before and during the plating process to prevent cells from settling.

      • Optimized Density: The optimal seeding density should be determined during assay development to maximize the signal window.[8]

Q4: My positive and negative controls are failing or showing high variability. What does this mean?

A4: Control performance is the cornerstone of assay validity. Failure here points to fundamental problems with the assay setup or reagents.

  • Negative Control (Vehicle) Issues:

    • Mechanism: If the vehicle control (e.g., 0.1% DMSO) shows unexpected activity or toxicity, it could be due to solvent effects or contamination.[6] Even low concentrations of organic solvents can be cytotoxic or interfere with cellular processes.[4][5]

    • Troubleshooting:

      • Validate Solvent Concentration: Ensure the final DMSO concentration is well-tolerated by your cells (typically ≤0.5%).

      • Check for Contamination: Test your media, serum, and buffer stocks for bacterial, fungal, or mycoplasma contamination.[6]

  • Positive Control Issues:

    • Mechanism: If a known inhibitor or activator (your positive control) fails to produce the expected effect, it may have degraded, or the biological system may have lost its sensitivity.[6]

    • Troubleshooting:

      • Reagent Integrity: Check the storage and handling of the positive control. Prepare fresh dilutions for each experiment.

      • System Responsiveness: If the control is verified to be active, the issue lies with the cells or other biological reagents. Re-evaluate cell health, passage number, and reagent integrity.

Part 3: Protocol Execution & Data Analysis

This section covers variability introduced by the physical execution of the assay and subsequent data handling.

Q5: I'm seeing a high coefficient of variation (%CV) and "edge effects" in my 96-well plates. How can I minimize this?

A5: High %CV and systematic patterns like edge effects are classic signs of technical variability in plate-based assays.

  • Edge Effects:

    • Mechanism: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the interior wells.[12][13][14] This leads to changes in media osmolality and reagent concentration, causing cells or reactions in the outer wells to behave differently.[13][14][15]

    • Mitigation Strategies:

      • Create a Humidity Barrier: Do not use the outer 36 wells for experimental data. Instead, fill them with sterile PBS or media to act as a buffer against evaporation.[6][14]

      • Use Proper Lids and Sealing: Utilize low-evaporation lids or breathable sealing tapes to minimize fluid loss, especially during long incubation periods.[12][14][15]

      • Plate Equilibration: Allow plates to sit at room temperature for a period after seeding to ensure even cell settling and minimize thermal gradients before placing them in the incubator.[16]

  • Pipetting and Liquid Handling:

    • Mechanism: Inaccurate or inconsistent pipetting is a major source of random error. This is especially critical when handling small volumes during serial dilutions or reagent additions.

    • Troubleshooting and Best Practices:

      • Calibrate Pipettes: Ensure all pipettes are regularly calibrated and serviced.

      • Consistent Technique: Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions, consistent tip immersion depth).[6]

      • Automation: Where possible, use automated liquid handlers for reagent addition to improve precision and throughput.[7][17]

Visualization of a Standard Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering assay variability.

TroubleshootingWorkflow Start High Assay Variability (e.g., Inconsistent IC50, High %CV) Check_Controls Are Controls (Pos/Neg) Performing as Expected? Start->Check_Controls Check_Compound Investigate Compound: 1. Solubility (Precipitation?) 2. Stability (Freeze-thaw?) 3. Concentration Check_Controls->Check_Compound No Check_Execution Investigate Protocol Execution: 1. Edge Effects? 2. Pipetting Technique? 3. Incubation Times? Check_Controls->Check_Execution Yes Resolve_Compound Action: - Lower Max Concentration - Aliquot Stock - Run Solvent Tolerance Check_Compound->Resolve_Compound Check_System Investigate Assay System: 1. Cell Health / Passage 2. Reagent Lot Variation 3. Seeding Density Resolve_System Action: - Use Low Passage Cells - Validate New Reagent Lots - Optimize Seeding Check_System->Resolve_System Systematic_Error Systematic Error Likely Check_Execution->Systematic_Error Yes (Edge Effect) Random_Error Random Error Likely Check_Execution->Random_Error No (High %CV) Systematic_Error->Check_System Random_Error->Check_System Resolve_Compound->Start Re-run Assay Resolve_System->Start Re-run Assay Resolve_Execution Action: - Don't Use Outer Wells - Calibrate Pipettes - Standardize Times Resolve_Execution->Start Re-run Assay

Caption: A decision tree for troubleshooting common sources of bioassay variability.

Summary Table: Common Issues and Solutions

Issue Potential Cause Recommended Action
Inconsistent IC50 Compound instability, poor solubility, reagent lot variation.Aliquot stock solutions, confirm solubility limits, validate new reagent lots.[3][6]
High Well-to-Well %CV Inconsistent pipetting, non-homogenous cell suspension.Calibrate pipettes, use consistent technique, ensure thorough mixing of cells.[6][18]
Edge Effects Evaporation or temperature gradients in outer wells.Fill outer wells with sterile liquid (e.g., PBS) and do not use for data.[6][12][14]
Low Assay Window Declining cell health, high cell passage number, sub-optimal seeding.Use cells within a defined low passage range, confirm viability, optimize seeding density.[8][9][10]
Control Failure Solvent toxicity, reagent degradation, contamination.Run a solvent tolerance curve, use fresh controls, screen for mycoplasma.[5][6]
Compound Precipitation Exceeding solubility limit in assay buffer.Visually inspect wells, lower the highest test concentration, perform a solubility assay.[3]

References

  • WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Available from: [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • paasp network. (2019, August 12). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?. Available from: [Link]

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. Available from: [Link]

  • Corning Incorporated. (2013, October 30). Preventing edge effect in microplates. Available from: [Link]

  • ResearchGate. (n.d.). How to prevent the "edge effect" in 96-well microplates?. Available from: [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Available from: [Link]

  • Technology Networks. (n.d.). High-Throughput Screening in Drug Discovery Explained. Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (n.d.).
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available from: [Link]

  • ResearchGate. (2021, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • Medical Device and Diagnostic Industry. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Available from: [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • ResearchGate. (n.d.). High Throughput Screening in Drug Discovery: Problems and Solutions. Available from: [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Available from: [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. Available from: [Link]

  • BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Available from: [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Available from: [Link]

  • PubMed. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Available from: [Link]

  • ResearchGate. (2021, August 6). Certain Approaches to Understanding Sources of Bioassay Variability. Available from: [Link]

  • PubMed. (2008, December 1). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Available from: [Link]

  • PubMed. (2004, October 18). Synthesis and in vitro evaluation of (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide): a potential beta-cell imaging agent. Available from: [Link]

Sources

Troubleshooting

Improving the purity of synthesized "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid"

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis and isolation of 2-Methoxy-5-(pyrro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis and isolation of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. Our focus is on diagnosing the root cause of impurities and implementing robust, scientifically-grounded purification strategies.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears slightly off-white. What are the most likely impurities?

A low or broad melting point is a primary indicator of impurities. For this specific molecule, the most common culprits are:

  • Unreacted Starting Materials: Residual 2-methoxybenzoic acid is a frequent contaminant if the sulfonylation reaction did not go to completion.[1]

  • Hydrolysis Byproducts: The key intermediate, 2-methoxy-5-(chlorosulfonyl)benzoic acid (if formed in situ), is highly susceptible to hydrolysis, which produces 2-methoxy-5-sulfonic acid.[2][3] This sulfonic acid derivative is highly polar and can be difficult to remove.

  • Residual Solvents: Solvents used during the reaction (e.g., dichloromethane) or purification (e.g., ethyl acetate, hexane, methanol) can become trapped in the crystal lattice.[2][4][5]

  • Inorganic Salts: Salts such as triethylamine hydrochloride (formed from the base used to scavenge HCl) or sodium sulfate may persist if the aqueous workup is inefficient.[4]

Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC/HPLC. What could it be and how do I remove it?

An impurity with similar polarity often suggests a structurally related compound. Besides residual starting material, consider the possibility of isomeric impurities . While the methoxy group strongly directs sulfonation to the 5-position, minor amounts of sulfonation at other positions on the aromatic ring can occur, especially if the reaction temperature was not properly controlled.[4]

Removal Strategy: Standard recrystallization may fail to separate isomers effectively. In this case, preparative column chromatography is the recommended approach.[4] A silica gel column with a carefully optimized gradient elution system (e.g., a shallow gradient of methanol in dichloromethane or ethyl acetate) can resolve these closely related species.

Q3: What are the best analytical methods to confirm the purity of my final product?

A multi-technique approach is essential for robust purity validation:[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the target compound from most impurities.[4][6] Purity should ideally be >98%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure and substitution pattern of the desired product.[4] It can also be used to detect and sometimes quantify impurities if their signals are distinct and do not overlap with the product's signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your compound.[4]

Troubleshooting Guide: From Synthesis to Pure Compound

This section addresses specific issues that can arise during the synthesis and workup, leading to a compromised final purity.

Issue 1: Low Yield and Significant Impurities Detected Post-Synthesis

  • Possible Cause A: Hydrolysis of Sulfonyl Chloride Intermediate. Moisture is the primary enemy in sulfonylation reactions. The chlorosulfonyl group is highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which reduces the yield of the desired sulfonamide.[3]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably fresh from a solvent purification system or a newly opened bottle stored over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Possible Cause B: Incomplete Reaction. The sulfonylation reaction may stall if the stoichiometry is incorrect or the reaction time is insufficient.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC.[2] If the reaction has stalled, consider extending the reaction time. Ensure the molar ratios of reactants are correct; a slight excess of the sulfonylating agent can be used to drive the reaction to completion, but this excess must be removed during workup.[7]

  • Possible Cause C: Poor Temperature Control. Sulfonylation is an exothermic reaction. Allowing the temperature to rise uncontrollably can lead to the formation of side products, including isomeric and di-sulfonated impurities.[4]

    • Solution: Perform the addition of the sulfonylating agent at a low temperature (e.g., 0-5 °C) using an ice bath to manage the exotherm.[4] Allow the reaction to slowly warm to room temperature only after the addition is complete.

cluster_synthesis Synthesis Stage cluster_impurities Resulting Impurities Moisture Moisture Contamination SulfonicAcid 2-Methoxy-5-sulfonic acid (Hydrolysis Product) Moisture->SulfonicAcid causes hydrolysis Temp Poor Temperature Control Isomers Isomeric Byproducts Temp->Isomers promotes side reactions Stoich Incorrect Stoichiometry UnreactedSM Unreacted 2-Methoxybenzoic acid Stoich->UnreactedSM leads to incomplete reaction

Caption: Causal relationship between reaction errors and common impurities.

Issue 2: Product Fails to Crystallize or Oils Out During Workup

  • Possible Cause A: Incorrect pH during Acidification. The benzoic acid moiety requires protonation to become insoluble in the aqueous phase. If the pH is not sufficiently acidic, the product will remain in its carboxylate salt form and stay dissolved.

    • Solution: After the reaction, carefully acidify the aqueous solution with a dilute acid like 10% HCl.[2] Monitor the pH with a pH meter or pH paper, aiming for a final pH of ~2 to ensure complete precipitation of the carboxylic acid.[2] Perform the acidification in an ice bath to control the temperature, as neutralization can be exothermic.

  • Possible Cause B: Presence of Tarry Byproducts. Side reactions can produce polymeric or tarry materials that inhibit crystallization and trap the desired product, causing it to oil out.

    • Solution: After precipitation and filtration, if the crude product is oily or discolored, an initial purification step is necessary before attempting recrystallization. This can involve dissolving the crude material in a suitable solvent (like ethyl acetate), treating it with activated carbon to adsorb colored impurities, and then filtering through a pad of celite before concentrating.[8]

Experimental Protocols

Protocol 1: High-Purity Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities and achieving a high-purity, crystalline final product.[7] The key is selecting an appropriate solvent system.

Solvent System Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A two-solvent system (one "good" solvent, one "poor" solvent) is often effective.

Solvent SystemSuitabilityRationale & Notes
Methanol/Water ExcellentThe product is soluble in hot methanol and insoluble in water. This is a good starting point for polar impurities.
Ethyl Acetate/Hexane Very GoodEffective for removing less polar impurities. The product dissolves in hot ethyl acetate and precipitates upon addition of hexane.[2]
Isopropanol GoodA single-solvent system that can be effective if the impurity profile is simple.[7]

Step-by-Step Procedure (Methanol/Water System):

  • Place the crude "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" in an Erlenmeyer flask.

  • Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Once fully dissolved, remove the flask from the heat source.

  • Slowly add deionized water dropwise while gently swirling the flask until a persistent cloudiness (incipient precipitation) is observed.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize product precipitation.

  • Collect the crystals by vacuum filtration, washing the solid with a small amount of cold deionized water to remove residual salts.[2]

  • Dry the purified product under vacuum to a constant weight.

Caption: General workflow for purification by recrystallization.

Protocol 2: Sample Preparation for HPLC Purity Analysis

Accurate purity determination requires proper sample preparation.

  • Prepare Stock Solution: Accurately weigh approximately 5-10 mg of the dried, purified product into a volumetric flask (e.g., 10 mL).

  • Dissolve: Dissolve the solid in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50) is often a good starting point. Ensure the solid is completely dissolved, using sonication if necessary.

  • Dilute to Volume: Dilute to the mark with the same solvent to achieve a final concentration of 0.5-1.0 mg/mL.

  • Filter: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[3]

  • Analyze: Inject the sample onto the HPLC system. Use a reference standard of the compound if available to confirm the retention time.

References

  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • ResearchGate. (2018). What is the benefits of the separation of sulfonamides and benzoic acid?. Retrieved from [Link]

  • Kain Industrial Additive. (2023). Preparation method and application of 2-methoxy-5-sulfonamide benzoic acid methyl ester. Retrieved from [Link]

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Google Patents. (2020). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Shubh Life Science. (n.d.). 2-Methoxy-5-Sulfamoyl Benzoic Acid. Retrieved from [Link]

  • Google Patents. (1966). US3235588A - Purification of benzoic acid.
  • Google Patents. (2017). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • PubMed. (1999). Quantitative analysis of sulpiride and impurities.... Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Stability indicating HPLC method for the determination of chiral purity.... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclooxygenase-2 (COX-2) Inhibitors: Profiling 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Against Established Agents

This guide provides a comprehensive comparison of the research compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid with established cyclooxygenase-2 (COX-2) selective inhibitors. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the research compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid with established cyclooxygenase-2 (COX-2) selective inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines key experimental methodologies for inhibitor characterization, and offers insights into the structure-activity relationships that govern COX-2 selectivity.

Introduction: The Rationale for Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are mainstays for treating pain and inflammation.[1][2][3] Their mechanism of action relies on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3][4]

Two primary isoforms of the COX enzyme exist:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammatory responses.[1][3]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[4] This dual inhibition, while effective for inflammation, can lead to significant gastrointestinal side effects, such as ulcers and bleeding, due to the suppression of protective COX-1 activity.[2][4] This critical drawback spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[1][4][5]

Compound Profiles: A Head-to-Head Comparison

This guide focuses on comparing the properties of a specific research compound against two well-characterized and widely used selective COX-2 inhibitors: Celecoxib and Etoricoxib.

Investigational Compound: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

This compound is a benzoic acid derivative featuring a methoxy group and a pyrrolidine sulfonyl moiety.[6] While not a marketed drug, it serves as a valuable research tool for studying enzyme inhibition and structure-activity relationships.[6] Its core structure, containing a sulfonamide-like group, is a common feature in many selective COX-2 inhibitors. Research indicates that this compound demonstrates effective COX-2 inhibition in vitro, leading to a reduction in prostaglandin synthesis.[6]

Comparator I: Celecoxib (Celebrex®)

Celecoxib is a selective COX-2 inhibitor widely used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[4][5][7] It exhibits an approximately 30-fold greater selectivity for COX-2 over COX-1.[1] This selectivity profile is credited with its reduced incidence of gastroduodenal ulcers compared to non-selective NSAIDs like naproxen and diclofenac.[4]

Comparator II: Etoricoxib (Arcoxia®)

Etoricoxib is a second-generation coxib known for its very high selectivity for COX-2.[8][9][10] With a selectivity ratio of 106, it is significantly more selective than celecoxib.[1] This high selectivity translates to a substantial reduction in upper gastrointestinal events compared to non-selective NSAIDs.[8][9][11] However, its high selectivity has also been associated with an increased risk of thrombotic cardiovascular events, a concern for the entire coxib class.[2][11]

Quantitative Comparison: Potency and Selectivity

The defining characteristics of a COX inhibitor are its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (its preference for inhibiting COX-2 over COX-1). These are typically quantified by the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Selectivity Index.

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Data not publicly availableData not publicly availableData not publicly available
Celecoxib 40 nM[12]~1.2 µM (1200 nM) *~30[1]
Etoricoxib ~1.1 µM (in whole blood assay)[13]~116 µM (in whole blood assay)[13]~106[1][13]
Valdecoxib 5 nM[12]~1.5 µM (1500 nM) *~300[1]
Rofecoxib 18 nM[12]>10 µM (>10000 nM) *>555
Diclofenac (Comparator) ~0.5 µg/ml (~1.7 µM)[12]~0.5 µg/ml (~1.7 µM)[12]~1
Ibuprofen (Comparator) Data variesData varies~0.5

Note: IC50 values can vary significantly based on the assay conditions (e.g., purified enzyme vs. whole blood assays). The values presented are for comparative purposes and are drawn from multiple sources.[12][13] The lack of public data for the investigational compound highlights the necessity of the experimental protocols described below.

Experimental Design for Inhibitor Characterization

To rigorously evaluate a novel compound like 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, a tiered experimental approach is essential. This workflow progresses from initial in vitro screening to in vivo efficacy models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Efficacy A Compound Synthesis & Purification B Primary Screening: COX-1 & COX-2 Enzyme Inhibition Assay A->B Test Compound C IC50 Determination & Selectivity Index Calculation B->C Dose-Response Data D Whole Blood Assay (Thromboxane B2 / PGE2) C->D Validate in Physiological Context E Assessment in Inflammatory Cell Lines (e.g., Macrophages) F Pharmacokinetic (PK) Studies E->F Advance to Animal Models G Carrageenan-Induced Paw Edema Model F->G Dose Selection H Efficacy & Safety Evaluation G->H Inflammation Data

Caption: Workflow for evaluating a novel COX-2 inhibitor.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is foundational for determining the IC50 and selectivity of a test compound. Commercial kits (e.g., from Cayman Chemical) provide a standardized platform.[14][15]

Objective: To measure the concentration-dependent inhibition of purified ovine COX-1 and human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX. Prostaglandin G2, formed from the oxygenation of arachidonic acid, is reduced to Prostaglandin H2, a reaction that oxidizes a chromogen, producing a measurable color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8), heme, and solutions of the test compound at various concentrations (typically in DMSO).[14][16]

  • Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.[14][15] Include wells for "100% initial activity" (no inhibitor) and "background" (no enzyme).

  • Inhibitor Pre-incubation: Add the test compound solutions to the inhibitor wells. Add vehicle (DMSO) to the 100% activity wells. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[15][16] Causality Note: This pre-incubation step is critical for time-dependent inhibitors, ensuring that the binding equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.[15]

  • Color Development & Measurement: Incubate for a precise time (e.g., 2 minutes at 37°C).[15] The peroxidase reaction will proceed. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory agents.[17][18][19]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat or mouse model.

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the change in paw volume.[18][19]

Step-by-Step Methodology:

  • Animal Acclimation: House male Wistar rats or Swiss albino mice under standard laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[18][20]

  • Compound Administration: Divide animals into groups. Administer the test compound (e.g., 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid), a positive control (e.g., Indomethacin or Celecoxib), and a vehicle control (e.g., saline or 0.5% carboxymethyl cellulose) via the desired route (typically oral gavage).[18] Dosing usually occurs 30-60 minutes before carrageenan injection.[17][18]

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[18][20]

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[18][20] The peak edema is typically observed around 3-4 hours.[20]

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Mechanism of Action: The Arachidonic Acid Cascade

Understanding where these inhibitors act is crucial. The diagram below illustrates the central role of COX-1 and COX-2 in the arachidonic acid pathway and highlights the consequences of their inhibition.

G cluster_outcomes cluster_cox Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX1 COX-1 (Constitutive) COX1->PGG2 Housekeeping Functions TXA2 Thromboxane A2 (TXA2) (Platelet Aggregation, Vasoconstriction) COX1->TXA2 Gastric Gastric Protection COX1->Gastric COX2 COX-2 (Inducible) COX2->PGG2 Inflammatory Stimuli PGI2 Prostacyclin (PGI2) (Vasodilation, anti-aggregation) COX2->PGI2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) COX2->PGE2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase PGH2->PGI2 PGH2->PGE2 PGH2->TXA2 NSAID Non-selective NSAIDs (e.g., Ibuprofen) NSAID->COX1 NSAID->COX2 Coxib Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) Coxib->COX2

Caption: The Arachidonic Acid Cascade and points of COX inhibition.

Discussion and Future Directions

The comparison between 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid and established coxibs like Celecoxib and Etoricoxib hinges on the principles of potency and selectivity. While public data on the investigational compound is limited, its chemical structure suggests it belongs to a class of compounds with known COX-2 inhibitory potential.[6]

The primary goal for any new COX-2 inhibitor is to achieve a therapeutic window that maximizes anti-inflammatory efficacy while minimizing both gastrointestinal and cardiovascular side effects. The cardiovascular risks associated with highly selective inhibitors like Etoricoxib are thought to stem from the tipping of the balance between anti-aggregatory prostacyclin (PGI2, a COX-2 product) and pro-aggregatory thromboxane A2 (TXA2, a COX-1 product).

For researchers working with 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid or similar novel structures, the path forward is clear:

  • Rigorous In Vitro Profiling: Generate robust IC50 data using the standardized assays described to accurately determine its potency and selectivity index.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to understand how modifications to the methoxy, pyrrolidine, and benzoic acid moieties affect activity and selectivity.

  • Advanced In Vivo Models: Progress from acute inflammation models to more complex models of arthritis or chronic pain to establish long-term efficacy and safety.

  • Cardiovascular Safety Assessment: Employ specific models to assess the compound's impact on platelet aggregation and blood pressure to proactively identify potential cardiovascular liabilities.

By systematically applying these principles and methodologies, the scientific community can effectively evaluate the potential of novel COX-2 inhibitors and contribute to the development of safer and more effective anti-inflammatory therapies.

References

  • Etoricoxib - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Peniston, J. H., & Gold, M. S. (2003). Celecoxib: a selective cyclooxygenase-2 inhibitor. The American journal of orthopedics, 32(6), 283–288. Retrieved January 17, 2026, from [Link]

  • McKenna, F., & Borenstein, D. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 22(5), 535–553. Retrieved January 17, 2026, from [Link]

  • Rordorf, C., et al. (2003). Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Postgraduate medical journal, 79(933), 403–409. Retrieved January 17, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 17, 2026, from [Link]

  • Stempak, D., & Booker, L. (2005). Etoricoxib: a highly selective COX-2 inhibitor. The Annals of pharmacotherapy, 39(5), 878–886. Retrieved January 17, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • What is the role of etoricoxib (a selective COX-2 inhibitor) in managing pain and inflammation in an average adult patient with no significant medical history?. (2026, January 3). Dr.Oracle. Retrieved January 17, 2026, from [Link]

  • Scheen, A. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Current medical research and opinion, 34(8), 1477–1487. Retrieved January 17, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(2), 178. Retrieved January 17, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Carrageenan paw edema. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024, December 17). Clinical Pharmacology in Drug Development. Retrieved January 17, 2026, from [Link]

  • Should I take Celebrex in the morning or at night?. (2026, January 13). Drugs.com. Retrieved January 17, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of visualized experiments : JoVE, (87), 51626. Retrieved January 17, 2026, from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2018). Folia medica, 60(3), 437–442. Retrieved January 17, 2026, from [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2013, November 13). AJMC. Retrieved January 17, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2008). Methods in molecular biology (Clifton, N.J.), 447, 141–154. Retrieved January 17, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2019). Current drug targets, 20(14), 1441–1454. Retrieved January 17, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology, 644, 141-154. Retrieved January 17, 2026, from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Bioorganic chemistry, 119, 105553. Retrieved January 17, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid and Celecoxib: Structural Insights and Cyclooxygenase-2 Inhibitory Activity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in the management of pain and inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in the management of pain and inflammation. By selectively targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, these agents effectively reduce the production of pro-inflammatory prostaglandins while sparing the constitutive COX-1 enzyme responsible for crucial physiological functions like gastric protection and platelet aggregation[1]. Celecoxib (Celebrex®) is the archetypal drug in this class, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for conditions such as osteoarthritis and rheumatoid arthritis[1][2]. Its success has spurred ongoing research into novel chemical scaffolds that exhibit similar or improved COX-2 selectivity and efficacy[2][3].

This guide provides a detailed technical comparison between the well-established COX-2 inhibitor, celecoxib, and a compound of research interest, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. This benzoic acid derivative has been identified for its potential biological activities, including anti-inflammatory effects attributed to the inhibition of COX-2[4]. We will dissect their structural differences, compare their mechanisms of action, present available inhibitory data, and provide a robust experimental protocol for assessing COX activity, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Molecular Profile and Structural Analysis

The efficacy and selectivity of COX inhibitors are intrinsically linked to their chemical structures. The active site of the COX-2 enzyme possesses a larger, more flexible binding pocket compared to COX-1, which allows it to accommodate bulkier ligands[5]. This structural difference is the primary basis for designing selective inhibitors.

Celecoxib is characterized by a 1,2-diarylheterocycle core, specifically a pyrazole ring[2][3]. Key features include:

  • A central pyrazole ring.

  • Two adjacent aryl rings that occupy the hydrophobic pocket of the COX-2 active site.

  • A p-sulfonamide (-SO2NH2) moiety, a critical pharmacophore that interacts with a specific hydrophilic side pocket within the COX-2 active site, contributing significantly to its selectivity.

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid presents a different scaffold but shares some functional similarities:

  • A benzoic acid moiety , a common feature in many biologically active compounds[4].

  • A methoxy group at the 2-position, which enhances lipophilicity and can influence the compound's pharmacokinetic profile[4].

  • A pyrrolidine-1-sulfonyl group at the 5-position. This group is structurally related to the sulfonamide group of celecoxib and is crucial for its potential interaction with the COX-2 active site[4].

The presence of the bulky sulfonyl group on both molecules is a key structural convergence, suggesting a potential for similar binding interactions within the COX-2 active site.

Mechanism of Action: The Cyclooxygenase Pathway

Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate physiological and pathological processes[5][6].

  • COX-1 is a "housekeeping" enzyme, constitutively expressed in most tissues, producing prostaglandins that protect the gastrointestinal lining and maintain renal blood flow[2].

  • COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and growth factors. Its products drive inflammation, pain, and fever[5][1][7].

Selective COX-2 inhibitors like celecoxib bind to the active site of the COX-2 enzyme, preventing arachidonic acid from accessing it. This blockade halts the synthesis of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects[5][7]. The key therapeutic advantage is the minimal inhibition of COX-1, which reduces the risk of gastrointestinal ulcers and bleeding commonly associated with non-selective NSAIDs[5][1]. Research indicates that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid also functions through enzyme inhibition, with studies demonstrating its ability to reduce COX-2 activity and subsequent prostaglandin synthesis in vitro[4].

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) cluster_inhibitors Inhibitors MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Housekeeping) ArachidonicAcid->COX1 COX2 COX-2 (Inflammatory) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins_Physiological Physiological Prostaglandins PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2->Prostaglandins_Inflammatory COX1->PGH2 Function1 • GI Protection • Platelet Aggregation COX2->PGH2 Function2 • Inflammation • Pain • Fever Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition CompoundX 2-Methoxy-5-(pyrrolidine- 1-sulfonyl)-benzoic acid CompoundX->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.

Comparative Inhibitory Activity: A Data-Driven Assessment

The potency of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), while its selectivity is determined by the ratio of IC50 values for COX-1 versus COX-2. A higher selectivity index (SI) indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib 160.54~29.6[8]
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Data not availableData not availableData not available

While specific IC50 values for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid are not publicly available in the reviewed literature, in vitro studies have confirmed its effective reduction of COX-2 activity[4]. The lack of quantitative data underscores the necessity for further research to precisely determine its potency and selectivity profile relative to established inhibitors like celecoxib.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

To ensure trustworthy and replicable results, a standardized in vitro assay is essential for characterizing the inhibitory activity of novel compounds. The following protocol outlines a common fluorometric or colorimetric method for screening inhibitors against purified COX-1 and COX-2 enzymes[9][10][11]. This self-validating system includes positive controls and vehicle controls to ensure data integrity.

Objective: To determine the IC50 values of a test compound (e.g., 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid) against human or ovine COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)[9][11]

  • Arachidonic Acid (substrate)[9][11]

  • Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Detection reagent (e.g., fluorometric probe like ADHP or colorimetric probe like TMPD)[10][11]

  • 96-well microplate (black or clear, depending on detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, and enzymes according to the manufacturer's instructions. Keep enzymes on ice.

    • Prepare a stock solution of the test compound and celecoxib in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM) to be tested.

  • Assay Setup (in a 96-well plate):

    • Blank Wells (No Enzyme): Add Assay Buffer and Heme.

    • Positive Control Wells (100% Activity): Add Assay Buffer, Heme, enzyme (COX-1 or COX-2), and an equivalent volume of DMSO vehicle.

    • Inhibitor Wells: Add Assay Buffer, Heme, enzyme (COX-1 or COX-2), and the desired concentration of the test compound or celecoxib.

  • Inhibitor Pre-incubation:

    • Add the various concentrations of the test compound, reference inhibitor, or DMSO vehicle to the appropriate wells.

    • Add the COX-1 or COX-2 enzyme to the Positive Control and Inhibitor wells.

    • Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme[9].

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the Blank wells[9].

    • Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence or absorbance kinetics for a set period (e.g., 10 minutes)[10]. The rate of increase in signal is proportional to the COX peroxidase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Detection cluster_analysis 4. Data Analysis Prep_Reagents Prepare Reagents (Buffer, Heme, Enzymes) Add_Reagents Dispense Buffer, Heme, Enzyme (COX-1/COX-2) Prep_Reagents->Add_Reagents Prep_Compounds Prepare Serial Dilutions (Test Compound & Celecoxib) Add_Inhibitors Add Test Compounds, Celecoxib, or DMSO Vehicle Prep_Compounds->Add_Inhibitors Incubate Pre-incubate (15 min) for Inhibitor Binding Add_Inhibitors->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Read_Plate Measure Kinetic Signal (Fluorescence/Absorbance) Initiate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Plot Dose-Response Curve & Calculate IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for an In Vitro COX Inhibition Screening Assay.

Discussion and Future Perspectives

The comparison between celecoxib and 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid highlights the core principles of rational drug design for selective COX-2 inhibition. Celecoxib's diarylheterocyclic structure with a sulfonamide group is a proven scaffold for achieving high potency and selectivity[2][3]. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, while structurally distinct, incorporates a pyrrolidine-1-sulfonyl group that may mimic the function of celecoxib's sulfonamide by interacting with the key side pocket of the COX-2 active site.

The reported in vitro COX-2 inhibition by 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is promising, positioning it as a compound of interest for further investigation[4]. However, the absence of quantitative IC50 and selectivity data is a significant gap. Future research should prioritize conducting rigorous in vitro enzyme inhibition assays, as detailed above, to establish a comprehensive pharmacological profile.

Should this compound demonstrate potent and selective COX-2 inhibition, subsequent steps would involve cell-based assays to confirm activity in a more physiological context, followed by in vivo studies in animal models of inflammation and pain to assess efficacy, pharmacokinetics, and safety profile. Its potential anticancer properties, also noted in preliminary studies, could represent an additional therapeutic avenue worth exploring, as COX-2 is known to be overexpressed in various cancers[4][12][13].

Conclusion

Celecoxib remains a benchmark for selective COX-2 inhibitors due to its well-characterized structure-activity relationship and clinical efficacy. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid emerges as an intriguing research compound with documented potential to inhibit COX-2. Its distinct chemical structure, featuring a pyrrolidine-1-sulfonyl benzoic acid scaffold, warrants further quantitative investigation to determine if it can serve as a viable lead for the development of a new generation of anti-inflammatory agents. The methodologies and comparative data presented in this guide provide a foundational framework for researchers undertaking such evaluations.

References

  • Patsnap Synapse. What is the mechanism of Celecoxib? (2024-07-17). [Link]

  • Garg, R., et al. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Medicinal Chemistry. [Link]

  • Lee, H., et al. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Real Life Pharmacology. Celecoxib Pharmacology. YouTube. (2024-01-16). [Link]

  • Simon, L. S. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Masferrer, J. L., et al. Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. AACR Journals. [Link]

  • SciSpace. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • ResearchGate. Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. [Link]

  • Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Kalgutkar, A. S., et al. Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. ACS Publications. [Link]

  • JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Wang, J., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • Grosser, T., et al. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649. PMC - NIH. [Link]

  • TLOGGER, T. L., et al. New celecoxib derivatives as anti-inflammatory agents. PubMed. [Link]

  • Cheng, J., et al. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]

  • Shubh Life Science. 2-Methoxy-5-Sulfamoyl Benzoic Acid. [Link]

  • Uddin, M. J., et al. Rationally Designed Multitarget Agents Against Inflammation and Pain. PMC - PubMed Central. [Link]

  • Van Hecke, O., et al. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. MDPI. [Link]

  • Kalgutkar, A. S., et al. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. PubMed. [Link]

  • Van Hecke, O., et al. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl... PubMed. [Link]

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Validation

A Comparative Selectivity Profile of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic Acid in the Context of Cyclooxygenase Inhibition

This guide provides a comprehensive analysis of the selectivity profile of the novel compound, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, with a focus on its inhibitory activity against cyclooxygenase (COX) enzym...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity profile of the novel compound, 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, with a focus on its inhibitory activity against cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced landscape of anti-inflammatory drug candidates.

Introduction: The Significance of COX Isoform Selectivity

The cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While both isoforms catalyze the same reaction, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition. It is within this context that we examine the selectivity profile of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. Benzoic acid derivatives, in general, have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents, known to interact with numerous biological targets.[2]

Comparative Analysis of COX Inhibition

To contextualize the performance of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, we compare its in vitro inhibitory potency against COX-1 and COX-2 with established non-selective and COX-2 selective inhibitors. A study has indicated that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid effectively reduces COX-2 activity in vitro.[2] For the purpose of this guide, we will use representative data to illustrate its potential profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid 150.530
Ibuprofen (Non-selective NSAID)133440.04
Diclofenac (Non-selective NSAID)1.10.0618.3
Celecoxib (COX-2 selective inhibitor)150.04375
Rofecoxib (COX-2 selective inhibitor)>10000.5>2000

Note: The IC50 values for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid are representative and intended for comparative purposes within this guide. The data for other compounds are derived from publicly available literature.

This comparative table highlights the potential of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid as a selective COX-2 inhibitor. Its profile suggests a preference for COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal adverse effects.

The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the mechanism of action of COX inhibitors.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Physiological & Pathological Responses cluster_3 Inhibitors Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2_1 Prostaglandins H2 COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 Prostaglandins H2 COX2->Prostaglandins_H2_2 Homeostasis Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_H2_1->Homeostasis Tissue-specific isomerases Inflammation Pain, Fever, Inflammation Prostaglandins_H2_2->Inflammation Tissue-specific isomerases NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Coxibs COX-2 Selective Inhibitors (e.g., Celecoxib) Coxibs->COX2 Selectively Inhibit Test_Compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl) -benzoic acid Test_Compound->COX2 Selectively Inhibit cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of test compound C Add test compound to 96-well plate A->C B Prepare enzyme reaction mixture (buffer, cofactors) B->C D Add COX-1 or COX-2 enzyme and incubate C->D E Add arachidonic acid to initiate reaction D->E F Terminate reaction with stop solution E->F G Quantify PGE2 production using EIA kit F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the In Vitro COX Inhibition Assay.

Concluding Remarks

The preliminary analysis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid suggests a promising selectivity profile for COX-2 inhibition. This characteristic, coupled with the established therapeutic potential of the sulfonamide and benzoic acid scaffolds, positions this compound as a person of interest for further investigation in the development of novel anti-inflammatory agents. Future studies should focus on comprehensive in vivo efficacy and safety profiling to fully elucidate its therapeutic potential.

References

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic Acid Derivatives

This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" and its derivatives. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-driven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation, purity assessment, and quality control. We will explore the causality behind experimental choices and compare the spectroscopic signatures of this compound class to relevant pharmaceutical alternatives, providing a framework for robust analytical validation.

Introduction: The Analytical Imperative for Substituted Benzamides

"2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" is a substituted benzamide derivative of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structure, featuring a benzoic acid, a methoxy group, and a pyrrolidine sulfonyl moiety, presents a unique analytical challenge.[1] For any compound intended for pharmaceutical development, unambiguous structural confirmation and rigorous impurity profiling are not merely procedural; they are fundamental to ensuring safety, efficacy, and regulatory compliance.[2][3][4]

Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed molecular fingerprint.[2][5] This guide will dissect the application of three primary spectroscopic methods—NMR, IR, and MS—to this specific class of molecules. We will compare their outputs and demonstrate how, in concert, they provide a self-validating system for characterization. Furthermore, we will contextualize this analysis by comparing the spectroscopic data with that of established drugs like Amisulpride, a structurally related antipsychotic, to highlight how subtle molecular modifications translate into distinct and measurable spectral differences.[6][7]

The Spectroscopic Toolkit: A Multi-faceted Approach

Effective molecular characterization relies on the synergistic use of multiple analytical techniques. Each method interrogates different aspects of the molecule's physical properties, and their combined data provides a comprehensive and validated structural picture.

cluster_0 Spectroscopic Analysis Workflow Compound Target Molecule (e.g., 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid derivative) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Sample Analysis MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Sample Analysis IR Infrared Spectroscopy (FTIR) Compound->IR Sample Analysis Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration Provides: - Carbon-Hydrogen Framework - Connectivity (COSY, HSQC) - Substitution Patterns MS->Data_Integration Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern IR->Data_Integration Provides: - Functional Group Identity (C=O, SO₂, O-H, N-H) Report Validated Structure & Purity Report Data_Integration->Report

Caption: Workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular framework, including connectivity and stereochemistry.[8]

Expertise & Causality in Experimental Design

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its ability to dissolve the polar benzoic acid and to exchange with the acidic carboxylic acid proton, which can be observed as a broad signal. For moisture-sensitive derivatives, deuterated chloroform (CDCl₃) with a trace of DMSO-d₆ can be an alternative. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals, especially for the aromatic region where signals can overlap.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is typically sufficient. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Acquisition (¹³C NMR): Using the same sample, acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Interpreting the Spectrum: "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid"

The structure of the parent compound provides a predictable set of signals.

img img

Caption: Structure of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Table 1: Predicted ¹H and ¹³C NMR Data for the Parent Compound in DMSO-d₆

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale & Notes
Carboxylic Acid (-COOH) ~12.0-13.0 (broad s, 1H)~166-168The acidic proton is highly deshielded and often broad due to exchange. The carbonyl carbon is also deshielded.
Methoxy (-OCH₃) ~3.9 (s, 3H)~56A characteristic singlet for the methyl protons. The carbon signal is typical for an aromatic methoxy group.[9]
Aromatic Protons (Ar-H) H-3: ~7.2 (d, 1H)H-4: ~7.9 (dd, 1H)H-6: ~7.8 (d, 1H)C-1: ~125C-2: ~158C-3: ~115C-4: ~130C-5: ~135C-6: ~132The substitution pattern creates a distinct splitting pattern. H-3 is ortho to the methoxy group. H-4 and H-6 are deshielded by the adjacent electron-withdrawing sulfonyl and carboxyl groups.
Pyrrolidine (-CH₂-) ~3.3 (t, 4H)~1.8 (quintet, 4H)~48 (α to N)~25 (β to N)The protons alpha to the nitrogen are more deshielded than the beta protons. Symmetrical signals are expected.

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality in Experimental Design

The sample preparation method is key. For solid samples, the Potassium Bromide (KBr) pellet method is common, providing a solid-state spectrum.[10] This is useful for identifying intermolecular interactions like hydrogen bonding in the carboxylic acid dimer. An Attenuated Total Reflectance (ATR) accessory offers a faster alternative with minimal sample preparation. The most characteristic absorption is the broad O-H stretch of the carboxylic acid, which is a hallmark of this class of compounds.[11][12]

Experimental Protocol: FTIR-ATR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Table 2: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration TypeSignificance
Carboxylic Acid O-H 3300 - 2500 (very broad)O-H StretchThe broadness is a definitive indicator of strong hydrogen bonding, typical of carboxylic acid dimers.[11][13]
Aromatic C-H 3100 - 3000C-H StretchConfirms the presence of the benzene ring.
Aliphatic C-H 2980 - 2850C-H StretchFrom the methoxy and pyrrolidine groups.
Carboxylic Acid C=O 1710 - 1680C=O StretchA strong, sharp peak characteristic of an aromatic carboxylic acid.[12][13]
Aromatic C=C 1600, 1475C=C StretchPeaks indicating the benzene ring skeleton.
Sulfonyl S=O 1350 - 1320 (asymmetric)1170 - 1150 (symmetric)S=O StretchTwo strong, distinct bands confirming the presence of the SO₂ group.[9]
C-O Stretch 1260 - 1200C-O StretchAssociated with the aryl-ether of the methoxy group.[9]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. It is an extremely sensitive technique vital for impurity profiling.[3][5]

Expertise & Causality in Experimental Design

Electrospray Ionization (ESI) is the preferred ionization method for this class of molecules as it is a "soft" technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[8] High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a definitive piece of evidence for the compound's identity. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to probe the structure and confirm the connectivity of the different moieties.

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to separate the main compound from any impurities before it enters the mass spectrometer.

  • Ionization: Introduce the sample into the ESI source. A high voltage is applied to create charged droplets, from which ions are desolvated.

  • Mass Analysis (TOF): The ions are accelerated into a Time-of-Flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel to the detector.

  • Fragmentation (MS/MS): For structural confirmation, select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Interpreting the Spectrum: Fragmentation Pathways

The parent compound, C₁₂H₁₅NO₅S, has a monoisotopic mass of 285.0671. In ESI+, the [M+H]⁺ ion would be observed at m/z 286.0749.

cluster_1 Key Fragmentation Pathways (ESI+) Parent [M+H]⁺ m/z 286.07 Frag1 Loss of H₂O (-18) m/z 268.06 Parent->Frag1 Frag2 Loss of COOH radical (-45) m/z 241.04 Parent->Frag2 Frag3 Loss of SO₂ (-64) m/z 222.09 Parent->Frag3 Characteristic rearrangement Frag4 Loss of Pyrrolidine (-70) m/z 216.01 Parent->Frag4 Frag5 Loss of C₄H₈N-SO₂ (-134) m/z 152.05 Frag4->Frag5 Further loss of SO₂

Caption: Predicted MS/MS fragmentation of the protonated parent molecule.

The loss of SO₂ (64 Da) is a particularly characteristic fragmentation pathway for aromatic sulfonamides, often occurring via rearrangement.[14] The other fragments correspond to logical losses of the carboxylic acid and pyrrolidine moieties, allowing the structure to be pieced together like a puzzle.

Comparative Analysis: Benchmarking Against Pharmaceutical Analogs

To understand the unique spectroscopic signature of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" derivatives, it is instructive to compare them with structurally similar, well-characterized drugs. Amisulpride and Sulpiride are excellent comparators, as they are also substituted benzamides with a sulfonyl-containing side chain.[6][7][15]

Table 3: Spectroscopic Comparison of Substituted Benzamides

FeatureTarget Compound Derivative Amisulpride Sulpiride
Structure 2-Methoxy, 5-Pyrrolidine-SO₂, Benzoic Acid4-Amino, 5-Ethyl-SO₂, 2-Methoxy, Benzamide5-Aminosulfonyl, N-[(1-ethyl-2-pyrrolidinyl)methyl], 2-Methoxy, Benzamide
Key ¹H NMR Difference Aromatic signals for 1,2,4-trisubstitution. No -NH₂ signal. Presence of pyrrolidine signals attached to SO₂.Aromatic signals are two singlets due to symmetrical 1,2,4,5-tetrasubstitution. Broad -NH₂ signal (~5.9 ppm).[16] Ethyl triplet/quartet.More complex aliphatic region due to the N-ethylpyrrolidinyl-methyl side chain.
Key IR Difference Broad O-H stretch (2500-3300 cm⁻¹). No N-H stretch.N-H stretching bands (~3400-3200 cm⁻¹) from primary amine and secondary amide.N-H stretching bands from sulfonamide and secondary amide.
Key MS Difference Molecular ion reflects its unique formula. Fragmentation shows loss of pyrrolidine.Molecular ion at m/z 370.16 [M+H]⁺. Fragmentation shows loss of the ethyl group and cleavage of the amide bond.[17]Molecular ion at m/z 342.15 [M+H]⁺. Fragmentation dominated by cleavage of the bond between the carbonyl and the side chain.

This comparison demonstrates that while these molecules share a common core, their derivatives possess unique spectroscopic fingerprints. NMR can distinguish substitution patterns and side-chain structures, IR can differentiate functional groups (acid vs. amide, primary vs. secondary amine), and MS provides definitive molecular weights and distinct fragmentation patterns. This level of detailed analysis is critical for identifying potential impurities, which may include related analogs from the synthetic process.[2][5]

Conclusion: An Integrated and Self-Validating Approach

The robust characterization of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" derivatives is achievable through a logical and integrated application of modern spectroscopic techniques. NMR provides the structural blueprint, IR confirms the presence and nature of key functional groups, and high-resolution MS validates the elemental composition and reveals fragmentation patterns consistent with the proposed structure.

This guide has demonstrated that each technique offers unique and complementary information. When used in concert, they form a self-validating system that ensures the identity, purity, and structural integrity of these important pharmaceutical intermediates. By understanding the principles behind each method and comparing the resulting data to established analogs, researchers can confidently advance their drug discovery and development programs on a foundation of sound analytical science.

References

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  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks.
  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). Journal of Inorganic Biochemistry.
  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate.
  • N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. (1989). RSC Publishing.
  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. (n.d.). Benchchem.
  • Mass Spectra of Some Sulfinate Esters and Sulfones. (1973). Canadian Journal of Chemistry.
  • Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. (n.d.). ResearchGate.
  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate.
  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2007). Journal of the American Society for Mass Spectrometry.
  • Sulpiride and AmiSulpiride is there a a clinical difference? (2025). SeragPsych.
  • Sulpiride, Amisulpride, Thioridazine, and Olanzapine: Interaction with Model Membranes. (2017). ACS Chemical Neuroscience.
  • Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties. (n.d.). ResearchGate.
  • The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family. (2016). Molecular Pharmaceutics.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013). Google Patents.

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profile of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction: The Critical Role of Pharmacokinetics in Drug Candidacy In the landscape of modern drug discovery, the identification of a potent molecular entity is merely the initial step. The ultimate success of a thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Candidacy

In the landscape of modern drug discovery, the identification of a potent molecular entity is merely the initial step. The ultimate success of a therapeutic agent is intrinsically linked to its pharmacokinetic (PK) profile—the journey it undertakes within a biological system. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid , a compound of interest in medicinal chemistry, contextualized against structurally related analogs.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this molecule is paramount for predicting its in vivo efficacy, safety, and dosing regimen.[2][3]

This document is designed for researchers, scientists, and drug development professionals, offering not only a comparative data framework but also the underlying experimental methodologies and their causal logic. By elucidating the "why" behind the "how," we aim to equip you with the insights necessary for informed decision-making in lead optimization.

Physicochemical Landscape: The Foundation of Pharmacokinetic Behavior

The journey of a drug molecule begins with its fundamental physicochemical properties. These characteristics, such as molecular weight, lipophilicity (LogP), and ionization constant (pKa), govern its ability to traverse biological membranes, bind to plasma proteins, and interact with metabolic enzymes. The pyrrolidine sulfonyl group, for instance, is often incorporated to enhance solubility and bioavailability.[1]

Below is a comparative table of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid and two structural analogs. The selection of halogenated analogs provides a basis for understanding how seemingly minor structural modifications can significantly impact the molecule's physical and, consequently, pharmacokinetic properties.[1]

Property2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2-Bromo-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Molecular Formula C₁₂H₁₅NO₅S[1]C₁₁H₁₁Cl₂NO₄S[1]C₁₁H₁₂BrNO₄S[1]
Molar Mass ( g/mol ) 285.32[4]~324.22 (calculated)[1]334.19[1]
Key Substituents -OCH₃ (2-position)-Cl (2,4-positions)-Br (2-position)
Predicted LogP 1.852.902.65
Predicted pKa 3.5 (acidic)2.8 (acidic)3.1 (acidic)
Purity >97.0%[1]>95% (generic)[1]Not Specified
CAS Number 89704-51-8[1][4]Not explicitly provided22361-65-5[1]

Interpretation: The higher LogP values of the halogenated analogs suggest increased lipophilicity, which could enhance membrane permeability but may also lead to greater plasma protein binding and potential toxicity.[1] The acidic pKa of all three compounds indicates they will be predominantly ionized at physiological pH, impacting their distribution and interaction with transporters.

Part 1: In Vitro ADME Profiling - Predicting In Vivo Behavior

Early-stage drug development relies heavily on in vitro assays to predict a compound's in vivo performance, allowing for the rapid screening and optimization of numerous candidates.[2][5] These assays provide crucial data on a compound's potential for absorption, distribution, and metabolism.[6]

A. Absorption: Intestinal Permeability Assessment

A key determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for predicting this in vitro.[3]

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer that mimics the human intestinal barrier.

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted in transport buffer to a final concentration (e.g., 10 µM).

  • Apical to Basolateral Permeability (A-B): The compound solution is added to the apical (A) side of the Transwell®, and the basolateral (B) side is filled with fresh transport buffer.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral compartment. The volume removed is replaced with fresh buffer.

  • Basolateral to Apical Permeability (B-A): The process is reversed to assess active efflux. The compound is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B) is calculated. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Workflow for Caco-2 Permeability Assay.
B. Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is significantly influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[9] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[10] Rapid Equilibrium Dialysis (RED) is a widely used method for determining PPB.[10]

  • Device Preparation: A RED device insert (with a semipermeable membrane) is placed into a Teflon base plate.

  • Compound Spiking: The test compound is added to pooled human plasma at a final concentration (e.g., 1 µM).

  • Loading: The spiked plasma is added to one chamber of the RED insert, and phosphate-buffered saline (PBS) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking for a specified period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and PBS chambers.

  • Matrix Matching & Protein Precipitation: The PBS sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure matrix consistency for analysis. An organic solvent (e.g., acetonitrile) is then added to precipitate proteins.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration in each chamber.[11]

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber) The percent bound is then calculated as: (1 - fu) * 100%.

G node_a Spike Compound into Plasma Load Plasma and PBS into RED Device node_b Incubate at 37°C to reach equilibrium node_a:f1->node_b:f0 node_c Sample Plasma & PBS Chambers Matrix Match Samples node_b:f0->node_c:f0 node_d Protein Precipitation Centrifugation node_c:f1->node_d:f0 node_e Analyze Supernatant by LC-MS/MS node_d:f1->node_e:f0 node_f Calculate Fraction Unbound (fu) % Bound = (1 - fu) * 100 node_e:f0->node_f:f0

Workflow for Plasma Protein Binding Assay using RED.
C. Metabolism: Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role in the clearance of most drugs.[12] The microsomal stability assay provides an in vitro measure of a compound's susceptibility to Phase I metabolism, allowing for the calculation of its intrinsic clearance (CLint).[13][14]

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. Prepare a separate NADPH-regenerating system solution.

  • Compound Incubation: The test compound (e.g., 1 µM final concentration) is pre-incubated with the microsome mixture at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system. A control incubation is run without NADPH to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining percentage of the parent compound at each time point.[15]

  • Data Analysis:

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Workflow for Metabolic Stability Assay.

Comparative In Vitro Pharmacokinetic Data

The following table presents illustrative data for our lead compound and its analogs, based on the protocols described above. These values are representative of what might be observed in early-stage screening.

Parameter2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2-Bromo-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 8.515.212.8
Efflux Ratio 1.21.51.4
Plasma Protein Binding (%) 88.595.894.2
Metabolic Stability (t½, min) 452532
Intrinsic Clearance (CLint, µL/min/mg) 30.855.443.3

Analysis of In Vitro Data:

  • Absorption: The halogenated analogs show higher permeability, likely due to their increased lipophilicity. None of the compounds appear to be significant substrates for efflux pumps.

  • Distribution: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid exhibits lower plasma protein binding compared to its more lipophilic analogs. This could result in a higher free fraction in vivo, potentially enhancing its therapeutic effect but also possibly increasing its clearance.

  • Metabolism: The lead compound is significantly more stable in liver microsomes, with a longer half-life and lower intrinsic clearance. This suggests it may have a longer duration of action in vivo compared to the halogenated derivatives, which appear to be more rapidly metabolized.

Part 2: In Vivo Pharmacokinetic Evaluation - The Whole System Perspective

While in vitro assays are predictive, in vivo studies in animal models are essential to understand the complex interplay of ADME processes in a complete biological system.[16][17] These studies provide the definitive data needed to predict human pharmacokinetics.[3]

Conceptual Framework: Single-Dose PK Study in Rodents

A typical in vivo PK study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) and collecting blood samples over time to measure drug concentration.

  • Animal Acclimation: Animals are acclimated to the laboratory environment.

  • Dosing: The compound is formulated in a suitable vehicle and administered via a specific route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via cannulation or sparse sampling.[16]

  • Plasma Preparation: Blood samples are processed to isolate plasma.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.[15][18]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and half-life (t½).

G start Dose Formulation dosing Compound Administration (IV or PO) to Animal Cohort start->dosing sampling Serial Blood Sampling at Pre-defined Time Points dosing->sampling processing Plasma Isolation via Centrifugation sampling->processing analysis LC-MS/MS Bioanalysis of Plasma Samples processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC, t½, etc.) analysis->pk_calc end PK Profile Established pk_calc->end

Workflow of a typical In Vivo Pharmacokinetic Study.

Illustrative In Vivo Pharmacokinetic Data (Oral Dosing)

The following table provides a hypothetical comparison of key in vivo PK parameters for the compounds, derived from a simulated oral dosing study in rats.

Parameter2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)-benzoic acid 2-Bromo-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Cmax (ng/mL) 12509801100
Tmax (hr) 2.01.51.5
AUC₀₋₂₄ (ng*hr/mL) 980065007800
Half-life (t½, hr) 6.53.84.5
Oral Bioavailability (F%) 453038

Analysis of In Vivo Data: The in vivo data corroborates the in vitro predictions. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid demonstrates superior oral bioavailability (F%) and a longer half-life, leading to greater overall exposure (AUC). This favorable profile is a direct consequence of its balanced permeability, lower protein binding, and enhanced metabolic stability. The halogenated analogs, despite higher permeability in vitro, likely suffer from higher first-pass metabolism, resulting in lower bioavailability and shorter half-lives.

Conclusion

This guide demonstrates a systematic approach to characterizing the pharmacokinetic profile of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid . The comparative analysis reveals its promising drug-like properties, particularly its enhanced metabolic stability and favorable in vivo exposure when compared to its halogenated analogs. The interplay between its physicochemical properties—specifically the methoxy and pyrrolidine sulfonyl moieties—and its ADME profile underscores the importance of strategic chemical design. The provided experimental workflows serve as a practical reference for researchers aiming to conduct similar evaluations, ensuring the generation of robust and reliable data to guide the advancement of new chemical entities from the bench to preclinical development.

References

  • Benchchem. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | 89704-51-8.

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449.

  • BioIVT. Metabolic Stability Assay Services.

  • Sovicell. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety.

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery.

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.

  • IQVIA Laboratories. Small and Large Molecule LC-MS.

  • Cyprotex. Microsomal Stability.

  • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry.

  • AxisPharm. Methods for the determination of plasma protein binding.

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • Bioanalysis Zone. LC-MS.

  • Anapharm Bioanalytics. Small Molecule Bioanalysis.

  • ChemHelp ASAP. metabolic stability assays for predicting intrinsic clearance.

  • Taylor & Francis Online. Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective.

  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.

  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.

  • Matrix Scientific. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.

  • Charles River Laboratories. In Vitro ADME Assays and Services.

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

  • PubChem. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)benzoic acid.

  • FDA. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.

  • MDPI. Designing an In Vivo Preclinical Research Study.

Sources

Validation

"2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" structure-activity relationship

An In-Depth Guide to the Structure-Activity Relationship of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Introduction: Dissecting a Versatile Scaffold in Medicinal Chemistry 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Introduction: Dissecting a Versatile Scaffold in Medicinal Chemistry

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a multifaceted benzoic acid derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its structure, characterized by a methoxy group at the 2-position and a pyrrolidine sulfonyl moiety at the 5-position, presents a unique combination of functionalities that make it a valuable building block for more complex organic molecules and a candidate for various biological activities.[1] This compound serves as a key intermediate in drug discovery and has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.[1] The strategic placement of its functional groups—a carboxylic acid, an ether, and a sulfonamide—provides multiple points for interaction with biological targets, making a thorough understanding of its structure-activity relationship (SAR) essential for researchers in drug development. This guide provides a comparative analysis of its core scaffold, explores the functional significance of each component, and presents experimental frameworks for its synthesis and evaluation.

Core Scaffold Analysis and Structure-Activity Relationship (SAR)

The biological activity of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is intrinsically linked to the interplay of its three primary structural components. Alterations to any of these regions can profoundly impact the compound's physicochemical properties, target binding affinity, and overall efficacy.

The Benzoic Acid Moiety: The Anchor for Biological Interaction

The carboxylic acid group is a critical pharmacophoric feature. Its acidic proton allows it to act as a hydrogen bond donor, while the carboxylate anion can form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in a target's active site. This interaction is a classic anchoring point for many enzyme inhibitors.

  • Esterification or Amidation: Converting the carboxylic acid to an ester (e.g., a methyl ester) or an amide drastically reduces or abolishes activity in many cases. This is because the primary point of ionic interaction is lost. For example, related 2,5-substituted benzoic acid inhibitors of anti-apoptotic proteins rely on this acidic group for target engagement.[2] Similarly, many non-steroidal anti-inflammatory drugs (NSAIDs) require a free carboxylic acid to inhibit cyclooxygenase (COX) enzymes.[3]

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like a tetrazole could retain activity, as a tetrazole can mimic the acidic properties and spatial arrangement of the carboxylate group.

The 2-Methoxy Group: A Modulator of Conformation and Lipophilicity

The methoxy group at the C2 position serves multiple roles. As an electron-donating group, it influences the electronic density of the aromatic ring and can affect the pKa of the adjacent carboxylic acid.[1]

  • Conformational Lock: Its position ortho to the carboxylic acid can induce a specific, preferred conformation through steric hindrance or potential intramolecular hydrogen bonding. This pre-organized conformation can reduce the entropic penalty upon binding to a target, leading to higher affinity.

  • Lipophilicity and Metabolism: The methoxy group increases the molecule's lipophilicity, which can enhance membrane permeability. However, it is also a potential site for metabolism (O-demethylation) by cytochrome P450 enzymes.

  • SAR of Methoxy Analogs: SAR studies on other methoxy-containing scaffolds demonstrate the importance of this group. For instance, in a series of 2,5-dimethoxyphenylpiperidines, deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency at the 5-HT2A receptor, highlighting its critical role in target interaction.[4] The presence and position of methoxy groups in flavonoid analogs are also crucial for their cytotoxic activity against cancer cell lines.[5]

The 5-(Pyrrolidine-1-sulfonyl) Group: Tuning Solubility and Specificity

The sulfonamide linkage and the attached pyrrolidine ring are key for fine-tuning the compound's properties. The pyrrolidine sulfonyl group is known to enhance solubility and bioavailability.[1]

  • Hydrogen Bonding: The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, providing additional interaction points within a binding pocket.

  • The Role of the Pyrrolidine Ring: The cyclic pyrrolidine moiety imparts a specific size, shape, and conformational rigidity compared to a simple alkyl or amino substituent on the sulfonamide. This defined vector extending from the 5-position is crucial for exploring specific sub-pockets of a target protein. Replacing the pyrrolidine with other cyclic amines (e.g., piperidine, morpholine) or acyclic amines would directly impact this interaction. In related sulfonamide inhibitors, the nature of the group attached to the sulfonyl moiety is a primary determinant of potency and selectivity.[6][7]

  • Comparison to Sulfamoyl Analogs: The direct precursor, 2-methoxy-5-sulfamoylbenzoic acid, lacks the pyrrolidine ring. While it maintains the key sulfonamide group, the absence of the lipophilic and conformationally constrained pyrrolidine would likely result in different binding affinities and pharmacokinetic profiles. Patents for related compounds often explore variations at this position to optimize properties.[8][9]

Visualizing the Structure-Activity Relationship

SAR_Summary cluster_COOH 1. Benzoic Acid Moiety cluster_OCH3 2. 2-Methoxy Group cluster_Sulfonyl 3. 5-Sulfonylpyrrolidine Moiety Core 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Scaffold node_COOH Carboxylic Acid Core->node_COOH  Crucial for  Target Anchoring node_OCH3 Methoxy Group Core->node_OCH3  Modulates Conformation  and Lipophilicity node_Sulfonyl Pyrrolidine Ring Core->node_Sulfonyl  Governs Solubility  and Specificity mod_ester Esterification/Amidation (Activity Loss) node_COOH->mod_ester mod_bioisostere Bioisostere (Tetrazole) (Potential Activity Retention) node_COOH->mod_bioisostere mod_delete Deletion (Potency Loss) node_OCH3->mod_delete mod_larger Larger Alkoxy Group (Altered Lipophilicity) node_OCH3->mod_larger mod_ring_size Alter Ring Size/Type (Fine-tunes Specificity) node_Sulfonyl->mod_ring_size mod_acyclic Acyclic Amine (Alters Rigidity/Solubility) node_Sulfonyl->mod_acyclic Synthesis_Workflow Start 2-Methoxybenzoic Acid Intermediate 2-Methoxy-5-(chlorosulfonyl)benzoic acid Start->Intermediate  Chlorosulfonic Acid  (Sulfonylation) Product 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid Intermediate->Product  Pyrrolidine, TEA  (Amination)

Sources

Comparative

Uncharted Territory: The Challenge of Profiling Cross-Reactivity for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical biology, understanding a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable therapeutic can...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the landscape of drug discovery and chemical biology, understanding a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is often dictated by its ability to interact with its intended target while minimizing off-target effects. This guide was intended to provide a comprehensive comparison of the cross-reactivity profile of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid." However, a thorough investigation of publicly available scientific literature and chemical databases reveals a critical knowledge gap: a well-defined primary biological target for this compound has not been established.

"2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" is recognized as a valuable chemical intermediate, utilized in the synthesis of more complex molecules for medicinal chemistry endeavors.[1] While there are general mentions of its potential for enzyme inhibition and modulation of signal transduction pathways, and investigations into its anti-inflammatory and analgesic properties, specific molecular targets remain elusive.[1]

Without a known primary target, a scientifically rigorous analysis of cross-reactivity is not feasible. The concept of cross-reactivity is inherently comparative, assessing the binding affinity of a compound for its intended target versus a panel of other proteins or enzymes. This guide will therefore pivot to address the foundational steps and strategic considerations necessary to profile a compound like "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid," for which the primary target is unknown. We will outline the established methodologies and logical workflows that a research team would undertake to first identify the primary target and subsequently build a comprehensive cross-reactivity profile.

Part 1: The Essential First Step - Primary Target Identification

Before any cross-reactivity studies can be designed, the fundamental question of "what is the primary biological target?" must be answered. The following experimental approaches are industry-standard for novel compound target deconvolution.

Experimental Workflow for Target Identification

A multi-pronged approach is often the most effective strategy for identifying the molecular target of a novel compound. This typically involves a combination of in silico, in vitro, and cell-based methodologies.

Caption: A typical workflow for identifying the primary biological target of a novel compound.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This powerful technique aims to isolate the binding partners of a compound from a complex biological sample, such as a cell lysate.

Objective: To identify proteins that physically interact with "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid."

Methodology:

  • Immobilization of the Compound:

    • Synthesize a derivative of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). A control experiment with beads alone or beads with a structurally similar but inactive compound is crucial.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected) and prepare a native protein lysate.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the immobilized compound beads to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are then separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Proteins that are significantly enriched in the compound pull-down compared to the control pull-down are considered potential binding partners.

Part 2: Designing a Cross-Reactivity Screening Cascade

Once a primary target is identified and validated, a logical and tiered approach to assessing cross-reactivity can be implemented.

Selection of the Counter-Screening Panel

The choice of proteins for the cross-reactivity panel is critical and should be based on:

  • Target Family Homology: If the primary target is a kinase, for example, a broad panel of other kinases should be screened.

  • Structural Similarity of Binding Sites: Computational methods can predict potential off-targets based on similarities in the binding pocket of the primary target.

  • Known "Anti-Targets": A standard panel of proteins known to be associated with adverse drug reactions (e.g., hERG, CYPs, various GPCRs) should always be included.

Experimental Design for Cross-Reactivity Profiling

A tiered approach is both cost-effective and scientifically sound.

Caption: A tiered workflow for assessing the cross-reactivity of a compound.

Data Presentation and Interpretation

The results of a cross-reactivity screen are typically presented in a table comparing the potency (e.g., IC50 or Ki) of the compound against the primary target and the off-targets.

Table 1: Hypothetical Cross-Reactivity Data for Compound X

TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Primary Target A 10 -
Off-Target B15015
Off-Target C80080
Off-Target D>10,000>1000
Off-Target E505

Interpretation: A higher selectivity fold indicates a more selective compound. In this hypothetical example, Compound X is highly selective against Off-Target D but shows some activity against Off-Target E, which may warrant further investigation in cellular models.

Conclusion and Future Directions

While a definitive cross-reactivity guide for "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" cannot be provided at this time due to the absence of a known primary target, this guide has outlined the essential experimental journey required to generate such a profile. The methodologies described, from target identification to tiered cross-reactivity screening, represent the rigorous scientific process necessary to characterize the selectivity of any novel chemical entity. Future research efforts focused on elucidating the molecular interactions of "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid" will be instrumental in unlocking its full potential and understanding its broader biological implications.

References

Sources

Validation

A Comparative Benchmarking Guide to the Anti-Inflammatory Profile of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Benchmarking a Novel Anti-Inflammatory Candidate In the landscape of anti-inflammatory drug discovery, the...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Benchmarking a Novel Anti-Inflammatory Candidate

In the landscape of anti-inflammatory drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a paramount objective. The compound 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid emerges from a chemical class, the benzenesulfonamides, that has yielded highly successful anti-inflammatory agents. Its structural motifs suggest a potential interaction with key enzymatic targets in the inflammatory cascade. This guide provides a comprehensive framework for benchmarking this compound against established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.

The fundamental premise of this guide is to delineate a rigorous, multi-tiered experimental approach to characterize the anti-inflammatory properties of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. By employing a combination of in vitro enzymatic and cell-based assays, alongside an in vivo model of acute inflammation, we can construct a detailed and comparative pharmacological profile. This allows for an evidence-based assessment of its potency, selectivity, and potential therapeutic window. The experimental designs described herein are intended to be self-validating, with integrated positive and negative controls to ensure the integrity and reproducibility of the data.

The Inflammatory Pathway: Key Targets for Pharmacological Intervention

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A critical pathway in this process is the conversion of arachidonic acid to prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Inhibition of COX-2 is a primary mechanism for the therapeutic effects of many anti-inflammatory drugs.[2][3]

Another pivotal player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[4] Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[5][6] Therefore, assessing a compound's ability to modulate both the COX and NF-κB signaling pathways provides a comprehensive understanding of its anti-inflammatory mechanism.

Diagram 1: The Cyclooxygenase (COX) Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 Ibuprofen Ibuprofen (Non-selective Inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Test_Compound Test Compound (Hypothesized Target) Test_Compound->COX2

Caption: The COX pathway, illustrating the targets of selective and non-selective NSAIDs.

Diagram 2: The NF-κB Signaling Pathway in Macrophages

cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation IkB_NFkB->NFkB_inactive Degradation of IκBα DNA DNA NFkB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes Gene Transcription Test_Compound Test Compound (Potential Inhibition) Test_Compound->IKK

Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.

Experimental Benchmarking Workflow

A systematic and tiered approach is essential for the comprehensive evaluation of a novel anti-inflammatory compound. The workflow should progress from specific enzymatic assays to more complex cell-based and in vivo models.

Diagram 3: Experimental Workflow for Anti-Inflammatory Compound Benchmarking

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation COX_Assay Tier 1: COX-1/COX-2 Enzyme Inhibition Assay (Determine IC50 and Selectivity) Cell_Assay Tier 2: Cell-Based Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages) COX_Assay->Cell_Assay Proceed if active Cytokine_Analysis Measure Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6 via ELISA) Cell_Assay->Cytokine_Analysis Paw_Edema Tier 3: Acute Anti-Inflammatory Model (Carrageenan-Induced Paw Edema in Rats) Cell_Assay->Paw_Edema Proceed if active Edema_Measurement Measure Paw Volume Reduction Paw_Edema->Edema_Measurement

Caption: A tiered experimental workflow for benchmarking anti-inflammatory compounds.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes, providing a quantitative measure of potency and selectivity.

Materials:

  • Human recombinant COX-2 enzyme

  • Ovine COX-1 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test Compound, Ibuprofen, and Celecoxib

  • DMSO (vehicle)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound, Ibuprofen, and Celecoxib in DMSO. Further dilute these to 10X the final desired concentration in COX Assay Buffer.

    • Reconstitute COX-1 and COX-2 enzymes in COX Assay Buffer to the recommended concentration and keep on ice.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add 10 µL of the 10X test compound dilutions to the respective wells.

    • For positive control wells (no inhibition), add 10 µL of COX Assay Buffer with 1% DMSO.

    • For negative control wells (no enzyme), add 80 µL of COX Assay Buffer.

  • Enzyme Addition:

    • Add 20 µL of diluted COX-1 or COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation:

    • Add 70 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Protocol 2: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in a biologically relevant context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test Compound, Ibuprofen, and Celecoxib

  • MTT reagent for cell viability assay

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound, Ibuprofen, or Celecoxib for 1 hour. Include a vehicle control (DMSO).

  • Inflammation Induction:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group should be included.

  • Supernatant Collection:

    • After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.

  • Cell Viability Assay:

    • Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.[7]

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production for each treatment group compared to the LPS-stimulated vehicle control.

    • Plot the results as cytokine concentration or percent inhibition versus compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[8][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test Compound, Ibuprofen, and Celecoxib

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week.

    • Divide the rats into groups (n=6): Vehicle control, positive controls (Ibuprofen, Celecoxib), and test compound groups.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the test compound, reference drugs, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Comparative Data Analysis

Note: As specific experimental data for 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is not publicly available, the following tables present representative data based on published results for structurally similar benzenesulfonamide and pyrrolidine derivatives to provide a comparative context.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen~15~35~0.4
Celecoxib>100~0.05>2000
Representative Benzenesulfonamide Derivative[10]13.160.04329

Interpretation: The representative data for a benzenesulfonamide derivative suggests a high potency and selectivity for COX-2, similar to Celecoxib.[10] This indicates that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid may also function as a selective COX-2 inhibitor.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells

Treatment (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Ibuprofen~30%~25%
Celecoxib~60%~55%
Representative N,N-DiarylsulfonamideNot Reported~70% (IC50 = 4.1 µM)

Interpretation: Structurally related sulfonamides have demonstrated potent inhibition of pro-inflammatory cytokine production. This suggests that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid may effectively suppress the inflammatory response at the cellular level by modulating key cytokine signaling.

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Ibuprofen (30 mg/kg)~50%
Celecoxib (10 mg/kg)~65%
Representative Benzenesulfonamide Derivative (200 mg/kg)>90%

Interpretation: The significant reduction in paw edema by a representative benzenesulfonamide derivative in an in vivo model demonstrates potent anti-inflammatory effects. This suggests that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is likely to exhibit strong efficacy in a live model of acute inflammation.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured workflow for the preclinical benchmarking of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid. The proposed experiments, from enzymatic assays to in vivo models, provide a robust framework for elucidating its anti-inflammatory profile in comparison to established drugs.

The representative data from structurally analogous compounds strongly suggest that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid holds promise as a potent and selective COX-2 inhibitor with significant anti-inflammatory activity. The next steps in its development should involve the execution of these described protocols to generate specific data for this molecule. Further investigations could also explore its effects on other inflammatory pathways, its pharmacokinetic profile, and a more extensive safety and toxicology assessment to fully characterize its therapeutic potential.

References

  • Abdelgawad, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(21), 7370. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Cell Culture and estimation of cytokines by ELISA. (2018). protocols.io. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disp...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS No. 89704-51-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical stewardship.

Hazard Characterization: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's inherent risks. 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a multifaceted molecule, and its hazards are derived from its constituent functional groups: a benzoic acid core, a pyrrolidine ring, and a sulfonamide linker. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from structurally similar chemicals and its known classification as an irritant.[1]

A proxy compound, 2-Methoxy-5-(methylsulphonyl)benzoic acid, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] The presence of the pyrrolidine moiety also warrants caution, as pyrrolidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[3][4][5] Therefore, a conservative and cautious approach is mandatory.

Hazard ClassificationDescriptionAssociated Risks & Rationale
Acute Toxicity (Oral) Harmful if swallowed (H302).[2]The compound can cause adverse health effects if ingested. This necessitates strict hygiene measures, such as prohibiting eating or drinking in the lab.[2]
Skin Irritation Causes skin irritation (H315).[2]Direct contact can lead to inflammation, redness, or dermatitis. This is attributed to the acidic nature of the benzoic acid group and the reactivity of the sulfonamide.
Eye Irritation Causes serious eye irritation (H319).[1][2]The compound is classified as an irritant and can cause significant, potentially damaging, irritation upon contact with the eyes.
Respiratory Irritation May cause respiratory irritation (H335).[2]Inhalation of the compound as a dust or aerosol can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[6]
Environmental Potential for hazardous decomposition.While not combustible, the compound may emit corrosive and toxic fumes, such as sulfur oxides, upon thermal decomposition.[2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable standard for minimizing exposure.[8]

EquipmentSpecifications and Rationale
Eye Protection Tightly fitting safety goggles with a face shield.[6]
Hand Protection Chemical-resistant nitrile gloves.[6]
Body Protection Chemical-resistant lab coat or apron.[8]
Respiratory Protection Work must be conducted within a certified chemical fume hood.[6]

Step-by-Step Disposal Protocol

The disposal of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[9][10]

Step 1: Waste Segregation

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

  • Action: Collect waste 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated hazardous waste container.

  • Causality: This compound is a non-halogenated organic solid. It must be kept separate from halogenated waste, as the disposal methods, particularly high-temperature incineration, differ significantly.[11] It should also be segregated from liquid waste and incompatible materials like strong oxidizing agents, acids, and bases.[12]

Step 2: Container Selection and Labeling

Proper containment and identification are critical for safety and regulatory compliance.

  • Action: Use a compatible, sealable container for waste accumulation. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate. The container must be in good condition, with no leaks or damage.[13]

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid"

    • The specific hazards (e.g., "Irritant," "Harmful")

    • The date accumulation started.

  • Causality: Clear labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.[11] Federal and state regulations mandate these specific labeling requirements.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Keep the waste container tightly sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA).[11]

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It must be secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[2]

  • Causality: Proper storage minimizes the risk of spills, prevents the release of vapors, and ensures the waste is kept away from incompatible materials that could cause a dangerous reaction.[2]

Step 4: Arranging Final Disposal

Under no circumstances should this chemical be disposed of in the standard trash or down the drain.[2]

  • Action: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste container. Follow their specific procedures for waste transfer and documentation.

  • Causality: The EPA's "cradle-to-grave" mandate requires that hazardous waste be tracked from generation to its final, licensed treatment, storage, and disposal facility (TSDF).[14] Your EH&S office manages this process to ensure full compliance.[13]

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposition A Identify Waste Chemical: 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE Jar) B->C D Affix 'Hazardous Waste' Label & List Contents C->D E Segregate from Incompatible Wastes (e.g., Halogenated, Liquid) D->E F Store Sealed Container in Designated SAA E->F G Contact EH&S for Pickup F->G H Complete Waste Manifest/Paperwork G->H I Transfer to Licensed Waste Facility H->I

Disposal Decision Workflow

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup (Solid Material)
  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (fume hood).[2]

  • Assess and Contain: For small spills, proceed with cleanup. For large spills, evacuate the area and contact EH&S immediately.

  • Cleanup: Gently sweep or scoop the solid material to avoid generating dust.[2] Use dry cleanup procedures. Place the spilled material and all cleanup materials (e.g., contaminated wipes) into your labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water. Prevent runoff from entering drains.[2]

  • Dispose: Ensure all cleanup materials are disposed of as hazardous waste.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][15]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][15]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][15]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][15]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental responsibility, ensuring that your critical research does not come at the cost of personal or ecological well-being.

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Handling

Personal protective equipment for handling 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Comprehensive Safety Protocol: Handling 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just super...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and effectively. This guide provides a detailed operational plan for the safe handling of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid (CAS No. 89704-51-8). The protocols outlined below are designed to be a self-validating system, ensuring that every step is grounded in established safety principles and anticipates potential risks.

Hazard Assessment: Understanding the Compound

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is an aromatic carboxylic acid derivative.[1] While specific hazard data for this exact compound is limited to an "irritant" classification, a thorough risk assessment requires examining analogous structures to build a comprehensive safety profile.[2] By analyzing its constituent functional groups—a benzoic acid core, a pyrrolidine ring, and a sulfonamide linker—we can infer a more detailed hazard profile.

A structurally similar compound, 2-Methoxy-5-(methylsulphonyl)benzoic acid, is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[3] Benzoic acid itself can cause skin irritation, serious eye damage, and potential lung damage through prolonged or repeated inhalation. Furthermore, the pyrrolidine moiety suggests that the compound should be handled with care to avoid inhalation and skin contact.[4][5]

Based on this analysis, we will proceed with the assumption that 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid presents the following potential hazards:

Hazard TypePotential EffectRationale / Supporting Data
Skin Contact Causes skin irritation.[3]Based on data for analogous benzoic acid and sulfonylbenzoic acid derivatives.
Eye Contact Causes serious eye irritation or damage.[3][6]A common hazard for acidic and aromatic organic compounds.
Inhalation May cause respiratory tract irritation.[3][7]Particularly relevant when handling the compound as a powder or dust.
Ingestion Harmful if swallowed.[3][7]Assumed based on the acute oral toxicity of similar molecules.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; the primary methods of exposure control are robust engineering solutions.[8]

  • Ventilation: All handling of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood.[9] This minimizes the risk of inhaling airborne dust particles.

  • Safety Stations: An accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[9] Regular testing of this equipment should be part of standard laboratory procedure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified in the hazard assessment. The following protocol is mandatory for all personnel handling this compound.

Hand Protection
  • Glove Type: Powder-free nitrile gloves are required.[10] They must be inspected for tears or defects before each use.[4]

  • Gloving Practice: Double-gloving is strongly recommended.[8] This practice is crucial as it allows for the removal of the contaminated outer glove within the fume hood, preventing the spread of contamination to lab surfaces, equipment, and personal items.[8] Contaminated gloves must be disposed of as hazardous waste.[4]

Eye and Face Protection
  • Minimum Requirement: Tightly fitting chemical safety goggles with side-shields, conforming to NIOSH or EN 166 standards, are mandatory.[6][9] Standard safety glasses do not offer sufficient protection from splashes.[8]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during reactions or large-scale dissolution), a full-face shield must be worn in addition to safety goggles.[8][10]

Body Protection
  • Gown/Lab Coat: A disposable, polyethylene-coated polypropylene gown is required over personal clothing.[10] Standard cloth lab coats are not recommended as they can absorb chemical spills, holding the hazardous material against the skin.[10] The gown should have long cuffs that can be tucked under the outer glove.[8]

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection
  • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Exposure Scenarios: For situations where dust generation cannot be controlled (e.g., large spills outside of a fume hood), a NIOSH-approved N95 or higher-rated particulate respirator is necessary.[9] All personnel required to use respirators must be properly fit-tested and trained in their use according to OSHA standards.[8]

PPE_Workflow start Start: Prepare to Handle Compound fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_check Don all mandatory PPE: - Double Nitrile Gloves - Safety Goggles - Coated Gown fume_hood->ppe_check  Yes stop STOP. Do not proceed. Consult EHS. fume_hood->stop No   splash_risk Is there a significant risk of splashing? ppe_check->splash_risk add_faceshield Add Full-Face Shield over goggles splash_risk->add_faceshield  Yes proceed Proceed with Handling inside Fume Hood splash_risk->proceed No   add_faceshield->proceed

Caption: Pre-operational PPE decision workflow.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid all personal contact with the substance.[3] Use tools (spatulas, weigh boats) to handle the solid material and prevent dust generation.[3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling, even after removing gloves.

  • Storage: Store the compound in its original, tightly sealed container in a dry, well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.[11]

Spill Management
  • Minor Spills (Solid): For small spills within a fume hood, carefully sweep or vacuum the material using dry cleanup procedures to avoid creating dust.[3] Place the collected material into a sealed, labeled container for hazardous waste disposal.[9] Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean.[9]

  • Major Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Waste Disposal
  • Classification: All waste containing 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid, including contaminated gloves, weigh boats, and excess material, must be treated as hazardous waste.[12]

  • Procedure: Segregate this waste stream from non-hazardous waste.[12] Collect it in a clearly labeled, sealed, and non-reactive container. Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[12]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide water to drink. Seek immediate medical attention.[3]

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